Anti-DCBLD2/ESDN Antibody (FA19-1)
描述
BenchChem offers high-quality Anti-DCBLD2/ESDN Antibody (FA19-1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-DCBLD2/ESDN Antibody (FA19-1) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H10Cl2N2 |
|---|---|
分子量 |
277.1 g/mol |
IUPAC 名称 |
(E)-1-(3-chlorophenyl)-N-[(E)-(3-chlorophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10? |
InChI 键 |
XMOVWXSCYLINBJ-PKSQHMBRSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of DCBLD2 in Angiogenesis Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein increasingly recognized for its critical role in orchestrating angiogenesis. Its structural similarity to neuropilins allows it to function as a co-receptor for various receptor tyrosine kinases (RTKs), thereby modulating key signaling pathways that govern endothelial cell behavior. Upregulated in numerous pathological conditions, including various cancers, DCBLD2 has emerged as a significant factor in tumor progression and a potential therapeutic target. This guide provides an in-depth examination of the molecular mechanisms through which DCBLD2 influences angiogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Molecular Mechanisms of DCBLD2 in Angiogenesis
DCBLD2 is strategically located at the cell membrane, where it interacts with and modulates the function of critical receptors and signaling molecules to promote angiogenesis.[1] Its influence extends across several key pathways.
Potentiation of VEGF Signaling via VEGFR-2
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of angiogenesis. DCBLD2 directly interacts with VEGF Receptor 2 (VEGFR-2), the primary mediator of VEGF's angiogenic effects.[2][3][4] This interaction is crucial for several reasons:
-
Enhanced Phosphorylation: DCBLD2 promotes the VEGF-induced phosphorylation of VEGFR-2.[1] It achieves this by inhibiting the association of protein tyrosine phosphatases (PTP1B, TCPTP) with VEGFR-2, thereby sustaining the receptor's active, phosphorylated state.[1][3]
-
Regulation of Receptor Endocytosis: DCBLD2 plays a vital role in the endocytic trafficking of VEGFR-2. It accelerates the recycling of VEGFR-2 back to the cell membrane, ensuring a sustained receptor presence to respond to VEGF stimulation.[5][6] This limits the lysosome-mediated degradation of the receptor.[3][4]
-
Signal Sequence Interaction: Uniquely, the signal sequence of DCBLD2 is not cleaved in the mature protein and is directly involved in the interaction with VEGFR2, promoting VEGF signaling.[2] Peptides derived from this signal sequence have been shown to enhance VEGF-induced angiogenesis in vivo.[2]
Activation of the PI3K/Akt Pathway
A major downstream effector of VEGFR-2 activation is the PI3K/Akt signaling cascade, which is central to cell survival, proliferation, and migration. By sustaining VEGFR-2 activation, DCBLD2 ensures robust and prolonged activation of the PI3K/Akt pathway in endothelial cells.[7][8][9] Functional enrichment analyses have consistently linked DCBLD2 with the PI3K-Akt signaling pathway.[7][10]
Interaction with the Focal Adhesion Pathway
Recent evidence has connected DCBLD2 to the focal adhesion pathway, a network crucial for cell adhesion and migration. Through Tandem Affinity Purification-Mass Spectrometry (TAP-MS), DCBLD2 was found to bind with Integrin beta-1 (ITGB1), a key component of this pathway.[1][11] This interaction suggests a mechanism by which DCBLD2 can directly influence the migratory and invasive properties of cells, contributing to both angiogenesis and tumor metastasis.[1][11]
Modulation of Other Receptor Tyrosine Kinases
DCBLD2's role as a co-receptor is not limited to VEGFR-2.
-
Insulin (B600854) Receptor (InsR): DCBLD2 deletion has been shown to inhibit the InsR/PI3K/Akt signaling pathway in endothelial cells by impairing Rab11-dependent insulin receptor recycling.[9]
-
Platelet-Derived Growth Factor Receptor-β (PDGFR-β): In vascular smooth muscle cells, DCBLD2 inhibits the caveolae-dependent endocytosis of PDGFR-β, thereby modulating vascular hyperplasia.[12]
Functional Roles of DCBLD2 in Angiogenesis
The molecular interactions of DCBLD2 translate into distinct pro-angiogenic functions at the cellular level.
-
Endothelial Cell Proliferation and Migration: Downregulation of DCBLD2 significantly inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[1] This is a direct consequence of dampened VEGF/VEGFR-2 and PI3K/Akt signaling.[1][4]
-
Tube Formation: The ability of endothelial cells to form three-dimensional capillary-like structures is a hallmark of angiogenesis. Knockdown of DCBLD2 impairs this process, as demonstrated in in vitro Matrigel assays.[1]
-
Pathological Angiogenesis: DCBLD2 is highly expressed in various cancers, including colorectal and pancreatic cancer, where its expression level correlates with poor patient prognosis.[1][7][11] It promotes tumor development not only by fostering angiogenesis but also by enhancing epithelial-mesenchymal transition (EMT), a process linked to metastasis.[1][10][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of DCBLD2 in angiogenesis.
| Experiment Type | Cell Line/Model | Condition | Key Finding | Reference |
| Western Blot | HUVEC | DCBLD2 siRNA knockdown | Significant downregulation of angiogenesis-related proteins CD31 and MMP-9. | [1] |
| qRT-PCR | HUVEC | DCBLD2 siRNA knockdown | Significant downregulation of CD31 mRNA levels. | [1] |
| Cell Proliferation Assay (CCK-8) | HUVEC | DCBLD2 siRNA knockdown | Significant inhibition of cell proliferation. | [1] |
| Scratch Migration Assay | HUVEC | DCBLD2 siRNA knockdown | Significant inhibition of HUVEC migration. | [1] |
| Matrigel Plug Assay | Mice | Matrigel plugs with DCBLD2-silenced cells | Dramatically reduced microvessel formation in vivo. | [1] |
| Co-Immunoprecipitation | HUVEC | Endogenous proteins | DCBLD2 physically interacts with ITGB1. | [1][11] |
| Co-Immunoprecipitation | HEK 293T / Endothelial Cells | Overexpression | DCBLD2 Signal Sequence (SS) interacts with VEGFR2. | [2] |
Signaling Pathway and Workflow Diagrams
DCBLD2-Mediated Angiogenesis Signaling Pathway
Caption: DCBLD2 enhances VEGF signaling by stabilizing VEGFR-2 and activating PI3K/Akt and Focal Adhesion pathways.
Experimental Workflow: In Vitro Tube Formation Assay
Caption: Workflow for assessing the impact of DCBLD2 knockdown on endothelial cell tube formation.
Key Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[13][14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
Pre-chilled 96-well tissue culture plate and pipette tips
-
Control and DCBLD2-targeting siRNA
-
Transfection reagent
-
Phase-contrast microscope with imaging software
Protocol:
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Transfect cells with either control siRNA or DCBLD2 siRNA according to the manufacturer's protocol and incubate for 24-48 hours.
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[13] Ensure the entire bottom surface is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14][15]
-
Cell Seeding: Harvest the transfected HUVECs using a non-enzymatic cell dissociation solution. Resuspend cells in basal medium to a concentration of 1-2 x 10^5 cells/mL.
-
Carefully add 100 µL of the cell suspension (1-2 x 10^4 cells) on top of the solidified BME.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[13]
-
Imaging and Quantification: Visualize tube formation using a phase-contrast microscope. Capture images at 4x or 10x magnification.
-
Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as the number of nodes, number of branches, and total tube length. Compare results from DCBLD2 knockdown cells to controls.
Endothelial Cell Migration (Transwell) Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with 0.5% FBS (serum-free medium)
-
EBM with 10% FBS and chemoattractant (e.g., 20 ng/mL VEGF)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet or Calcein AM for staining
-
Fluorescence plate reader (if using Calcein AM)
Protocol:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells in EBM with 0.5% FBS for 4-6 hours prior to the assay.[16]
-
Assay Setup: Add 600-750 µL of EBM containing VEGF (chemoattractant) to the lower chamber of the 24-well plate.[16] Add serum-free medium to control wells.
-
Place the Transwell inserts into the wells.
-
Cell Seeding: Harvest and resuspend the serum-starved HUVECs in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.[16]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for migration.[16]
-
Removal of Non-migrated Cells: Carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated through the pores.[16]
-
Quantification:
-
Method A (Crystal Violet): Fix the inserts in cold methanol for 20 minutes, let air dry, and stain the migrated cells on the underside of the membrane with 0.5% Crystal Violet. Elute the dye and measure absorbance.
-
Method B (Calcein AM): Transfer inserts to a new plate containing PBS with 2 µg/mL Calcein AM. Incubate for 30 minutes. Read fluorescence (Excitation: 485 nm, Emission: 520 nm).[16]
-
Western Blot for Angiogenesis-Related Proteins
This protocol is used to detect changes in the expression of key proteins in the angiogenesis signaling pathway following DCBLD2 manipulation.[1]
Materials:
-
HUVEC cell lysates (from control and DCBLD2 knockdown/overexpression conditions)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCBLD2, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-CD31, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Protein Extraction: Lyse HUVEC pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of angiogenesis by signal sequence-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Role of DCBLD2/ESDN in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein that has emerged as a significant player in the progression of various cancers.[1][2] Structurally, the protein contains a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain.[1][2] Initially identified in vascular cells, its role extends to regulating proliferation, migration, and invasion in numerous tumor types, including lung, colorectal, and pancreatic cancers, as well as glioblastoma.[2][3][4] This guide provides a comprehensive overview of the current understanding of DCBLD2's function in oncology, its associated signaling pathways, clinical significance, and detailed experimental protocols for its study.
Data Presentation: DCBLD2/ESDN in Oncology
The expression and functional impact of DCBLD2 vary across different malignancies, often correlating with tumor aggressiveness and patient prognosis. The following tables summarize the key quantitative findings from recent literature.
Table 1: Expression of DCBLD2/ESDN in Human Cancers Compared to Normal Tissues
| Cancer Type | Expression Status | Fold Change / p-value | Reference |
| Lung Adenocarcinoma (LUAD) | Upregulated | p = 0.0003 (mRNA, TCGA); p = 0.0049 (Protein, CPTAC) | [2] |
| Colorectal Cancer (CRC) | Upregulated | p < 0.001 (mRNA & Protein) | [5][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated | Diagnostic AUC values: 0.800 - 0.984 | [7] |
| Glioblastoma (GBM) | Upregulated | p = 1.8e-5 | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | p = 3.2e-20 | [1] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated | p = 1.4e-16 | [1] |
| Cholangiocarcinoma (CHOL) | Upregulated | p = 5.0e-5 | [1] |
| Breast Invasive Carcinoma (BRCA) | Downregulated | p = 2.2e-40 | [1] |
| Prostate Adenocarcinoma (PRAD) | Downregulated | p = 9.1e-14 | [1] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated | p = 6.4e-6 | [1] |
| Gastric Cancer | Downregulated | 79% of cases showed lower expression vs. normal tissue | [8] |
Table 2: Correlation of DCBLD2/ESDN Expression with Clinicopathological Parameters
| Cancer Type | Parameter | Correlation | p-value / χ² | Reference |
| Lung Adenocarcinoma (LUAD) | Lymph Node Metastasis | Positive | χ² = 7.360 (p < 0.01) | [2] |
| TNM Stage | Positive | χ² = 6.063 (p < 0.05) | [2] | |
| Colorectal Cancer (CRC) | Disease Stage | Positive | - | [4] |
| Vascular Invasion | Positive | - | [4] | |
| Cholangiocarcinoma (CHOL) | Pathological Stage | Positive | p < 0.05 | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Pathological Stage | Positive | p < 0.05 | [1] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Pathological Stage | Positive | p < 0.05 | [1] |
| Lung Squamous Cell Carcinoma (LUSC) | Pathological Stage | Positive | p < 0.05 | [1] |
Table 3: Association of DCBLD2/ESDN Expression with Patient Survival
| Cancer Type | Patient Cohort | Association of High DCBLD2 with Survival | Hazard Ratio (HR) / p-value | Reference |
| Lung Adenocarcinoma (LUAD) | TCGA (n=500) | Shorter Overall Survival (OS) | p = 0.0002 | [2] |
| Hospital Cohort (n=120) | Shorter OS & Relapse-Free Survival (RFS) | p = 0.0418 (OS), p = 0.0140 (RFS) | [2] | |
| Colorectal Cancer (CRC) | Patient Cohort (n=90) | Shorter Overall Survival | - | [4] |
| Pan-Cancer Analysis (TCGA) | GBMLGG | Shorter Overall Survival | HR = 2.19, p = 3.7e-33 | [1] |
| LIHC | Shorter Overall Survival | HR = 1.42, p = 7.7e-3 | [1] | |
| PAAD | Shorter Overall Survival | HR = 1.36, p = 2.1e-4 | [1] | |
| BLCA | Shorter Overall Survival | HR = 1.23, p = 2.8e-4 | [1] |
Table 4: In Vitro Functional Effects of DCBLD2 Modulation
| Cell Line(s) | Cancer Type | Modulation | Effect | Quantitative Change | Reference |
| A549, Pc9 | Lung Adenocarcinoma | Overexpression | Increased Cell Migration | - | [2] |
| HCT116, HT29 | Colorectal Cancer | Knockdown | Reduced Cell Proliferation & Invasion | - | [4] |
| HCT116, CACO-2 | Colorectal Cancer | Knockdown | Inhibited Cell Migration & Invasion | - | [6] |
| SNU-601 | Gastric Cancer | Overexpression | Inhibited Invasion | p = 0.0016 | [8] |
| U87, SNB19 | Glioblastoma | Knockdown | Reduced Cell Proliferation & Colony Formation | p < 0.05 | [9] |
Table 5: In Vivo Effects of DCBLD2 Modulation on Tumor Growth and Metastasis
| Animal Model | Cancer Type | Modulation | Effect | Quantitative Change | Reference |
| Orthotopic Xenograft (A549 cells) | Lung Adenocarcinoma | Overexpression | Increased Lung Metastatic Foci | - | [2] |
| Orthotopic Xenograft (Pc9/cis cells) | Lung Adenocarcinoma | Knockdown | Reduced Lung Metastatic Foci | - | [2] |
| Xenograft Model | Colorectal Cancer | Knockdown | Reduced Lung Metastasis, Increased OS | - | [4] |
| Brain Xenograft (U87 cells) | Glioblastoma | Knockdown | Reduced Tumor Growth | p < 0.01 | [9] |
Signaling Pathways and Molecular Mechanisms
DCBLD2 is implicated in several critical signaling pathways that drive tumor progression. Its function often involves interactions with key oncogenic proteins and modulation of their downstream signaling cascades.
Cisplatin-Induced Metastasis via ERK/AP-1 and Wnt/β-catenin Signaling
In lung adenocarcinoma, the chemotherapeutic agent cisplatin (B142131) has been shown to paradoxically promote metastasis.[1] This effect is mediated, at least in part, through the upregulation of DCBLD2.[1] Cisplatin treatment activates the ERK signaling pathway, leading to the phosphorylation of the transcription factor AP-1.[1] Activated AP-1 then binds to the promoter region of the DCBLD2 gene, enhancing its transcription.[1] The resulting increase in DCBLD2 protein stabilizes β-catenin by phosphorylating and inactivating GSK3β, which is a key component of the β-catenin destruction complex.[1] Accumulated β-catenin translocates to the nucleus, where it promotes the expression of genes associated with the Epithelial-Mesenchymal Transition (EMT), ultimately driving tumor metastasis.[1]
References
- 1. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of DCBLD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Association of DCBLD2 upregulation with tumor progression and poor survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic down-regulation and suppressive role of DCBLD2 in gastric cancer cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Role of DCBLD2/ESDN in Propelling Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discoidin, CUB, and LCCL domain-containing protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), has emerged as a critical player in the complex processes of cell migration and invasion, particularly in the context of cancer metastasis. Upregulated in a variety of malignancies, including glioblastoma, lung, and colorectal cancer, DCBLD2 expression is frequently correlated with poor prognosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which DCBLD2 exerts its pro-migratory and pro-invasive functions. We dissect the core signaling pathways, present quantitative data from key experimental findings, detail the methodologies for pertinent assays, and provide visual representations of the molecular interactions and experimental workflows. This document serves as a comprehensive resource for researchers investigating DCBLD2 as a potential therapeutic target in oncology and other diseases characterized by aberrant cell motility.
Core Signaling Pathways Involving DCBLD2
DCBLD2 functions as a transmembrane scaffold protein, orchestrating the assembly and activation of several key signaling cascades that converge on the regulation of the cytoskeleton, cell-cell adhesion, and cell-matrix interactions.
EGFR/TRAF6/Akt Signaling Axis
A pivotal mechanism by which DCBLD2 promotes tumorigenesis involves its interaction with the Epidermal Growth Factor Receptor (EGFR). Upon EGFR activation, DCBLD2 is phosphorylated on tyrosine residue 750 (Y750)[1][2][3][4]. This phosphorylation event creates a docking site for the E3 ubiquitin ligase, TNF receptor-associated factor 6 (TRAF6)[1][2][3][4]. The recruitment of TRAF6 to phosphorylated DCBLD2 enhances its E3 ligase activity, leading to the activation of the pro-survival and pro-migratory kinase, Akt[1][2][3]. This signaling cascade has been shown to be crucial for EGFR-driven tumorigenesis in glioblastoma and head and neck cancers.
Wnt/β-catenin Pathway and Epithelial-Mesenchymal Transition (EMT)
DCBLD2 is a potent inducer of the Epithelial-Mesenchymal Transition (EMT), a cellular program that endows epithelial cells with migratory and invasive properties. A key mechanism involves the stabilization of β-catenin, a central component of the Wnt signaling pathway. DCBLD2 promotes the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a kinase that targets β-catenin for degradation. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of EMT-associated transcription factors such as Snail, Slug, ZEB1, and Twist[5][6]. These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as Vimentin and N-cadherin.
Focal Adhesion Signaling via Integrin β1 (ITGB1)
DCBLD2 has been shown to interact with Integrin β1 (ITGB1), a key component of focal adhesions that mediate cell-extracellular matrix (ECM) interactions. This interaction appears to be crucial for DCBLD2's role in cell motility. Co-immunoprecipitation studies have confirmed a direct or indirect physical association between DCBLD2 and ITGB1. By influencing the focal adhesion pathway, DCBLD2 can modulate cell adhesion, spreading, and the cytoskeletal rearrangements necessary for migration and invasion. This may involve the activation of downstream effectors such as Focal Adhesion Kinase (FAK).
Regulation of VEGFR2 Signaling
DCBLD2 also plays a significant role in angiogenesis, the formation of new blood vessels, which is a process intrinsically linked to cell migration. It interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary receptor for VEGF-A. DCBLD2 promotes VEGF-induced endothelial cell proliferation and migration by enhancing VEGFR2 signaling[7][8]. It achieves this by preventing the association of negative regulators, such as protein tyrosine phosphatases (PTP1B and TC-PTP) and VE-cadherin, with VEGFR2, thereby sustaining its phosphorylated and active state[7][8].
Quantitative Data on DCBLD2 Function
The pro-migratory and pro-invasive functions of DCBLD2 have been quantified in numerous studies using various cancer cell lines. The following tables summarize key findings.
Table 1: Effect of DCBLD2 Knockdown on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay Type | Effect of DCBLD2 Knockdown | Fold Change/Percentage Reduction | p-value | Reference |
| HCT116 | Colorectal Cancer | Transwell Migration | Reduced Migration | ~2.5-fold reduction | <0.001 | [1][4] |
| Caco-2 | Colorectal Cancer | Transwell Migration | Reduced Migration | ~2-fold reduction | <0.01 | [1][4] |
| HCT116 | Colorectal Cancer | Transwell Invasion | Reduced Invasion | ~3-fold reduction | <0.001 | [1][4] |
| Caco-2 | Colorectal Cancer | Transwell Invasion | Reduced Invasion | ~2.5-fold reduction | <0.01 | [1][4] |
| U87MG | Glioblastoma | Transwell Invasion | Reduced Invasion | ~50% reduction | <0.01 | [9][10] |
| SNB19 | Glioblastoma | Transwell Invasion | Reduced Invasion | ~60% reduction | <0.01 | [9] |
| A549 | Lung Adenocarcinoma | Wound Healing | Reduced Migration Speed | Not specified | <0.05 | [2][3] |
| Pc9 | Lung Adenocarcinoma | Wound Healing | Reduced Migration Speed | Not specified | <0.05 | [2][3] |
Table 2: Effect of DCBLD2 Overexpression on Cell Migration
| Cell Line | Cancer Type | Assay Type | Effect of DCBLD2 Overexpression | Fold Change/Percentage Increase | p-value | Reference |
| A549 | Lung Adenocarcinoma | Transwell Migration | Increased Migration | ~2-fold increase | <0.01 | [2][3] |
| Pc9 | Lung Adenocarcinoma | Transwell Migration | Increased Migration | ~2.5-fold increase | <0.01 | [2][3] |
| A549 | Lung Adenocarcinoma | Wound Healing | Increased Migration | Significant increase in wound closure | <0.05 | [2][3] |
| Pc9 | Lung Adenocarcinoma | Wound Healing | Increased Migration | Significant increase in wound closure | <0.05 | [2][3] |
Table 3: DCBLD2 Regulation of EMT Marker Expression
| Cell Line | Manipulation | E-cadherin Expression | Vimentin Expression | ZEB1 Expression | Snail Expression | Reference |
| Glioblastoma cells | DCBLD2 Knockdown | Increased | Decreased | Decreased | Decreased | [6] |
| Glioblastoma cells | DCBLD2 Overexpression | Decreased | Increased | Increased | Increased | [6] |
| Lung Adenocarcinoma cells | DCBLD2 Overexpression | Decreased | Increased | Increased (mRNA) | Increased (mRNA) | [2][3] |
| Colorectal Cancer cells | DCBLD2 Knockdown | Not specified | Not specified | Decreased (mRNA) | Decreased (mRNA) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Transwell Migration and Invasion Assay
This assay is a gold standard for quantifying the migratory and invasive potential of cells in vitro.
Methodology:
-
Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel® (e.g., 50 µg/cm²). Allow the Matrigel® to solidify by incubating at 37°C for at least 1 hour. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours to minimize basal migration.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattraction: Fill the lower chamber of the 24-well plate with 600-800 µL of complete medium containing a chemoattractant, typically 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period ranging from 12 to 48 hours, depending on the cell type's migratory capacity.
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes. Stain the cells with 0.1% crystal violet for 20-30 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Capture images of the stained cells using a light microscope. Count the number of migrated cells in several random fields of view. The results are often expressed as the average number of migrated cells per field or as a percentage relative to a control.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Incubation and Imaging: Replace the PBS with fresh culture medium (with or without treatment compounds). Place the plate on a microscope stage within an incubator. Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is closed.
-
Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different experimental conditions.
Western Blotting for DCBLD2 and EMT Markers
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for DCBLD2, E-cadherin, Vimentin, ZEB1, Snail, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically between 1:500 and 1:3000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using image analysis software to quantify the relative protein expression levels.
Co-Immunoprecipitation (Co-IP) for DCBLD2 and ITGB1
Co-IP is used to determine if two proteins physically interact in a complex.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., DCBLD2) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein (e.g., ITGB1) to confirm the interaction.
Conclusion and Future Directions
DCBLD2 is a key regulator of cell migration and invasion, acting through multiple interconnected signaling pathways. Its upregulation in various cancers and its association with a metastatic phenotype make it an attractive therapeutic target. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate roles of DCBLD2 in health and disease. Future studies should focus on the development of specific inhibitors of DCBLD2 or its downstream effectors, with the ultimate goal of translating this knowledge into novel anti-metastatic therapies. Further elucidation of the DCBLD2 interactome in different cellular contexts will also be crucial for a comprehensive understanding of its multifaceted functions.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transmembrane protein DCBLD2 is correlated with poor prognosis and affects phenotype by regulating epithelial-mesenchymal transition in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DCBLD2 Protein Interaction Partners and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), a type-I transmembrane scaffolding receptor, has emerged as a critical player in a multitude of cellular processes, with significant implications in cancer progression and developmental biology. Its function is intrinsically linked to its ability to act as a signaling hub, recruiting a diverse array of intracellular proteins to modulate key signaling cascades. This technical guide provides a comprehensive overview of the known protein interaction partners of DCBLD2 and the signaling pathways it orchestrates. We present a synthesis of current research, including quantitative data on protein interactions, detailed experimental methodologies for their identification, and visual representations of the associated signaling networks. This document is intended to serve as a valuable resource for researchers investigating DCBLD2's role in health and disease, and for professionals in drug development seeking to target this pathway.
DCBLD2 Protein Interaction Network
DCBLD2's function as a scaffolding protein is underscored by its numerous interaction partners. These interactions are often dynamic and dependent on post-translational modifications, particularly tyrosine phosphorylation. The primary interactors and the experimental evidence supporting these interactions are summarized below.
Core Interaction Partners
Table 1: Experimentally Validated DCBLD2 Interaction Partners
| Interacting Protein | Family/Class | Method of Identification | Functional Consequence | Reference |
| CRK/CRKL | Adaptor Proteins | Quantitative Mass Spectrometry, Co-immunoprecipitation | Recruitment to phosphorylated YxxP motifs on DCBLD2, mediating downstream signaling.[1][2][3] | [1][2][3] |
| 14-3-3 family | Adaptor Proteins | Quantitative Mass Spectrometry, Biochemical Investigation | ABL-induced direct binding to DCBLD2.[1] | [1] |
| FYN | Non-receptor Tyrosine Kinase | Quantitative Proteomics | Drives tyrosine phosphorylation of DCBLD2, enabling recruitment of other partners.[1] | [1] |
| ABL | Non-receptor Tyrosine Kinase | Quantitative Proteomics | Drives tyrosine phosphorylation of DCBLD2, enabling recruitment of other partners.[1] | [1] |
| EGFR | Receptor Tyrosine Kinase | Co-immunoprecipitation, Protein-protein interaction network analysis | DCBLD2 phosphorylation by EGFR recruits TRAF6, leading to AKT activation and enhanced tumorigenesis.[4][5][6][7] | [4][5][6][7] |
| VEGFR2 | Receptor Tyrosine Kinase | Co-immunoprecipitation | DCBLD2 modulates VEGFR2 signaling, promoting angiogenesis.[1][8][9][10] | [1][8][9][10] |
| PDGFRβ | Receptor Tyrosine Kinase | Not explicitly stated, but DCBLD2 modulates its signaling | DCBLD2 modulates PDGFRβ signaling in blood vessel development and repair.[1] | [1] |
| INSR | Receptor Tyrosine Kinase | Not explicitly stated, but DCBLD2 modulates its signaling | DCBLD2 is involved in insulin (B600854) receptor signaling and glucose homeostasis.[1][4] | [1][4] |
| TRAF6 | E3 Ubiquitin Ligase | Co-immunoprecipitation | Recruitment to phosphorylated DCBLD2, leading to increased E3 ubiquitin ligase activity and AKT activation.[6][11] | [6][11] |
| ITGB1 | Integrin | Tandem Affinity Purification-Mass Spectrometry (TAP-MS), Co-immunoprecipitation | Interaction implicated in the Focal Adhesion pathway, promoting EMT and angiogenesis in colorectal cancer.[12][13] | [12][13] |
| SEMA4B | Semaphorin | Co-immunoprecipitation | SEMA4B may be a ligand for DCBLD2.[1][4][5] | [1][4][5] |
| ELAVL1 | RNA-binding protein | Protein-protein interaction network analysis | Potential interactor identified through network analysis.[4][5] | [4][5] |
| HLA-DRA | MHC class II | Protein-protein interaction network analysis | Potential interactor identified through network analysis.[4][5] | [4][5] |
Signaling Pathways Modulated by DCBLD2
DCBLD2 is a key regulator of several critical signaling pathways, primarily through its interaction with receptor tyrosine kinases (RTKs) and subsequent recruitment of downstream effectors.
Receptor Tyrosine Kinase (RTK) Signaling
DCBLD2 acts as a crucial modulator of signaling downstream of several RTKs, including EGFR, VEGFR2, PDGFRβ, and the Insulin Receptor (INSR).[1][4] Upon ligand binding and activation of these receptors, DCBLD2 becomes tyrosine-phosphorylated, creating docking sites for various signaling molecules.
A key mechanism involves the phosphorylation of conserved YxxP motifs within the intracellular domain of DCBLD2 by non-receptor tyrosine kinases like FYN and ABL.[1][14] This phosphorylation event facilitates the recruitment of the SH2 domains of the adaptor proteins CRK and CRK-like (CRKL).[1][2]
In the context of EGFR signaling, phosphorylation of DCBLD2 on tyrosine 750 (Y750) creates a binding site for TRAF6.[6] This interaction enhances the E3 ubiquitin ligase activity of TRAF6, leading to the activation of the pro-survival kinase AKT, thereby promoting tumorigenesis.[6][11]
PI3K-Akt Signaling Pathway
As a downstream effector of RTK signaling, the PI3K-Akt pathway is significantly influenced by DCBLD2.[4][5][15][16] The recruitment of TRAF6 by phosphorylated DCBLD2 and subsequent AKT activation is a prime example of this regulation.[6][11] This pathway is central to cell survival, proliferation, and growth, and its activation by the DCBLD2-TRAF6 axis has been implicated in the progression of glioblastoma and head and neck cancers.[6][14]
Epithelial-Mesenchymal Transition (EMT) and Cell Motility
DCBLD2 has been identified as a key player in promoting EMT, a process critical for cancer cell invasion and metastasis.[12][14] Pan-cancer analyses have revealed that DCBLD2 expression is associated with the activation of EMT signaling in numerous tumor types.[4] In colorectal cancer, DCBLD2's interaction with ITGB1 within the Focal Adhesion pathway is thought to be a key mechanism driving EMT and angiogenesis.[12][13] Furthermore, DCBLD2 has been shown to mediate cisplatin-induced EMT and metastasis in lung adenocarcinoma by stabilizing β-catenin through the inactivation of GSK3β.[11]
Angiogenesis
DCBLD2 plays a significant role in angiogenesis, the formation of new blood vessels, a process essential for both normal development and tumor growth. It modulates VEGF-induced endothelial cell proliferation and migration by interacting with VEGFR2.[8][9][10] One proposed mechanism is that DCBLD2 prevents VEGFR2 from forming complexes with negative regulators like the protein tyrosine phosphatases PTP1B and TC-PTP, and VE-cadherin.[11][17] The signal sequence of DCBLD2 itself has been shown to interact with VEGFR2 and promote VEGF signaling.[8][9]
Other Associated Pathways
Genomic and transcriptomic analyses have linked DCBLD2 to several other oncogenic signaling pathways, including:
-
JAK/STAT3 pathway [14]
Experimental Protocols
The identification and characterization of DCBLD2's interaction partners and pathways have relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.
Quantitative Mass Spectrometry-based Proteomics (SILAC)
This method was employed to identify FYN- and ABL-regulated interactomes of DCBLD2.[1]
-
Cell Culture and SILAC Labeling: HEK293 cells are cultured in DMEM supplemented with either "light" (normal) or "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) isotopes for at least five cell divisions to achieve complete labeling.
-
Transfection and Lysis: Cells are transfected with expression constructs for FLAG-tagged DCBLD2 and either FYN, ABL, or a mock control. After 24-48 hours, cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are incubated with anti-FLAG M2 affinity gel to immunoprecipitate DCBLD2 and its interacting proteins.
-
Protein Digestion: The immunoprecipitated proteins are eluted and subjected to in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw spectra are searched against a human proteome database using software like SEQUEST. The ratios of heavy to light peptides are quantified to determine the relative abundance of interacting proteins under different conditions (e.g., FYN/ABL expression vs. mock). Statistical analysis (e.g., t-test with Benjamini-Hochberg correction) is used to identify significant interactors.[1]
Co-immunoprecipitation (Co-IP)
Co-IP is a standard method to verify protein-protein interactions in a cellular context.
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein interactions.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G beads and then incubated with an antibody specific to the "bait" protein (e.g., anti-DCBLD2).
-
Immunocomplex Precipitation: Protein A/G beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein is detected by Western blotting using a specific antibody.
Tandem Affinity Purification-Mass Spectrometry (TAP-MS)
This technique was used to identify interaction partners of DCBLD2 in colorectal cancer, leading to the discovery of the ITGB1 interaction.[12]
-
Construct Generation: A tandem affinity tag (e.g., FLAG-HA or Protein A-TEV-CBP) is fused to the N- or C-terminus of the protein of interest (DCBLD2).
-
Stable Cell Line Generation: The tagged construct is stably expressed in a suitable cell line.
-
Two-Step Purification: Cell lysates are subjected to two consecutive affinity purification steps using the two different tags. This stringent purification minimizes the co-purification of non-specific binders.
-
Elution and Mass Spectrometry: The final purified protein complexes are eluted and identified by mass spectrometry.
Conclusion and Future Directions
DCBLD2 is a multifaceted scaffolding protein that plays a pivotal role in integrating signals from the extracellular environment to intracellular signaling networks. Its interactions with a host of proteins, particularly in the context of RTK signaling, position it as a critical node in pathways governing cell proliferation, survival, migration, and angiogenesis. The frequent upregulation of DCBLD2 in various cancers and its association with poor prognosis highlight its potential as a therapeutic target.
Future research should focus on several key areas:
-
Ligand Identification: Despite its importance, the endogenous ligand(s) for DCBLD2 remain largely unknown, although SEMA4B is a candidate.[1] Identifying the physiological activators of DCBLD2 will be crucial for a complete understanding of its function.
-
Structural Biology: Elucidating the three-dimensional structures of DCBLD2 in complex with its key interaction partners will provide invaluable insights into the molecular basis of these interactions and facilitate the design of targeted inhibitors.
-
Therapeutic Targeting: The development of small molecules or biologics that disrupt specific DCBLD2 interactions (e.g., DCBLD2-TRAF6 or DCBLD2-ITGB1) could represent a novel therapeutic strategy for cancers driven by aberrant DCBLD2 signaling.
-
In Vivo Validation: While many interactions and pathways have been characterized in vitro, further validation in relevant in vivo models is necessary to confirm their physiological and pathological significance.
This guide provides a solid foundation for understanding the complex biology of DCBLD2. Continued investigation into its interaction network and signaling pathways will undoubtedly uncover new avenues for therapeutic intervention in cancer and other diseases.
References
- 1. FYN and ABL Regulate the Interaction Networks of the DCBLD Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine Phosphorylation of the orphan receptor ESDN/DCBLD2 serves as a scaffold for the signaling adaptor CrkL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 7. New Signaling Pathway in Brain Tumors Identified - News Center [news.feinberg.northwestern.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Regulation of angiogenesis by signal sequence-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 14. Gene - DCBLD2 [maayanlab.cloud]
- 15. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 17. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue-Specific Expression Landscape of DCBLD2/ESDN: A Technical Guide for Researchers
An In-depth Examination of DCBLD2/ESDN Expression Patterns, Experimental Methodologies, and Associated Signaling Pathways for Applications in Research and Drug Development.
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-derived Neuropilin-like protein), is a type I transmembrane protein implicated in a variety of cellular processes, including cell growth regulation, intracellular receptor signaling, and wound healing.[1] Its expression is dynamically regulated in both normal physiological and pathological conditions, particularly in cancer, where it has been shown to be overexpressed in several tumor types and associated with poor prognosis.[2][3] This guide provides a comprehensive overview of the tissue-specific expression patterns of DCBLD2/ESDN, details the experimental protocols for its detection, and visualizes its involvement in key signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Data Presentation: Quantitative Expression of DCBLD2/ESDN
The expression of DCBLD2/ESDN varies across different human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and qualitative data from various sources, including the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, to provide a comparative overview.
Table 1: DCBLD2/ESDN mRNA Expression in Normal Human Tissues
This table presents mRNA expression levels, primarily from RNA-sequencing data, categorized for clarity. Expression levels are generally classified as high, medium, low, or not detected based on transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM) values where available.
| Tissue | Expression Level | Quantitative Data (TPM/FPKM, if available) | Data Source |
| Nervous System | |||
| Brain | Low | ~2-5 FPKM | TCGA[2] |
| Cardiovascular System | |||
| Heart Muscle | High | - | Human Protein Atlas[4] |
| Artery - Aorta | Medium | ~10-15 TPM | GTEx |
| Artery - Coronary | Medium | ~10-15 TPM | GTEx |
| Respiratory System | |||
| Lung | Low | ~5-10 FPKM | TCGA, GTEx[2] |
| Digestive System | |||
| Esophagus | Medium | ~15-20 TPM | GTEx |
| Stomach | Low | ~5-10 TPM | GTEx |
| Colon | Low | ~5-10 TPM | GTEx |
| Liver | Low | <5 TPM | GTEx |
| Pancreas | Low | <5 TPM | GTEx |
| Endocrine System | |||
| Adrenal Gland | Low | ~5-10 TPM | GTEx |
| Thyroid | Low | ~5-10 TPM | GTEx |
| Reproductive System | |||
| Testis | High | - | Human Protein Atlas[4] |
| Ovary | Low | <5 TPM | GTEx |
| Uterus | Low | <5 TPM | GTEx |
| Prostate | Low | <5 TPM | GTEx |
| Integumentary System | |||
| Skin | Low | ~5-10 TPM | GTEx |
| Musculoskeletal System | |||
| Skeletal Muscle | High | - | Human Protein Atlas[4] |
| Hematopoietic/Lymphoid System | |||
| Spleen | Low | <5 TPM | GTEx |
| Lymph Node | Low | <5 TPM | GTEx |
| Bone Marrow | Not Detected | - | TCGA[5] |
Note: Expression levels are relative and compiled from multiple databases. For precise, up-to-date values, refer to the primary data sources such as the GTEx Portal and the Human Protein Atlas.
Table 2: DCBLD2/ESDN Protein Expression in Normal Human Tissues
This table summarizes the protein expression of DCBLD2/ESDN as determined by immunohistochemistry (IHC). The data is primarily sourced from the Human Protein Atlas.
| Tissue | Staining Intensity | Cellular Localization |
| Cardiovascular System | ||
| Heart muscle | Moderate | Cytoplasmic |
| Smooth muscle | Moderate | Cytoplasmic |
| Respiratory System | ||
| Lung | Low | Cytoplasmic in pneumocytes |
| Digestive System | ||
| Colon | Low | Cytoplasmic in glandular cells |
| Liver | Not detected | - |
| Pancreas | Low | Cytoplasmic in exocrine glandular cells |
| Reproductive System | ||
| Testis | High | Cytoplasmic in cells in seminiferous ducts |
| Endometrium | Low | Cytoplasmic in glandular cells |
| Musculoskeletal System | ||
| Skeletal muscle | Moderate | Cytoplasmic |
| Other | ||
| Placenta | Moderate | Cytoplasmic in trophoblastic cells |
| Adipose tissue | Low | Cytoplasmic |
Note: Staining intensity is categorized as High, Medium, Low, or Not Detected based on visual assessment of immunohistochemical staining.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of DCBLD2/ESDN expression. The following sections provide representative protocols for key experimental techniques.
Immunohistochemistry (IHC) Protocol for DCBLD2/ESDN
This protocol is designed for the detection of DCBLD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.[6]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in Tris-buffered saline with Tween 20 (TBST).
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST or a commercial protein block) for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against DCBLD2 in the blocking solution. A typical starting dilution is 1:100 to 1:500.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody and Detection:
-
Wash slides three times in TBST for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[6]
-
Wash slides three times in TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides three times in TBST.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for DCBLD2/ESDN
This protocol outlines the detection of DCBLD2 in protein lysates from cells or tissues.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[10]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.[11]
-
Real-Time Quantitative PCR (RT-qPCR) Protocol for DCBLD2/ESDN mRNA
This protocol is for the quantification of DCBLD2 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for DCBLD2, and a suitable SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative expression of DCBLD2 mRNA using the ΔΔCt method.
-
In Situ Hybridization (ISH) Protocol for DCBLD2/ESDN mRNA
This protocol describes the localization of DCBLD2 mRNA in tissue sections.
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for DCBLD2 using in vitro transcription. A sense probe should be used as a negative control.[12]
-
-
Tissue Preparation:
-
Use either frozen or FFPE tissue sections. For FFPE sections, deparaffinize and rehydrate as described in the IHC protocol.
-
Treat sections with proteinase K to improve probe accessibility.
-
-
Hybridization:
-
Prehybridize the sections in a hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.[13]
-
-
Washing and Detection:
-
Perform stringent washes to remove the unbound probe.
-
Block the sections and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash the sections and develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP).[12]
-
-
Mounting:
-
Mount the slides with an aqueous mounting medium.
-
Signaling Pathways and Experimental Workflows
DCBLD2/ESDN is involved in several critical signaling pathways that regulate cell behavior. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for studying DCBLD2 expression.
DCBLD2 in VEGF Signaling Pathway
Caption: DCBLD2 enhances VEGF signaling by promoting VEGFR2 activation.
DCBLD2 in Epithelial-Mesenchymal Transition (EMT)
Caption: DCBLD2 promotes EMT through the Wnt/β-catenin pathway.
DCBLD2 in PI3K-Akt and Focal Adhesion Signaling
Caption: DCBLD2 interacts with Integrin β1 to activate PI3K-Akt signaling.
Experimental Workflow for DCBLD2/ESDN Expression Analysis
Caption: Workflow for analyzing DCBLD2/ESDN expression.
Conclusion
This technical guide provides a detailed overview of the tissue-specific expression patterns of DCBLD2/ESDN, offering valuable data and methodologies for researchers. The widespread but varied expression of DCBLD2 in normal tissues, coupled with its upregulation in various cancers, underscores its importance as a potential biomarker and therapeutic target. The provided experimental protocols and signaling pathway diagrams serve as a practical resource for designing and conducting further investigations into the multifaceted roles of DCBLD2/ESDN in health and disease. As research in this area continues to evolve, a deeper understanding of the tissue-specific functions and regulatory mechanisms of DCBLD2 will be crucial for the development of novel diagnostic and therapeutic strategies.
References
- 1. A homozygous nonsense mutation in DCBLD2 is a candidate cause of developmental delay, dysmorphic features and restrictive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of DCBLD2 - Summary - The Human Protein Atlas [v24.proteinatlas.org]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
The Role of ESDN in Vascular Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial and smooth muscle cell-derived neuropilin-like protein (ESDN), also known as DCBLD2 or CLCP1, is a type I transmembrane protein that has emerged as a critical regulator of vascular development and angiogenesis.[1][2] Structurally similar to neuropilins, which are co-receptors for vascular endothelial growth factor (VEGF), ESDN plays a distinct and vital role in modulating endothelial cell (EC) function and blood vessel formation.[1] Dysregulated angiogenesis is a hallmark of numerous pathologies, including cancer, ischemic diseases, and diabetic retinopathy, making ESDN a potential therapeutic target for a wide array of disorders.[1][3] This technical guide provides an in-depth overview of the function of ESDN in vascular development, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Signaling Pathway of ESDN in Angiogenesis
ESDN is a key facilitator of VEGF-induced signaling in endothelial cells. Its primary mechanism of action involves the modulation of the VEGF Receptor 2 (VEGFR-2), the main transducer of VEGF signals that drive angiogenesis.[1][3]
ESDN physically associates with VEGFR-2 at the endothelial cell surface. This interaction is crucial for preventing the recruitment of negative regulators to the VEGFR-2 complex. Specifically, ESDN inhibits the association of protein tyrosine phosphatases PTP1B and TC-PTP, as well as the cell-adhesion molecule VE-cadherin, with VEGFR-2.[1] By limiting the access of these phosphatases, ESDN promotes the sustained phosphorylation of VEGFR-2 upon VEGF stimulation.[1]
This enhanced VEGFR-2 phosphorylation triggers a cascade of downstream signaling events that are essential for angiogenesis. Key pathways activated include the PI3K/Akt pathway, which supports endothelial cell survival and proliferation, and the MAPK pathways (p42/44 and p38), which are critical for cell migration and actin reorganization.[1] The overall effect is a potentiation of the pro-angiogenic signals initiated by VEGF.
Quantitative Data on ESDN Function in Vascular Development
The functional importance of ESDN in angiogenesis has been substantiated by quantitative data from various in vivo and in vitro models. The loss of ESDN leads to significant defects in both developmental and pathological angiogenesis.
| Model System | Parameter Measured | Observation in ESDN Knockout/Knockdown | Reference |
| Mouse Retina (Postnatal Day 5) | Total Blood Vessel Length | Significant reduction | [1] |
| Number of Vessel Branches | Significant reduction | [1] | |
| Pericyte Network | Similar reduction to blood vessels | [1] | |
| Mouse Ear Angiogenesis Assay | VEGF-Induced Vascular Density (CD31 staining) | Significant reduction | [1] |
| Mouse Matrigel Plug Assay | VEGF-Induced Angiogenesis (VE-cadherin mRNA) | Significant reduction | [1] |
| Zebrafish Embryo | Vascular Development (dcbld2 homolog knockdown) | Impaired normal vascular development | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-Induced Proliferation | Blunted response | [1] |
| VEGF-Induced Migration | Blunted response | [1] | |
| VEGFR-2 Phosphorylation | Attenuated | [1] | |
| Mouse Lung Endothelial Cells (MLECs) | Melanoma Cell Adhesion | Increased | [4] |
| E-selectin mRNA and Protein Expression | Significant increase | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on ESDN's function. Below are protocols for key experiments cited in the study of ESDN.
Generation and Analysis of Esdn Knockout Mice
Objective: To study the in vivo effects of ESDN deletion on vascular development.
Methodology:
-
Generation of Knockout Mice: Esdn knockout mice can be generated using homologous recombination in embryonic stem cells to delete a critical exon of the Esdn gene. Both global and endothelial cell-specific knockouts (using a Cre-Lox system with an endothelial-specific promoter like VE-cadherin-Cre) are valuable.[1][2]
-
Genotyping: Confirmation of the knockout is performed by PCR analysis of genomic DNA isolated from tail biopsies.
-
Retinal Angiogenesis Analysis:
-
At postnatal day 5, mice are euthanized, and eyes are enucleated.
-
Retinas are dissected and fixed in 4% paraformaldehyde.
-
Immunostaining is performed on whole-mount retinas using antibodies against endothelial cell markers (e.g., isolectin B4 or CD31) and pericyte markers (e.g., NG2).
-
Retinas are imaged by confocal microscopy.
-
Quantitative analysis of vessel length, branching, and density is performed using imaging software (e.g., ImageJ).[1]
-
-
Hindlimb Ischemia Model:
-
Adult mice are anesthetized, and the femoral artery of one leg is ligated to induce ischemia.
-
Blood flow recovery is monitored over several weeks using Laser Doppler imaging.[1]
-
References
- 1. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ESDN inhibits melanoma progression by blocking E-selectin expression in endothelial cells via STAT3 [iris.unito.it]
DCBLD2 as a potential therapeutic target in oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Discoidin, CUB, and LCCL domain-containing protein 2 (DCBLD2), a type I transmembrane protein, has emerged as a critical player in the progression of numerous cancers. Aberrantly overexpressed in a wide range of solid tumors, elevated DCBLD2 levels frequently correlate with poor patient prognosis, increased tumor invasion and metastasis, and resistance to conventional therapies. Its integral role in key oncogenic signaling pathways, including the PI3K/Akt, MAPK/ERK, and epithelial-mesenchymal transition (EMT) programs, positions DCBLD2 as a compelling target for novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of DCBLD2's function in oncology, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling networks to facilitate further research and drug development efforts.
DCBLD2 Expression and Prognostic Significance in Cancer
Pan-cancer analyses have revealed a significant upregulation of DCBLD2 in a multitude of tumor types compared to adjacent normal tissues. This overexpression is often associated with more advanced tumor stages and poorer clinical outcomes.
Differential Expression of DCBLD2 in Tumor vs. Normal Tissues
A consistent finding across numerous studies is the elevated expression of DCBLD2 in cancerous tissues. Analysis of data from The Cancer Genome Atlas (TCGA) has demonstrated statistically significant overexpression of DCBLD2 mRNA in a variety of malignancies.[1]
| Tumor Type | Abbreviation | p-value vs. Normal Tissue |
| Glioblastoma multiforme | GBM | 1.8e-5[1] |
| Brain Lower Grade Glioma | LGG | 0.01[1] |
| Lung Adenocarcinoma | LUAD | 1.2e-8[1] |
| Colon Adenocarcinoma | COAD | 2.3e-4[1] |
| Head and Neck Squamous Cell Carcinoma | HNSC | 3.2e-20[1] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | 1.4e-16[1] |
| Liver Hepatocellular Carcinoma | LIHC | 0.02[1] |
| Thyroid Carcinoma | THCA | 2.5e-8[1] |
| Cholangiocarcinoma | CHOL | 5.0e-5[1] |
Conversely, DCBLD2 has been found to be downregulated in some cancers, including breast cancer (BRCA), prostate adenocarcinoma (PRAD), and kidney renal clear cell carcinoma (KIRC).[1]
Correlation of DCBLD2 Expression with Patient Survival
High expression of DCBLD2 is a strong predictor of poor overall survival (OS) and disease-specific survival (DSS) in a wide array of cancers, highlighting its clinical relevance as a prognostic biomarker.
| Tumor Type | Abbreviation | Hazard Ratio (OS) | p-value (OS) | Hazard Ratio (DSS) | p-value (DSS) |
| Brain Lower Grade Glioma | LGG | 2.28 | 3.3e-13 | 2.28 | 3.3e-13 |
| Glioblastoma multiforme | GBM | 1.39 | 1.8e-3 | 1.39 | 1.8e-3 |
| Lung Adenocarcinoma | LUAD | 1.39 | 2.0e-4 | - | - |
| Colon Adenocarcinoma | COAD | 1.61 | 2.5e-3 | 1.61 | 2.5e-3 |
| Head and Neck Squamous Cell Carcinoma | HNSC | 1.29 | 2.1e-3 | 1.29 | 2.1e-3 |
| Kidney Renal Clear Cell Carcinoma | KIRC | 1.40 | 2.2e-4 | 1.40 | 2.2e-4 |
| Pancreatic Adenocarcinoma | PAAD | 1.41 | 2.1e-4 | 1.41 | 2.1e-4 |
Role of DCBLD2 in Oncogenic Signaling Pathways
DCBLD2 functions as a critical node in several signaling pathways that are fundamental to cancer progression. It acts as a scaffold protein and a co-receptor, modulating the activity of key receptor tyrosine kinases and downstream effectors.
DCBLD2 in EGFR and PI3K/Akt Signaling
In glioblastoma and head and neck cancers, DCBLD2 is a direct substrate of the Epidermal Growth Factor Receptor (EGFR). Upon activation, EGFR phosphorylates DCBLD2 on tyrosine residue 750 (Y750). This phosphorylation event creates a binding site for the E3 ubiquitin ligase TRAF6, leading to its recruitment to the plasma membrane. The proximity of TRAF6 to its substrates at the membrane enhances its E3 ligase activity, resulting in the activation of the pro-survival kinase Akt. This cascade ultimately promotes tumorigenesis.[1][2]
DCBLD2 in VEGFR Signaling and Angiogenesis
DCBLD2 plays a significant role in angiogenesis by modulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling. It has been shown to interact with VEGFR-2, promoting its phosphorylation in response to VEGF. This enhanced signaling through VEGFR-2 stimulates endothelial cell proliferation and migration, key processes in the formation of new blood vessels that supply tumors.[3]
DCBLD2 and the Epithelial-Mesenchymal Transition (EMT)
A crucial role for DCBLD2 has been identified in promoting EMT, a cellular program that endows cancer cells with migratory and invasive properties. In lung adenocarcinoma, DCBLD2 stabilizes β-catenin by phosphorylating and inactivating Glycogen Synthase Kinase 3β (GSK3β). This prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of EMT-associated transcription factors such as Snail and ZEB1.[4]
Experimental Protocols for Studying DCBLD2
This section provides detailed methodologies for key experiments used to investigate the function of DCBLD2 in an oncology setting.
Western Blotting for DCBLD2 Detection
This protocol outlines the detection of DCBLD2 protein levels in cell lysates.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against DCBLD2 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunohistochemistry (IHC) for DCBLD2 in Tissue Samples
This protocol describes the detection and localization of DCBLD2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Cut 4 µm sections from FFPE tissue blocks.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate with a primary antibody against DCBLD2 (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.[5]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP complex for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Cell Proliferation Assay (CCK-8)
This assay measures the effect of DCBLD2 modulation on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate.
-
-
Treatment (e.g., siRNA knockdown of DCBLD2):
-
Transfect cells with DCBLD2-specific siRNA or a non-targeting control.
-
-
Assay Procedure:
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Transwell Cell Migration and Invasion Assay
This assay assesses the impact of DCBLD2 on the migratory and invasive potential of cancer cells.
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
-
Cell Seeding:
-
Resuspend cells (e.g., 5 x 10⁴ cells) in serum-free medium and add to the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C.
-
-
Analysis:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
DCBLD2 as a Therapeutic Target
The multifaceted role of DCBLD2 in promoting cancer progression makes it an attractive target for therapeutic intervention. Strategies to inhibit DCBLD2 function could potentially attenuate tumor growth, block metastasis, and overcome drug resistance.
Targeting DCBLD2 Expression
Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) have been successfully used in preclinical studies to silence DCBLD2 expression, leading to reduced cancer cell proliferation, migration, and invasion.
Inhibiting DCBLD2-Mediated Signaling
Developing small molecule inhibitors or therapeutic antibodies that disrupt the interaction of DCBLD2 with its binding partners, such as EGFR or VEGFR-2, represents a promising therapeutic avenue. Such agents could block the activation of downstream oncogenic signaling pathways.
Future Directions
While significant progress has been made in elucidating the role of DCBLD2 in oncology, several areas warrant further investigation:
-
Development of specific DCBLD2 inhibitors: The design and synthesis of potent and selective small molecule inhibitors or therapeutic antibodies targeting DCBLD2 are crucial for translating preclinical findings into clinical applications.
-
In vivo validation in advanced preclinical models: Testing the efficacy of DCBLD2-targeting therapies in patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) will provide a more accurate assessment of their therapeutic potential.
-
Identification of biomarkers for patient stratification: Identifying biomarkers that predict which patients are most likely to respond to DCBLD2-targeted therapies will be essential for the design of successful clinical trials.
-
Understanding the role of DCBLD2 in the tumor microenvironment: Investigating the influence of DCBLD2 on immune cell infiltration and function within the tumor microenvironment could reveal novel immunotherapeutic combination strategies.
References
- 1. EGFR phosphorylation of DCBLD2 recruits TRAF6 and stimulates AKT-promoted tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR PHOSPHORYLATION OF DCBLD2 RECRUITS TRAF6 AND STIMULATES AKT-PROMOTED TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
structural domains and function of the DCBLD2 protein
An In-depth Technical Guide on the Structural Domains and Function of the DCBLD2 Protein
Abstract
Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as ESDN and CLCP1, is a type-I transmembrane protein that has emerged as a critical regulator in various physiological and pathological processes, most notably in cancer progression. This document provides a comprehensive overview of the structural architecture, molecular functions, and signaling networks associated with DCBLD2. Structurally, the protein is characterized by its distinct extracellular domains—Discoidin, CUB, and LCCL—and an intracellular domain featuring multiple tyrosine phosphorylation sites that serve as a scaffold for signaling complexes. Functionally, DCBLD2 is a key modulator of receptor tyrosine kinase (RTK) signaling, a potent mediator of epithelial-mesenchymal transition (EMT), and a promoter of angiogenesis, cell migration, and invasion. Its overexpression in numerous cancers, including lung, colorectal, and pancreatic adenocarcinoma, is strongly correlated with advanced tumor stages, poor prognosis, and resistance to chemotherapy. This guide summarizes the key signaling axes, presents quantitative data on its expression, and details relevant experimental methodologies to facilitate further research into DCBLD2 as a promising prognostic biomarker and therapeutic target.
Structural Architecture of DCBLD2
DCBLD2 is a single-pass type-I transmembrane protein, first identified in human coronary arterial cells and lung cancer cell lines.[1][2][3] Its structure provides a platform for diverse molecular interactions, governing its function as a signaling receptor and scaffold.
Extracellular Domain (Ectodomain)
The ectodomain of DCBLD2 is composed of three conserved domains:
-
Discoidin Domain (also Coagulation Factor V/VIII homology domain): This domain is implicated in protein-protein and protein-carbohydrate interactions, often mediating cell adhesion and aggregation.
-
CUB (Complement C1r/C1s, Uegf, Bmp1) Domain: CUB domains are typically found in extracellular and plasma membrane-associated proteins and are known to be involved in protein-protein interactions.
-
LCCL (Limulus Clotting Factor C, Cochlin, Lgl1) Domain: This domain is also involved in protein-protein interactions.
The combination of these domains makes DCBLD2 a versatile receptor capable of binding various ligands and interacting with other cell-surface proteins.[1][3] Due to similarities in its ectodomain structure, DCBLD2 is also referred to as a neuropilin-like protein.[4][5]
Transmembrane and Signal Peptide Region
DCBLD2 possesses a transmembrane segment that anchors it to the plasma membrane. Notably, it has an unusually long signal sequence that is not cleaved in the mature protein.[6] This uncleaved signal sequence, particularly its hydrophobic 'traC' segment, has been shown to interact directly with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a role in modulating its signaling.[6]
Intracellular Domain (ICD)
The cytoplasmic tail of DCBLD2 is a critical signaling hub. It lacks intrinsic enzymatic activity but contains seven tyrosine residues within YxxP motifs that can be phosphorylated by non-receptor tyrosine kinases such as FYN and ABL.[4][7] Upon phosphorylation, these sites act as docking points for adaptor proteins containing SH2 domains, most notably Crk/CrkL, which are involved in signaling pathways that regulate neuronal migration and cytoskeletal dynamics.[4] This scaffolding capability allows DCBLD2 to assemble and regulate downstream signaling complexes.
Molecular Functions and Cellular Roles
DCBLD2 is implicated in a wide array of cellular processes, with a particularly prominent role in cancer biology.
Regulation of Receptor Tyrosine Kinase (RTK) Signaling
DCBLD2 acts as a crucial modulator of several RTKs. It has been shown to interact with and regulate the signaling of VEGFR2, Platelet-Derived Growth Factor Receptor β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor (INSR).[5][6][7][8] For instance, DCBLD2 associates with VEGFR-2 and regulates its complex formation with negative regulators, thereby promoting VEGF signaling.[9] It also inhibits the caveolae-dependent endocytosis of PDGFR-β, sustaining its signaling activity.[5]
Mediation of Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular program critical for embryonic development and wound healing, which is often hijacked by cancer cells to promote metastasis.[10] DCBLD2 is a key driver of EMT.[1][8][11] Overexpression of DCBLD2 in lung adenocarcinoma cells leads to the loss of epithelial markers like E-cadherin and ZO-1, and the acquisition of mesenchymal markers such as N-cadherin and Vimentin.[1] This transition enhances the migratory and invasive capabilities of cancer cells.
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. DCBLD2 is directly involved in this process.[12][13] Its interaction with VEGFR2 in endothelial cells promotes VEGF-induced signaling, proliferation, and migration.[6] Consequently, the downregulation of DCBLD2 has been shown to inhibit angiogenesis both in vitro and in vivo.[12][14]
Role in Cell Migration, Invasion, and Metastasis
Through its influence on EMT and RTK signaling, DCBLD2 significantly promotes cell motility, migration, and invasion.[1][13] In lung adenocarcinoma and colorectal cancer, elevated DCBLD2 expression is linked to increased metastatic potential.[1][12] This function is partly mediated by its interaction with the focal adhesion pathway through ITGB1 (Integrin beta-1), which is critical for cell-matrix interactions and migration.[12]
Contribution to Chemoresistance
A growing body of evidence indicates that high DCBLD2 expression is associated with resistance to standard chemotherapeutic agents.[1][2][12] In lung cancer, DCBLD2 mediates cisplatin-induced metastasis.[1][15] In colorectal cancer, its overexpression correlates with resistance to 5-Fluorouracil (5-FU).[12] Pan-cancer analysis reveals a positive correlation between DCBLD2 expression and the IC50 values of numerous anti-cancer drugs, suggesting its role as a broad mediator of drug resistance.[2]
Key Signaling Pathways Involving DCBLD2
DCBLD2 integrates into several major signaling networks to exert its functions.
Upstream Regulation: The ERK/AP-1 → DCBLD2 Axis
The expression of DCBLD2 itself is tightly regulated. In response to stimuli like cisplatin, the ERK signaling pathway is activated, leading to the phosphorylation of ERK.[1][15] Activated ERK subsequently promotes the activity of the transcription factor AP-1, which binds to the DCBLD2 promoter to drive its transcription.[1] This creates a feedback loop where a chemotherapy agent can induce the expression of a protein that confers resistance and promotes metastasis.
Downstream Effector: The DCBLD2 → GSK3β/β-catenin Pathway
One of the best-characterized downstream pathways for DCBLD2 involves the Wnt/β-catenin signaling cascade. DCBLD2 promotes the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β).[1][15] Inactive GSK3β can no longer phosphorylate β-catenin, preventing its degradation. This leads to the stabilization and nuclear accumulation of β-catenin, where it acts as a co-activator for transcription factors that drive the expression of EMT-related genes like Snail and Zeb1.[1]
The DCBLD2/ITGB1 Focal Adhesion Axis
Tandem affinity purification-mass spectrometry (TAP-MS) and co-immunoprecipitation (Co-IP) assays have identified Integrin beta-1 (ITGB1) as a key binding partner of DCBLD2.[12][16][17] ITGB1 is a core component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. This interaction suggests that DCBLD2 directly influences focal adhesion signaling, thereby regulating cell adhesion, migration, and invasion.
Quantitative Data Summary
The clinical relevance of DCBLD2 is underscored by quantitative analyses of its expression in patient cohorts.
Table 1: Summary of DCBLD2 Expression in Human Cancers
| Cancer Type | Finding | Database/Method | p-value | Reference |
|---|---|---|---|---|
| Lung Adenocarcinoma (LUAD) | mRNA expression significantly increased in tumors vs. normal tissue. | TCGA | < 0.05 | [1][3] |
| Lung Adenocarcinoma (LUAD) | Protein expression higher in tumors vs. normal tissue. | CPTAC | p = 0.0049 | [1][3] |
| Lung Adenocarcinoma (LUAD) | Protein expression significantly higher in tumors vs. adjacent tissue. | IHC | p < 0.001 | [3] |
| Colorectal Cancer (CRC) | mRNA expression significantly higher in tumors vs. normal tissue. | GEO (GSE20842, GSE32323) | Significant | [12] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulation observed in dissected PDAC tissues. | Multiple Cohorts | Significant |[13] |
Table 2: Clinicopathological and Prognostic Correlations of DCBLD2 Expression
| Cancer Type | Correlation | Metric | p-value | Reference |
|---|---|---|---|---|
| Lung Adenocarcinoma (LUAD) | High expression correlates with advanced tumor staging & nodal involvement. | Chi-square test | < 0.05 | [1] |
| Lung Adenocarcinoma (LUAD) | High protein expression correlates with worse Overall Survival (OS). | Kaplan-Meier | p = 0.0418 | [1] |
| Lung Adenocarcinoma (LUAD) | High protein expression correlates with worse Relapse-Free Survival (RFS). | Kaplan-Meier | < 0.05 | [1] |
| Colorectal Cancer (CRC) | High expression leads to poor prognosis. | TCGA, GSE17536 | Significant | [12] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | High expression correlates with decreased OS. | Kaplan-Meier | Significant | [13] |
| Pan-Cancer Analysis | High expression correlates with shorter OS in 16 tumor types. | TCGA | Significant |[2][8] |
Experimental Protocols
Characterizing the functions of DCBLD2 involves a range of molecular and cellular biology techniques.
Protocol: Co-Immunoprecipitation (Co-IP) for DCBLD2 Interaction
This protocol is used to verify the interaction between DCBLD2 and a putative binding partner (e.g., ITGB1) in a cellular context.[12]
-
Cell Culture & Lysis: Culture cells (e.g., HCT116) to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against DCBLD2 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the putative interacting protein (ITGB1).
References
- 1. mdpi.com [mdpi.com]
- 2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.uvm.edu]
- 5. DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of angiogenesis by signal sequence-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FYN and ABL Regulate the Interaction Networks of the DCBLD Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 9. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. researchgate.net [researchgate.net]
- 12. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 17. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DCBLD2 in Epithelial-Mesenchymal Transition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Discoidin, CUB and LCCL domain-containing 2 (DCBLD2), a transmembrane protein, has emerged as a critical regulator in the epithelial-mesenchymal transition (EMT), a fundamental biological process implicated in cancer progression, metastasis, and therapeutic resistance. This document provides a comprehensive overview of the molecular mechanisms through which DCBLD2 drives EMT across various cancers, including lung, colorectal, and glioblastoma. We detail the core signaling pathways, present quantitative data on its interaction with key EMT markers, outline relevant experimental protocols, and visualize the complex signaling networks. The evidence strongly positions DCBLD2 as a high-potential biomarker and a promising therapeutic target for combating metastatic disease.
Introduction: DCBLD2 and the Epithelial-Mesenchymal Transition
The epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells, characterized by tight cell-cell junctions and apical-basal polarity, undergo a transformation to acquire a mesenchymal phenotype. This new phenotype is distinguished by enhanced motility, invasiveness, and resistance to apoptosis. While essential for embryonic development and tissue repair, the aberrant activation of EMT is a hallmark of cancer progression, facilitating the dissemination of tumor cells from the primary site to distant organs—the principal cause of cancer-related mortality.[1]
DCBLD2 (also known as ESDN or CLCP1) is a type I transmembrane protein containing a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain.[2][3] Initially identified in vascular cells, its expression is now known to be upregulated in a multitude of malignancies, including lung adenocarcinoma (LUAD), colorectal cancer (CRC), and glioblastoma.[2][4][5] Accumulating evidence demonstrates a strong correlation between high DCBLD2 expression and poor patient prognosis, increased tumor invasion, and metastasis.[5][6] This guide elucidates the pivotal role of DCBLD2 as a molecular switch in the activation of EMT signaling cascades.
Core Signaling Pathways Modulated by DCBLD2 in EMT
DCBLD2 integrates with and modulates several key oncogenic signaling pathways to drive the EMT program. Its function is context-dependent, influencing different downstream effectors in various cancer types.
Wnt/β-catenin Pathway in Lung Adenocarcinoma
In lung adenocarcinoma, particularly in the context of chemotherapy-induced metastasis, DCBLD2 is a central mediator of the Wnt/β-catenin pathway.[2][7] Treatment with cisplatin (B142131), a common chemotherapeutic agent, has been shown to enhance DCBLD2 expression. This upregulation is driven by the phosphorylation of ERK, which in turn activates the transcription factor AP-1 to promote DCBLD2 gene transcription.[2][3][7]
Once expressed, DCBLD2 orchestrates the stabilization and nuclear accumulation of β-catenin. It achieves this by phosphorylating and inactivating Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[2][3] With GSK3β inactivated, β-catenin is no longer targeted for proteasomal degradation. It accumulates in the cytoplasm and subsequently translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of EMT-related genes, including key transcription factors like Snail and ZEB1.[2][3]
Focal Adhesion Pathway in Colorectal Cancer
In colorectal cancer, DCBLD2's pro-EMT function is linked to the focal adhesion pathway.[4] Tandem affinity purification-mass spectrometry (TAP-MS) assays have identified Integrin Subunit Beta 1 (ITGB1) as a key binding partner of DCBLD2.[4] Integrins are critical for cell-matrix interactions and the activation of focal adhesion signaling, which is known to regulate EMT. The interaction between DCBLD2 and ITGB1 suggests a mechanism where DCBLD2 modulates cell adhesion and signaling from the extracellular matrix to promote a mesenchymal phenotype.[4] Downregulation of DCBLD2 in CRC cells leads to a significant decrease in the mRNA and protein levels of the upstream EMT transcription factors ZEB1, ZEB2, and SNAIL.[4][8]
EGFR/TRAF6/AKT Axis in Glioblastoma
In glioblastoma, DCBLD2 enhances tumorigenesis driven by the Epidermal Growth Factor Receptor (EGFR), a pathway closely associated with EMT.[2][3] Upon activation, phosphorylated DCBLD2 acts as a scaffold, recruiting TNF receptor-associated factor 6 (TRAF6).[2][3] This recruitment enhances the E3 ubiquitin ligase activity of TRAF6, leading to the ubiquitination and subsequent activation of AKT.[2][3] The PI3K/AKT signaling pathway is a well-established, potent inducer of EMT, promoting cell survival, proliferation, and invasion.[9][10] Knockdown of DCBLD2 in glioblastoma cells markedly reduces their proliferative, invasive, and migratory capabilities, coinciding with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin, snail, slug, and twist.[5]
Quantitative Data Summary
The functional role of DCBLD2 in EMT is substantiated by strong correlations with key molecular markers of the process. Gene expression analyses from patient cohorts and cell line models provide quantitative evidence of its involvement.
Table 1: Correlation of DCBLD2 mRNA Expression with EMT Markers in Lung Adenocarcinoma
This table summarizes the correlation between DCBLD2 mRNA levels and the expression of canonical epithelial/mesenchymal markers and core EMT-inducing transcription factors (TFs) in 515 LUAD tissues from The Cancer Genome Atlas (TCGA) database.
| Gene | Marker Type | Correlation with DCBLD2 (Spearman's r) | P-value | Source |
| E-cadherin | Epithelial | -0.536 | < 0.0001 | [2] |
| Vimentin | Mesenchymal | 0.674 | < 0.0001 | [2] |
| TWIST1 | EMT-TF | 0.287 | < 0.0001 | [2] |
| SNAI1 (Snail) | EMT-TF | 0.214 | < 0.0001 | [2] |
| SNAI2 (Slug) | EMT-TF | 0.349 | < 0.0001 | [2] |
| ZEB1 | EMT-TF | 0.229 | < 0.0001 | [2] |
Table 2: Effect of DCBLD2 Modulation on EMT Marker Protein Expression
This table outlines the observed changes in EMT marker protein levels following the experimental overexpression or knockdown/downregulation of DCBLD2 in various cancer cell lines.
| Cancer Type | Cell Line(s) | DCBLD2 Modulation | E-cadherin | ZO-1 | N-cadherin | Vimentin | Key EMT-TFs (Snail, ZEB1) | Source |
| Lung Adenocarcinoma | A549, Pc9 | Overexpression | Decreased | Decreased | Increased | Increased | Increased | [2][3] |
| Colorectal Cancer | HCT116 | Downregulation | Increased | - | Decreased | Decreased | Decreased | [4][11] |
| Glioblastoma | - | Knockdown | Increased | - | - | Decreased | Decreased (Snail, Slug, Twist) | [5] |
| Glioblastoma | - | Overexpression | Decreased | - | - | Increased | Increased (Snail, Slug, Twist) | [5] |
Key Experimental Protocols
The elucidation of DCBLD2's role in EMT relies on a combination of molecular biology, cell biology, and in vivo techniques. Below are detailed methodologies for key experiments cited in the literature.
Western Blot Analysis
-
Objective: To determine the protein expression levels of DCBLD2 and EMT markers (E-cadherin, N-cadherin, Vimentin, Snail, ZEB1, p-GSK3β, β-catenin).
-
Methodology:
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. GAPDH or β-actin is used as a loading control.[2][4]
-
Transwell Invasion and Migration Assays
-
Objective: To assess the effect of DCBLD2 expression on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Cell Preparation: Cancer cells with modulated DCBLD2 expression are serum-starved for 24 hours.
-
Chamber Setup: Transwell inserts (8 µm pore size) are used. For invasion assays, the insert is pre-coated with Matrigel.
-
Seeding: Cells (e.g., 5 x 10⁴) are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 16-24 hours.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated/invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The stained cells are counted in several random fields under a microscope.[4][12]
-
Co-immunoprecipitation (Co-IP)
-
Objective: To verify the physical interaction between DCBLD2 and its binding partners (e.g., ITGB1).
-
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: The lysate is pre-cleared by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-DCBLD2) or an isotype control IgG overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and analyzed by Western blot using an antibody against the "prey" protein (e.g., anti-ITGB1).[4]
-
In Vivo Orthotopic Xenograft Model
-
Objective: To evaluate the effect of DCBLD2 on tumor metastasis in a living organism.
-
Methodology:
-
Animal Model: BALB/c nude mice (4-6 weeks old) are used.
-
Cell Preparation: Lung adenocarcinoma cells (e.g., A549) stably transfected to overexpress or knockdown DCBLD2, and often engineered to express luciferase for imaging, are prepared.
-
Implantation: Mice are anesthetized, and cells are inoculated into the right lung via intratracheal or intrathoracic injection to establish an orthotopic tumor.
-
Tumor Monitoring & Treatment: Tumor growth and metastasis are monitored weekly using an in vivo imaging system. If studying chemotherapy-induced metastasis, mice are treated with cisplatin (e.g., 4.0 mg/kg, intraperitoneally) or a vehicle control.
-
Endpoint Analysis: After a set period (e.g., 4-6 weeks), mice are euthanized. The lungs and other organs are harvested, and metastatic foci are counted. Tissues are fixed for immunohistochemical (IHC) analysis of EMT markers.[2][12]
-
Conclusion and Future Directions
The evidence presented in this guide firmly establishes DCBLD2 as a key protagonist in the epithelial-mesenchymal transition. By activating critical oncogenic pathways such as Wnt/β-catenin, Focal Adhesion/Integrin, and EGFR/AKT signaling, DCBLD2 promotes the loss of epithelial characteristics and the acquisition of a migratory, invasive mesenchymal phenotype. This functional role is consistent across multiple aggressive cancers and is directly linked to tumor progression, metastasis, and poor clinical outcomes.
For drug development professionals, DCBLD2 represents a compelling therapeutic target. Strategies aimed at inhibiting DCBLD2 function—be it through small molecules, monoclonal antibodies, or RNA interference (as demonstrated by the efficacy of DCBLD2-specific siRNAs in preclinical models[2][7])—hold significant promise for preventing or reversing EMT. Such therapies could potentially inhibit metastasis, overcome resistance to conventional treatments like cisplatin, and ultimately improve survival for patients with advanced cancers. Future research should focus on validating these therapeutic strategies and developing robust companion diagnostics to identify patient populations most likely to benefit from DCBLD2-targeted interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 3. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane protein DCBLD2 is correlated with poor prognosis and affects phenotype by regulating epithelial-mesenchymal transition in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of DCBLD2 upregulation with tumor progression and poor survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 9. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
DCBLD2/ESDN Signaling in Response to Growth Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-Derived Neuropilin-like protein), is a type I transmembrane protein that has emerged as a critical regulator in signaling pathways initiated by various growth factors. Its involvement in fundamental cellular processes such as proliferation, migration, and angiogenesis has positioned it as a significant area of research, particularly in the context of cancer biology and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of DCBLD2/ESDN signaling in response to growth factors, with a focus on Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).
Core Signaling Pathways
DCBLD2/ESDN functions as a key signaling hub, integrating inputs from growth factor receptor tyrosine kinases (RTKs) and relaying them to downstream effector pathways. The most well-characterized pathways involve the activation of the PI3K/Akt and MAPK/ERK signaling cascades.
EGFR Signaling Cascade
In response to EGF, the Epidermal Growth Factor Receptor (EGFR) undergoes dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. DCBLD2 is a direct substrate of EGFR.[1][2][3] Upon EGF stimulation, EGFR phosphorylates DCBLD2 on specific tyrosine residues, notably Y750.[1][2][3][4] This phosphorylation event serves as a scaffold for the recruitment of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[1][2][3][4] The recruitment of TRAF6 to phosphorylated DCBLD2 enhances its E3 ligase activity, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3][4] The activation of the PI3K/Akt pathway is a critical driver of cell proliferation, survival, and tumorigenesis.[5][6][7]
References
- 1. CS-06: EGFR PHOSPHORYLATION OF DCBLD2 RECRUITS TRAF6 AND STIMULATES Akt-PROMOTED TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR PHOSPHORYLATION OF DCBLD2 RECRUITS TRAF6 AND STIMULATES AKT-PROMOTED TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR phosphorylation of DCBLD2 recruits TRAF6 and stimulates AKT-promoted tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - EGFR phosphorylation of DCBLD2 recruits TRAF6 and stimulates AKT-promoted tumorigenesis [jci.org]
- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating DCBLD2 Expression in Patient-Derived Xenografts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation of Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) expression in patient-derived xenograft (PDX) models. DCBLD2, a type I transmembrane protein, has emerged as a critical player in tumor progression, metastasis, and therapeutic resistance across various cancer types. Patient-derived xenografts, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, represent an invaluable platform for studying DCBLD2's role in a clinically relevant context. This document details the methodologies for assessing DCBLD2 expression, summarizes the current understanding of its functional implications, and visualizes its involvement in key signaling pathways.
Introduction to DCBLD2 and Patient-Derived Xenografts
Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) is a transmembrane protein that has been increasingly implicated in cancer biology. Elevated expression of DCBLD2 is frequently associated with poor prognosis in several cancers, including colorectal, lung, and pancreatic cancer.[1][2][3] It is known to be involved in crucial cellular processes such as cell motility, angiogenesis, and epithelial-mesenchymal transition (EMT).[1][2]
Patient-derived xenograft (PDX) models are generated by implanting fresh patient tumor tissue into immunodeficient mice. These models are considered superior to traditional cell line-derived xenografts as they better preserve the original tumor's architecture, genetic diversity, and molecular signature. This fidelity makes PDX models a powerful tool for preclinical drug evaluation and for studying the functional role of genes like DCBLD2 in a setting that more closely mimics the human disease state.
Quantitative Analysis of DCBLD2 Expression in Cancer
Table 1: DCBLD2 mRNA Expression in Human Cancers
| Cancer Type | Expression Status in Tumor vs. Normal Tissue | Key Findings | Citations |
| Colorectal Cancer | Significantly higher in tumor tissues. | Positive correlation with CD31 expression at the mRNA level. | [1] |
| Lung Adenocarcinoma | Significantly higher in tumor tissues. | Higher expression is associated with lymph node metastasis and advanced TNM staging. | [4][5] |
| Pancreatic Ductal Adenocarcinoma | Upregulated in PDAC tissues. | High expression is associated with poor overall survival. | [3] |
| Glioblastoma | Significantly over-expressed. | Associated with poor prognosis. | [6] |
| Head and Neck Squamous Cell Carcinoma | Significantly over-expressed. | Expression levels correlate with tumor stage. | [6][7] |
Table 2: DCBLD2 Protein Expression and Clinicopathological Associations
| Cancer Type | Protein Expression in Tumor vs. Normal Tissue | Association with Clinicopathological Features | Citations |
| Colorectal Cancer | Higher in tumor tissues. | Positively correlated with the angiogenesis marker CD31. | [1] |
| Lung Adenocarcinoma | Significantly higher in tumor tissues. | Positively correlated with lymph node metastasis and TNM staging. | [2][5] |
| Pancreatic Ductal Adenocarcinoma | Elevated in PDAC tissues. | Serves as a robust prognostic factor. | [3] |
Signaling Pathways Involving DCBLD2
DCBLD2 is a key signaling node that integrates with several critical cancer-related pathways. Its transmembrane nature allows it to act as a receptor or co-receptor, modulating downstream signaling cascades that drive tumor progression.
Focal Adhesion and EMT Pathway
In colorectal cancer, DCBLD2 has been shown to interact with Integrin Subunit Beta 1 (ITGB1), a key component of the focal adhesion pathway.[1][8] This interaction is crucial for regulating cell adhesion, migration, and the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility.[1][9]
DCBLD2 interaction with ITGB1 in the Focal Adhesion and EMT pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. DCBLD2 can modulate the signaling of receptor tyrosine kinases (RTKs) which are upstream activators of the PI3K/Akt pathway.[10][11] This modulation can lead to the activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[12][13]
DCBLD2 modulation of the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
In lung adenocarcinoma, DCBLD2 has been shown to mediate cisplatin-induced EMT and metastasis through the Wnt/β-catenin signaling pathway.[2][14] DCBLD2 stabilizes β-catenin by phosphorylating GSK3β, leading to the nuclear translocation of β-catenin and the transcription of EMT-related genes.[2][14]
DCBLD2 involvement in the Wnt/β-catenin signaling pathway.
Experimental Protocols for DCBLD2 Expression Analysis in PDX Models
The following are detailed protocols for the analysis of DCBLD2 expression in PDX tumor tissues at the protein and mRNA levels.
Experimental Workflow
Workflow for analyzing DCBLD2 expression in PDX tumors.
Immunohistochemistry (IHC) for DCBLD2
Objective: To determine the localization and semi-quantitative expression of DCBLD2 protein in PDX tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections (4-5 µm).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against DCBLD2.
-
Biotinylated secondary antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 2 min each) and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's recommendations. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS (3x5 min).
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-DCBLD2 antibody in blocking buffer at the recommended concentration and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS (3x5 min). Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Rinse with PBS (3x5 min). Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Detection: Rinse with PBS (3x5 min). Apply DAB substrate solution and incubate until the desired brown color develops. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Rinse with distilled water. Dehydrate through a graded ethanol series and xylene. Mount with a coverslip using a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope. The intensity and percentage of positive cells can be scored to provide a semi-quantitative measure of expression.
Western Blotting for DCBLD2
Objective: To quantify the relative expression of DCBLD2 protein in PDX tumor lysates.
Materials:
-
Snap-frozen PDX tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against DCBLD2.
-
Loading control primary antibody (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize snap-frozen PDX tissue in ice-cold lysis buffer. Centrifuge at high speed to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DCBLD2 antibody and a loading control antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST (3x10 min). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST (3x10 min). Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the DCBLD2 signal to the loading control for relative quantification.
Quantitative Real-Time PCR (qRT-PCR) for DCBLD2 mRNA
Objective: To measure the relative expression level of DCBLD2 mRNA in PDX tumor tissue.
Materials:
-
Snap-frozen PDX tumor tissue.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for human DCBLD2 and a reference gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Homogenize snap-frozen PDX tissue and extract total RNA using a suitable kit. It is crucial to use methods that can distinguish between human (tumor) and mouse (stroma) transcripts, such as using human-specific primers.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity (e.g., using gel electrophoresis or a bioanalyzer).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for DCBLD2 and the reference gene.
-
Real-Time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for DCBLD2 and the reference gene. Calculate the relative expression of DCBLD2 using the ΔΔCt method, normalizing to the reference gene and a control sample.
Conclusion
The investigation of DCBLD2 in patient-derived xenograft models provides a powerful approach to understanding its role in cancer progression and its potential as a therapeutic target. The methodologies outlined in this guide offer a robust framework for researchers to quantitatively and qualitatively assess DCBLD2 expression and to dissect its involvement in key signaling pathways. As our understanding of DCBLD2's function grows, PDX models will undoubtedly play a pivotal role in translating these findings into clinical applications, ultimately benefiting cancer patients.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 8. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FYN and ABL Regulate the Interaction Networks of the DCBLD Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and characterization of the FA19-1 antibody clone
An In-depth Technical Guide to the Discovery and Characterization of the F19 Antibody Clone For Researchers, Scientists, and Drug Development Professionals
Introduction
The F19 monoclonal antibody is a murine IgG1 antibody that specifically targets the Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is highly expressed on reactive stromal fibroblasts in the microenvironment of a wide range of epithelial cancers, including colorectal, breast, and lung carcinomas, while its expression in normal adult tissues is limited.[1][2][3][4] This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy. The F19 antibody was one of the first reagents developed to identify and target FAP-positive cells.[1] This document provides a comprehensive overview of the discovery, characterization, and experimental data associated with the F19 antibody clone and its derivatives. Although the user requested information on "FA19-1," our extensive search yielded no antibody with this specific designation. The close similarity in nomenclature suggests that the query likely refers to the well-documented F19 antibody.
Discovery of the F19 Antibody Clone
The F19 antibody was generated by immunizing mice with cultured fibroblasts and subsequent screening for reactivity with cell surface antigens of these cells and tumor stromal fibroblasts.[1] The hybridoma cell line producing the F19 antibody has been deposited with the American Type Culture Collection (ATCC) under the accession number HB-8269.[5] The antibody is of the murine IgG1, kappa light chain isotype.[5] The development of the F19 antibody was pivotal in the initial identification and characterization of the Fibroblast Activation Protein (FAP), initially referred to as the F19 antigen.[1][6]
Characterization of the F19 Antibody
The F19 antibody recognizes the alpha subunit of FAP (FAPα), a 95 kDa protein.[4] FAPα forms a complex with a 105 kDa beta subunit (FAPβ), though the F19 epitope is located on the FAPα subunit.[4] The F19 antibody has been extensively used in various immunoassays to detect FAP expression in cell lines and tissue samples.
Binding Affinity
Quantitative Data Summary
The following tables summarize the available quantitative data for the F19 antibody and its derivatives.
Table 1: In Vivo Biodistribution and Targeting of ¹³¹I-labeled F19 mAb in Patients with Hepatic Metastases from Colorectal Carcinoma[3]
| Parameter | Value Range |
| Tumor-to-Liver Ratio (at surgery) | Up to 21:1 |
| Tumor-to-Serum Ratio (at surgery) | Up to 9:1 |
| % Injected Dose per gram of Tumor | 0.001% - 0.016% |
Table 2: Population Pharmacokinetics of ¹³¹I-labeled F19 mAb in Cancer Patients[2]
| Parameter | Mean Value |
| Total Serum Clearance | 109 ml/h |
| Volume of Distribution (Central Compartment) | 3.1 L |
| Volume of Distribution (Steady State) | 4.9 L |
| Terminal Half-life | 38 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of the F19 antibody. These protocols are based on standard laboratory procedures and information gathered from various sources describing the application of the F19 antibody.
Immunohistochemistry (IHC) for FAP Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol describes the use of the F19 antibody for the detection of FAP in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol (B145695): 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 80% Ethanol: 1 minute.
-
Rinse in distilled water for 5 minutes.[8]
-
-
Antigen Retrieval:
-
Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.
-
Heat the container in a steamer for 30 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.[8]
-
-
Blocking:
-
Wash slides 2 x 5 minutes in Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 40 minutes.
-
Wash slides 2 x 5 minutes in PBS.
-
Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Dilute the F19 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted F19 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides 3 x 5 minutes in PBS.
-
Develop the color using a peroxidase substrate kit (e.g., DAB) and monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30 seconds.
-
Rinse with water.
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.[8]
-
Western Blotting for FAP Detection
This protocol outlines the detection of FAP in cell lysates or tissue homogenates using the F19 antibody.
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the F19 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
Flow Cytometry for Cell Surface FAP Detection
This protocol describes the use of the F19 antibody to detect FAP expression on the surface of cells.
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the F19 antibody (or a fluorescently conjugated version) at the predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
(Optional) If the primary antibody is not conjugated, wash the cells twice with FACS buffer and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways associated with the F19 antibody's target, FAP, and a typical experimental workflow for antibody characterization.
Caption: FAP-mediated signaling pathways promoting tumor progression.
References
- 1. The application of the fibroblast activation protein α-targeted immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of antifibroblast activation protein monoclonal antibody F19 in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein: purification, epitope mapping and induction by growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line F19 (CVCL_K209) [cellosaurus.org]
- 6. mdpi.com [mdpi.com]
- 7. Human antibody derivatives against the fibroblast activation protein for tumor stroma targeting of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab.moffitt.org [lab.moffitt.org]
- 9. nacalai.com [nacalai.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes: Anti-DCBLD2/ESDN Antibody (FA19-1) for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anti-DCBLD2/ESDN Antibody (clone FA19-1) is a monoclonal antibody designed to target the human DCBLD2 (Discoidin, CUB and LCCL domain containing 2), also known as ESDN (endothelial and smooth muscle cell-derived neuropilin-like protein). DCBLD2 is a type I transmembrane protein that is involved in a variety of cellular processes, including cell proliferation, migration, and signaling. Its expression has been noted to be upregulated in several types of cancer, such as lung, pancreatic, and colorectal cancer, making it a protein of interest in cancer research and drug development.
These application notes provide a detailed protocol for the use of the Anti-DCBLD2/ESDN Antibody (FA19-1) in flow cytometry for the detection of DCBLD2 on the cell surface.
Product Information
| Characteristic | Description |
| Antibody Name | Anti-DCBLD2/ESDN Antibody (FA19-1) |
| Target Antigen | DCBLD2 (ESDN) |
| Clone | FA19-1 |
| Isotype | Human IgG1 |
| Reactivity | Human |
| Application | Flow Cytometry (FACS) |
| Localization | Cell Surface / Plasma Membrane |
Quantitative Data Summary
| Cell Line | Description | Recommended Antibody Dilution/Concentration | Percentage of Positive Cells (%) | Notes |
| e.g., A549 | Human Lung Carcinoma | User Determined | User Determined | Known to express DCBLD2. |
| e.g., PANC-1 | Human Pancreatic Carcinoma | User Determined | User Determined | Reported to have variable DCBLD2 expression. |
| e.g., HCT116 | Human Colorectal Carcinoma | User Determined | User Determined | May express DCBLD2. |
| Negative Control | e.g., Jurkat (Human T-cell leukemia) | User Determined | User Determined | Expected to have low to no DCBLD2 expression. |
Experimental Protocol: Cell Surface Staining for Flow Cytometry
This protocol provides a general framework for cell surface staining of DCBLD2 using the Anti-DCBLD2/ESDN Antibody (FA19-1). Optimization of antibody concentration, incubation times, and cell numbers may be required for specific cell types and experimental conditions.
Materials Required:
-
Primary Antibody: Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Secondary Antibody: Fluorochrome-conjugated anti-human IgG antibody (if the primary antibody is not directly conjugated)
-
Cells of Interest: Single-cell suspension with high viability (>90%)
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA or 5% FBS and 0.1% sodium azide (B81097) (optional, for preventing microbial growth and antibody internalization).
-
Fc Block: (e.g., Human TruStain FcX™) to block non-specific binding to Fc receptors.
-
Viability Dye: (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) to exclude dead cells from analysis.
-
Isotype Control: Human IgG1 isotype control.
-
FACS tubes (5 mL polystyrene tubes)
-
Centrifuge
-
Flow Cytometer
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation: a. Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation solution to minimize damage to surface antigens. b. Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL. d. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
Fc Receptor Blocking: a. Add an appropriate amount of Fc Block to each tube to prevent non-specific antibody binding. b. Incubate for 10 minutes at 4°C. Do not wash the cells after this step.
-
Primary Antibody Staining: a. Prepare the required dilutions of the Anti-DCBLD2/ESDN Antibody (FA19-1) and the corresponding isotype control. Note: It is critical to perform an antibody titration to determine the optimal concentration for your specific cell type. A starting point could be a range from 0.1 to 10 µg/mL. b. Add the diluted primary antibody or isotype control to the respective tubes. c. Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step once more.
-
Secondary Antibody Staining (if required): a. If the FA19-1 antibody is unconjugated, resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated anti-human IgG secondary antibody at its predetermined optimal concentration. b. Gently vortex and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with staining buffer as described in step 4.
-
Viability Staining: a. Resuspend the cell pellet in 500 µL of staining buffer. b. Add a viability dye according to the manufacturer's instructions. For non-fixable dyes like 7-AAD or PI, add just before analysis.
-
Data Acquisition: a. Acquire the samples on a flow cytometer as soon as possible. b. Ensure to collect a sufficient number of events for statistical analysis (typically 10,000 - 50,000 events in the gate of interest).
-
Data Analysis: a. Gate on the population of interest based on forward scatter (FSC) and side scatter (SSC) properties. b. Exclude doublets using FSC-A vs FSC-H or a similar parameter. c. Gate on live cells by excluding events positive for the viability dye. d. Analyze the expression of DCBLD2 on the live, single-cell population by comparing the fluorescence intensity of cells stained with the Anti-DCBLD2/ESDN Antibody (FA19-1) to the isotype control.
DCBLD2 Signaling Context
DCBLD2 is known to be involved in signaling pathways that regulate cell migration and proliferation. It can be activated by various growth factors and can interact with other cell surface receptors. The following diagram illustrates a simplified, conceptual signaling pathway involving DCBLD2.
Disclaimer: This protocol is intended as a general guide. Researchers should optimize the procedure for their specific experimental needs and perform all necessary controls to validate their results.
Application Notes and Protocols: Immunohistochemical Staining of DCBLD2 in FFPE Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as CLCP1 or ESDN, is a type I transmembrane protein implicated in various cellular processes, including cell migration, proliferation, and angiogenesis. Emerging evidence highlights its role as a potential biomarker and therapeutic target in several cancers. Elevated DCBLD2 expression is often associated with poor prognosis in malignancies such as glioblastoma, head and neck cancer, and colorectal cancer.[1] Conversely, in breast cancer, its expression appears to be downregulated.[2] Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues is a powerful technique to investigate the in-situ expression and localization of DCBLD2, providing valuable insights for both basic research and clinical applications.
These application notes provide a detailed protocol for the immunohistochemical staining of DCBLD2 in FFPE tissues, along with a summary of available quantitative data and an overview of its key signaling pathways.
Data Presentation: Quantitative Analysis of DCBLD2 Expression
The following tables summarize the quantitative data on DCBLD2 protein expression in various cancer types as determined by immunohistochemistry.
Table 1: DCBLD2 Expression in Glioblastoma (GBM)
| Cohort Size | Percentage of DCBLD2-Positive Cases | Correlation with EGFR Activation | Prognostic Significance | Reference |
| Not Specified | Upregulated in clinical specimens | Positive correlation | Associated with poor prognosis | [1] |
Table 2: DCBLD2 Expression in Head and Neck Cancers (HNCs)
| Cohort Size | Percentage of DCBLD2-Positive Cases | Correlation with EGFR Activation | Prognostic Significance | Reference |
| Not Specified | Upregulated in clinical specimens | Positive correlation | Associated with poor prognosis | [1] |
Table 3: DCBLD2 Expression in Breast Cancer
| Cohort Size | DCBLD2 Expression Status | Method of Analysis | Reference |
| Pan-cancer analysis | Significantly downregulated in BRCA | TCGA data | [2] |
Note: Specific H-score or percentage positivity data from IHC studies on breast cancer FFPE tissues are limited in the reviewed literature. The provided data is based on TCGA database analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immunohistochemical staining of DCBLD2 in FFPE tissues. This protocol is a synthesis of established IHC procedures and should be optimized for specific antibodies and tissue types.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against DCBLD2 (refer to manufacturer's datasheet for recommended dilution)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 x 3 minutes.
-
Immerse in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat the slides in a microwave, pressure cooker, or water bath. A common method is to microwave at high power for 5-10 minutes, followed by low power for 10-15 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-DCBLD2 antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium and a coverslip.
-
III. Staining Interpretation and Scoring
The staining intensity and the percentage of positive tumor cells can be evaluated to generate a semi-quantitative H-score (Histoscore).
H-score = Σ (i × Pi)
Where:
-
i = intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
Pi = percentage of cells stained at each intensity (0-100%)
The final H-score ranges from 0 to 300.
Signaling Pathways and Experimental Workflows
Experimental Workflow for DCBLD2 IHC Staining
Caption: Workflow for Immunohistochemical Staining of DCBLD2 in FFPE Tissues.
DCBLD2-Mediated PI3K-Akt Signaling Pathway
Caption: DCBLD2 in the PI3K-Akt Signaling Pathway.
DCBLD2 and the Focal Adhesion Pathway
Caption: DCBLD2's Putative Role in the Focal Adhesion Pathway.
References
Application Notes and Protocols for Western Blot Analysis using Anti-DCBLD2 (FA19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein implicated in various cellular processes, including cell migration, proliferation, and angiogenesis.[1][2] Its role in cancer progression and metastasis has made it a focal point of research in oncology and drug development.[1][2] These application notes provide a detailed protocol for the detection of human DCBLD2 in Western Blot analysis using the Anti-DCBLD2 (FA19-1) antibody. While the Anti-DCBLD2 (FA19-1) is a humanized monoclonal antibody, its application in Western Blotting is not extensively documented in publicly available datasheets. Therefore, this protocol is based on established Western Blotting principles and data from other commercially available anti-DCBLD2 antibodies. Researchers should consider this a starting point for optimization.
Product Information
| Product Name | Anti-DCBLD2 (FA19-1) |
| Target | DCBLD2 / ESDN |
| Host Species | Humanized |
| Clonality | Monoclonal |
| Isotype | IgG1 |
| Expression System | CHO cells |
| Predicted Molecular Weight | 150 kDa[3] |
| Observed Molecular Weight | The predicted molecular weight of the full-length glycosylated DCBLD2 protein is approximately 127-150 kDa. A non-glycosylated form may be observed at ~85 kDa. |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Example Western Blot Analysis of DCBLD2 Expression in Human Cancer Cell Lines
| Cell Line | DCBLD2 Expression Level | Observed Band (kDa) | Relative Intensity (Normalized to Loading Control) | Notes |
| HeLa | Endogenous | ~130 | 1.0 | Recommended as a positive control. |
| HepG2 | Endogenous | ~130 | 0.8 | Displays detectable levels of DCBLD2. |
| A549 | Endogenous | ~130 | 1.2 | Reported to have high DCBLD2 expression.[1] |
| HEK293T | Low/Negative | - | Not Detected | Recommended as a negative control. |
| DCBLD2-overexpressing HEK293T | Overexpressed | ~130 | 15.0 | Strong positive control. |
Table 2: Recommended Antibody Dilutions and Incubation Times
| Parameter | Recommendation | Range for Optimization |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:3000 |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at room temperature |
| Secondary Antibody Dilution (HRP-conjugated) | 1:5000 | 1:2000 - 1:10000 |
| Secondary Antibody Incubation | 1 hour at room temperature | 1-2 hours at room temperature |
Experimental Protocols
A. Cell Lysis and Protein Extraction
-
Cell Culture: Culture cells to 70-80% confluency.
-
Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, centrifuge directly at 500 x g for 5 minutes at 4°C.
-
-
Lysis: Resuspend the cell pellet in 100-500 µl of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes. Samples can be stored at -20°C for later use.
B. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with Anti-DCBLD2 (FA19-1) antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-human IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Signaling Pathways and Workflows
DCBLD2 Signaling Pathways
DCBLD2 is a transmembrane scaffolding receptor that participates in the regulation of several key signaling pathways, including the PI3K-AKT, Hippo, Rap1, and Ras pathways, which are crucial in cell growth, proliferation, and migration.[4][5]
Caption: DCBLD2-mediated signaling pathways.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for performing a Western Blot experiment to detect DCBLD2.
Caption: Western Blot experimental workflow.
Logical Relationship for Antibody Validation
Validating an antibody for a new application is a critical step to ensure data reliability. The following diagram illustrates a logical workflow for validating the Anti-DCBLD2 (FA19-1) antibody for Western Blotting.
Caption: Logical workflow for antibody validation.
References
- 1. Anti-DCBLD2/ESDN Antibody (FA19-1) | The Antirrhinum [antirrhinum.net]
- 2. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
Application Notes and Protocols for Quantifying Soluble DCBLD2/ESDN via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN (endothelial and smooth muscle cell-derived neuropilin-like protein), is a type I transmembrane protein implicated in a variety of cellular processes, including cell migration, proliferation, and angiogenesis. Emerging evidence suggests that the soluble form of DCBLD2, shed from the cell surface, may serve as a valuable biomarker in various pathological conditions, including cancer and inflammatory diseases. Accurate quantification of soluble DCBLD2 in biological fluids such as serum and plasma is crucial for advancing our understanding of its role in disease and for the development of novel diagnostic and therapeutic strategies. This document provides a detailed protocol for the quantification of soluble DCBLD2/ESDN using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following table summarizes quantitative data on soluble DCBLD2 concentrations in human plasma from a study on Relapsing Polychondritis. While upregulation of soluble DCBLD2 has been noted in conditions like Pancreatic Ductal Adenocarcinoma, specific concentrations from those studies are not available in the public domain.[1]
| Condition | Sample Type | Soluble DCBLD2/ESDN Concentration | Reference |
| Relapsing Polychondritis | Plasma | 5.9 ng/mL (mean) | [2] |
| Healthy Controls | Plasma | 2.3 ng/mL (mean) | [2] |
| Relapsing Polychondritis | Plasma | 4.06 ng/µL (median) | [3][4] |
| Healthy Controls | Plasma | 0.05 ng/µL (median) | [4] |
Experimental Protocols
This protocol is a representative example based on commercially available human DCBLD2/ESDN ELISA kits. For accurate results, always refer to the specific manufacturer's instructions provided with your kit.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human DCBLD2/ESDN is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any DCBLD2/ESDN present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human DCBLD2/ESDN is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of DCBLD2/ESDN bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Reagents
-
Human DCBLD2/ESDN ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Squirt bottle, manifold dispenser, or automated microplate washer
-
Graduated cylinders
-
Absorbent paper
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate, dilute with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard: Reconstitute the lyophilized standard with the diluent provided in the kit to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Curve: Prepare a dilution series of the standard in the appropriate diluent. A typical range for a human DCBLD2/ESDN ELISA is 0.041 ng/mL to 10 ng/mL.
-
Detection Antibody: Prepare the working dilution of the biotinylated detection antibody in the appropriate diluent as instructed in the kit manual.
-
Streptavidin-HRP: Prepare the working dilution of Streptavidin-HRP conjugate in the appropriate diluent.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for 2.5 hours at room temperature.
-
Aspirate each well and wash by filling each well with 300 µL of 1X Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the prepared Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at room temperature.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover with a new adhesive strip and incubate for 45 minutes at room temperature.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
-
Calculate the concentration of soluble DCBLD2/ESDN in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Visualizations
Caption: ELISA Workflow Diagram.
Caption: DCBLD2 Signaling Pathways.
References
- 1. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-Rare Genetic Variation in Relapsing Polychondritis: A Whole-Exome Sequencing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-rare genetic variation in relapsing polychondritis: a whole-exome sequencing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Line Recommendations for Positive Control of DCBLD2 Expression
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 4. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
Optimal Fixation and Permeabilization for DCBLD2 Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin, CUB and LCCL domain containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein implicated in a variety of cellular processes, including angiogenesis, neuronal guidance, and tumor progression.[1][2] Accurate immunohistochemical (IHC) detection of DCBLD2 is critical for understanding its physiological functions and its role in pathology. As a transmembrane protein, with localization primarily at the plasma membrane and also in the cytosol and Golgi apparatus, the choice of fixation and permeabilization methods is paramount for successful and reproducible IHC staining.[3][4] This document provides detailed protocols and guidelines for optimizing the fixation and permeabilization steps for DCBLD2 IHC.
Principles of Fixation and Permeabilization for Transmembrane Proteins
The goal of fixation is to preserve tissue and cellular morphology while immobilizing the target antigen. For transmembrane proteins like DCBLD2, cross-linking fixatives such as paraformaldehyde (PFA) are generally preferred over precipitating fixatives like methanol (B129727), as they better preserve the membrane integrity.[5][6]
Permeabilization is necessary to allow antibodies to access intracellular epitopes. The choice of detergent is critical. Harsh, non-ionic detergents like Triton X-100 can create large pores in all membranes, including the plasma membrane, which may disrupt the native localization of membrane-associated proteins.[7] Milder detergents, such as saponin (B1150181) or digitonin, are often recommended as they selectively form pores in cholesterol-rich membranes, which can be a gentler alternative.[7][8]
Data Presentation: Comparison of Fixation and Permeabilization Methods
The following table summarizes the potential outcomes of different fixation and permeabilization strategies for DCBLD2 IHC, based on established principles for transmembrane protein staining.
| Fixation Agent | Permeabilization Agent | Expected Outcome for DCBLD2 Staining | Advantages | Disadvantages |
| 4% Paraformaldehyde (PFA) | 0.1-0.5% Triton X-100 | Strong signal for both membrane and cytosolic DCBLD2. | Good preservation of morphology; strong permeabilization allows access to all cellular compartments.[9][10] | Potential for disruption of plasma membrane integrity, which may affect the precise localization of DCBLD2.[7] |
| 4% Paraformaldehyde (PFA) | 0.1-0.2% Saponin | Clear membrane staining with reduced background. | Gentler on plasma membranes, preserving the localization of transmembrane proteins.[7] | May be less effective for accessing epitopes in intracellular organelles like the Golgi apparatus. |
| Cold Methanol (-20°C) | None (Methanol acts as both fixative and permeabilizing agent) | Variable; may result in weaker or more diffuse staining. | Simple, one-step fixation and permeabilization.[5][9] | Can alter protein conformation and lead to poorer morphological preservation compared to PFA.[5][6] Not ideal for membrane proteins. |
| 4% Paraformaldehyde (PFA) followed by Cold Methanol | None | Stronger intracellular signal compared to PFA alone. | Combines good morphological preservation with effective permeabilization.[11] | The methanol step can still impact membrane integrity. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for IHC staining of DCBLD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a starting point and may require optimization based on the specific antibody and tissue type used.
Recommended Protocol for DCBLD2 IHC in FFPE Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[12]
-
Transfer slides to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer slides to 95% Ethanol: 1 change, 3 minutes.
-
Transfer slides to 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended. The choice of buffer may depend on the specific antibody used.
-
Method A (Citrate Buffer): Immerse slides in 10 mM Sodium Citrate buffer, pH 6.0.[13]
-
Method B (EDTA Buffer): Immerse slides in 1 mM EDTA, 10 mM Tris buffer, pH 9.0.[13][14]
-
Heat the slides in the chosen retrieval solution at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Blocking (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Permeabilization:
-
This step is crucial for accessing intracellular domains of DCBLD2.
-
Option A (Recommended for initial trials): Incubate sections in PBS containing 0.2% Triton X-100 for 10 minutes.[9][10]
-
Option B (Gentler alternative): Incubate sections in PBS containing 0.1% Saponin for 10 minutes.
5. Blocking:
-
Incubate sections with a blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes to 1 hour at room temperature to reduce non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-DCBLD2 antibody in the blocking solution to its optimal concentration (e.g., 1:200 to 1:500, this should be optimized).[15][16]
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
7. Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
If using a biotin-based system, incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin).
-
Rinse with wash buffer.
8. Chromogenic Development:
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
Mandatory Visualizations
IHC Workflow for DCBLD2 Detection
Caption: Workflow for DCBLD2 Immunohistochemistry.
Decision Logic for Optimizing Fixation and Permeabilization
Caption: Decision tree for optimizing DCBLD2 IHC.
References
- 1. DSpace [scholarworks.uvm.edu]
- 2. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular - DCBLD2 - The Human Protein Atlas [proteinatlas.org]
- 4. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 15. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omnimabs.com [omnimabs.com]
Application Notes and Protocols for Anti-DCBLD2/ESDN (FA19-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the Anti-DCBLD2/ESDN (FA19-1) antibody in immunohistochemistry (IHC), with a specific focus on antigen retrieval methods. DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-derived Neuropilin-like protein), is a transmembrane protein implicated in cell adhesion, migration, and angiogenesis.[1] Its expression has been associated with tumorigenesis and patient prognosis in various cancers.[2]
Recommended Antigen Retrieval Method
For optimal staining of DCBLD2/ESDN in formalin-fixed paraffin-embedded (FFPE) tissues using the Anti-DCBLD2/ESDN (FA19-1) antibody, Heat-Induced Epitope Retrieval (HIER) is the recommended method.[3] This technique utilizes heat to reverse the protein cross-links caused by formalin fixation, thereby unmasking the antigenic epitopes and allowing for effective antibody binding.[4][5]
Table 1: Recommended Parameters for Heat-Induced Epitope Retrieval (HIER)
| Parameter | Recommended Condition | Notes |
| Retrieval Solution | 10 mM Sodium Citrate Buffer | Prepare fresh. |
| pH | 6.0 | Adjust with 1N HCl.[4] |
| Additive | 0.05% Tween 20 | Optional, helps to reduce surface tension.[4] |
| Heating Method | Pressure Cooker, Steamer, or Microwave | Consistency in heating is crucial. |
| Temperature | 95-100°C | Do not allow the tissue sections to boil dry. |
| Incubation Time | 20-40 minutes | Optimization may be required depending on tissue type and fixation. |
Detailed Experimental Protocol: Immunohistochemical Staining of FFPE Tissues
This protocol outlines the complete workflow for the immunohistochemical staining of FFPE tissue sections with the Anti-DCBLD2/ESDN (FA19-1) antibody, incorporating the recommended HIER antigen retrieval method.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Anti-DCBLD2/ESDN (FA19-1) primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (HIER):
-
Pre-heat the Sodium Citrate Buffer (pH 6.0) in a pressure cooker, steamer, or microwave to 95-100°C.
-
Immerse the slides in the heated buffer, ensuring the tissue sections are fully submerged.
-
Maintain the temperature and incubate for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer.
-
-
Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Dilute the Anti-DCBLD2/ESDN (FA19-1) antibody to its optimal concentration in blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Rinse with wash buffer. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Signal Amplification: Rinse with wash buffer. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Chromogen Development: Rinse with wash buffer. Apply the DAB substrate-chromogen solution and incubate until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Rinse gently with deionized water. Counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Rinse with water. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow for Immunohistochemistry
References
- 1. assaygenie.com [assaygenie.com]
- 2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 4. IHC antigen retrieval protocol | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Antibody Dilution in Flow Cytometry
Note on Antibody FA19-1: Extensive searches for an antibody with the designation "FA19-1" did not yield specific results. This designation may be an internal laboratory name, a new product not yet widely documented, or a potential typographical error. Commonly used antibody clones for well-known targets, such as CD19, include HIB19, SJ25-C1, and LT19.
The following application notes and protocols provide a comprehensive guide to determining the optimal antibody dilution for flow cytometry through a process called antibody titration. This procedure is essential for achieving reliable and reproducible results with any antibody, including the one referenced.
Application Notes: The Importance of Antibody Titration
Consequences of Improper Antibody Concentration:
-
Too Little Antibody: Insufficient antibody will result in weak staining of the target-positive cells, making it difficult to distinguish them from the negative population.[1]
-
Too Much Antibody: An excess of antibody can increase non-specific binding to low-affinity targets, leading to higher background fluorescence in the negative population and reducing the resolution between positive and negative signals.[1][5]
By performing a titration, researchers can ensure the optimal antibody concentration is used for their specific cell type and experimental conditions, leading to improved data quality and conserving valuable reagents.[1]
Experimental Protocol: Antibody Titration for Flow Cytometry
This protocol outlines the steps to determine the optimal dilution of a fluorochrome-conjugated antibody for flow cytometry.
1. Materials and Reagents:
-
Cells of interest (ensure a mixed population of positive and negative cells for the target antigen)
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Fc receptor blocking solution (optional, but recommended)
-
The antibody to be titrated (e.g., FA19-1)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
FACS tubes or 96-well plate
2. Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Count the cells and determine their viability. Cell viability should be greater than 90%.[6]
-
Resuspend the cells in cold staining buffer at a concentration of 1 x 10^6 cells per 100 µL.[7]
-
If necessary, incubate the cells with an Fc receptor blocking solution to prevent non-specific binding.[7]
3. Antibody Dilution Series:
-
Prepare a series of antibody dilutions. A common approach is to perform 2-fold serial dilutions starting from a concentration higher than the manufacturer's recommendation, if available.[8] If no recommendation is provided, a starting concentration of 10 µg/mL can be used.[4]
-
For example, you can prepare dilutions of 1:50, 1:100, 1:200, 1:400, and 1:800.[8]
4. Staining Procedure:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^6 cells) into each FACS tube or well.
-
Add the prepared antibody dilutions to the respective tubes. Ensure one tube is left unstained as a negative control.
-
Gently mix the cells and antibody.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.[8]
-
After incubation, wash the cells by adding 2 mL of staining buffer to each tube and centrifuging at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 200-500 µL) for flow cytometry analysis.
-
Just before analysis, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
5. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
For each sample, collect a sufficient number of events (e.g., at least 10,000 live, single cells).
-
Analyze the data using appropriate flow cytometry software.
-
For each antibody dilution, determine the Median Fluorescence Intensity (MFI) for both the positive and negative cell populations.
-
Calculate the Staining Index (SI) for each dilution using the following formula:
SI = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population) [5]
-
The optimal antibody dilution is the one that yields the highest Staining Index.[4][5]
Data Presentation
The results of the antibody titration experiment can be summarized in a table as shown below.
| Antibody Dilution | MFI (Positive Population) | MFI (Negative Population) | Staining Index (SI) |
| 1:50 | 12,000 | 800 | 14.0 |
| 1:100 | 15,000 | 500 | 29.0 |
| 1:200 | 14,500 | 300 | 47.3 |
| 1:400 | 10,000 | 200 | 49.0 |
| 1:800 | 6,000 | 150 | 39.0 |
This is example data. Actual results will vary depending on the antibody, cell type, and experimental conditions.
Visualizations
Caption: Workflow for antibody titration in flow cytometry.
References
Application Notes and Protocols: Immunofluorescence Staining of DCBLD2 in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as CLCP1 or ESDN, is a type I transmembrane protein implicated in a variety of cellular processes, including cell migration, angiogenesis, and epithelial-mesenchymal transition (EMT).[1][2][3] Its role in cancer progression and drug resistance has made it a subject of increasing interest.[1][3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of DCBLD2 and to study its expression and potential co-localization with other proteins. These application notes provide a detailed protocol for the immunofluorescent staining of DCBLD2 in cultured cells.
Subcellular Localization of DCBLD2
DCBLD2 is primarily localized to the cell membrane and cytosol.[1] Studies have shown its presence on the cell surface and as an integral component of the plasma membrane.[4][5] In some cell lines, such as A-431, U-2 OS, and U-251 MG, DCBLD2 has been observed in the plasma membrane, Golgi apparatus, and cytosol.[2] In polarized cells, such as HCT116 colorectal cancer cells cultured in a 3D environment, DCBLD2 expression shows a distinct polarity on the cell membrane, consistent with a role in focal adhesions.[1][6]
Key Signaling Pathways Involving DCBLD2
DCBLD2 is involved in several key signaling pathways that are crucial for tumor progression and metastasis.
-
Epithelial-Mesenchymal Transition (EMT): DCBLD2 expression is associated with the activation of the EMT signaling pathway.[2] It can stabilize β-catenin by phosphorylating GSK3β, leading to the nuclear translocation of β-catenin and the expression of EMT-related transcription factors.[3]
-
Angiogenesis: DCBLD2 plays a role in angiogenesis by interacting with VEGFR-2. It can promote VEGF-induced VEGFR-2 phosphorylation by inhibiting the association of protein tyrosine phosphatases (PTP1B, TCPTP) and VE-cadherin with VEGFR-2.[1]
-
Focal Adhesion and Cell Migration: DCBLD2 interacts with ITGB1 (Integrin β1), a key component of the focal adhesion pathway, which is crucial for cell migration and invasion.[1][6]
-
Other Oncogenic Pathways: DCBLD2 has been found to be associated with the PI3K-Akt, Rap1, and Ras signaling pathways.[2][7]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: DCBLD2 Signaling Pathways.
Caption: Immunofluorescence Experimental Workflow.
Experimental Protocols
This protocol provides a general guideline for immunofluorescent staining of DCBLD2 in cultured cells. Optimization may be required for different cell lines and specific experimental conditions.
Reagents and Materials
-
Cell Culture: Adherent cells grown on sterile glass coverslips in a petri dish or chamber slide.
-
Fixatives:
-
Ice-cold Methanol
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS. A 0.5% Triton X-100 solution has been successfully used.[1][6]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST or PBS.[1][6] Alternatively, 10% normal serum from the same species as the secondary antibody can be used.[8]
-
Primary Antibody: Anti-DCBLD2 antibody. A dilution of 1:100 has been reported to be effective.[1][6] (See table below for examples of commercially available antibodies).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween 20 (TBST).
-
Equipment:
-
Humidified chamber
-
Fluorescence or confocal microscope
-
Protocol Steps
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at an appropriate density to achieve 60-80% confluency at the time of staining.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells once with PBS.
-
Choose one of the following fixation methods:
-
-
Permeabilization (Required for PFA fixation):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-DCBLD2 primary antibody in the blocking buffer to its optimal concentration (e.g., 1:100).[1][6]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[1][6] Alternatively, incubation for 1-2 hours at room temperature can be tested.[10]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS or TBST for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS or TBST for 5 minutes each in the dark.
-
-
Nuclear Counterstaining (Optional):
-
Mounting:
-
Carefully remove the coverslip from the well using fine-tipped forceps.
-
Briefly dip the coverslip in distilled water to remove salts.
-
Wick away excess liquid from the edge of the coverslip.
-
Place a drop of mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
-
Imaging:
-
Allow the mounting medium to cure (if required, as per manufacturer's instructions).
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for DCBLD2 immunofluorescence staining based on available literature. Researchers should note that these are starting points and may require optimization for their specific cell lines and antibodies.
| Parameter | Value | Source |
| Primary Antibody Dilution | 1:100 | [1][6] |
| Primary Antibody Incubation | Overnight at 4°C | [1][6] |
| Secondary Antibody Incubation | 30 minutes at room temperature | [1][6] |
| Fixation (Methanol) | - | [1][6] |
| Permeabilization (Triton X-100) | 0.5% | [1][6] |
| Blocking (BSA) | 5% in TBST | [1][6] |
Commercially Available Anti-DCBLD2 Antibodies Validated for Immunofluorescence
| Product Name | Host Species | Applications | Supplier |
| Anti-DCBLD2 Antibody (HPA016909) | Rabbit | ICC-IF, IHC | Atlas Antibodies |
| Anti-DCBLD2/ESDN antibody (ab224102) | Rabbit | IHC-P, ICC/IF | Abcam |
| DCBLD2/ESDN Antibody (NBP1-85582) | Rabbit | ICC/IF, IHC | Novus Biologicals |
Note: This is not an exhaustive list. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.
Troubleshooting
-
High Background:
-
Increase the duration or concentration of the blocking step.
-
Ensure adequate washing between steps.
-
Titer the primary and secondary antibodies to find the optimal concentration.
-
-
No/Weak Signal:
-
Confirm the expression of DCBLD2 in the cell line being used.
-
Increase the concentration of the primary antibody or the incubation time.
-
Check the compatibility of the primary and secondary antibodies.
-
Ensure the fluorophore on the secondary antibody has not photobleached.
-
Consider a different fixation method, as the epitope may be sensitive to certain fixatives.
-
-
Non-specific Staining:
-
Include appropriate controls (e.g., secondary antibody only, isotype control).
-
Ensure the blocking serum is from the same species as the secondary antibody.
-
By following this detailed protocol and considering the provided information, researchers can successfully perform immunofluorescence staining for DCBLD2 to investigate its role in various cellular contexts.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. DCBLD2 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 7. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DCBLD2 Immunohistochemistry: A Guide to Blocking Non-Specific Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing immunohistochemistry (IHC) for the transmembrane protein DCBLD2, with a special focus on strategies to block non-specific binding and reduce background staining. Accurate detection of DCBLD2 is crucial for research in areas such as oncology, where it has been identified as a diagnostic and prognostic biomarker.[1]
Introduction to DCBLD2 and IHC Challenges
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2) is a type-I transmembrane protein that plays a role in various cellular processes, including cell motility, angiogenesis, and signal transduction.[1][2] As a receptor, it is involved in signaling pathways such as PI3K-Akt, Rap1, and Ras, and it interacts with key receptor tyrosine kinases like VEGFR, EGFR, and PDGFR.[1][3]
Immunohistochemical detection of transmembrane proteins like DCBLD2 can be challenging due to their localization and the potential for high background staining. Non-specific binding of primary and secondary antibodies can obscure the true signal, leading to erroneous interpretations. This document outlines protocols and strategies to mitigate these issues.
Key Principles of Blocking in IHC
Blocking is a critical step in IHC to prevent antibodies from binding to unintended sites.[4] Non-specific binding can arise from several sources:
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to various tissue components through weak intermolecular forces.[4]
-
Fc Receptor Binding: Immune cells within tissues can possess Fc receptors that bind to the Fc region of primary and secondary antibodies.
-
Endogenous Enzymes: Tissues may contain endogenous peroxidases or phosphatases that can react with enzyme-based detection systems, leading to false-positive signals.
-
Endogenous Biotin (B1667282): If using an avidin-biotin-based detection system, endogenous biotin present in tissues like the kidney and liver can cause high background.[5]
A comprehensive blocking strategy addresses all these potential sources of non-specific staining.
Comparative Efficacy of Blocking Agents
Choosing the right blocking agent is crucial for achieving a high signal-to-noise ratio. The following table summarizes the relative effectiveness of common blocking agents, adapted from a comparative study. While this data is from an ELISA-based experiment, it provides valuable insights into the blocking efficiency of these reagents.
| Blocking Agent | Concentration | Relative Blocking Efficacy (vs. no blocking) | Key Considerations |
| Normal Goat Serum (NGS) | 5-10% | High | Use serum from the same species as the secondary antibody.[6] |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate to High | A cost-effective option for reducing hydrophobic interactions.[4] |
| Non-fat Dry Milk | 5% | Moderate | Not suitable for biotin-based detection systems due to endogenous biotin. |
| Commercial Blocking Buffers | Varies | Very High | Often contain a proprietary mix of proteins and other blocking agents for enhanced performance. |
| Fish Gelatin | 0.1-0.5% | Moderate | Can be effective in reducing certain types of background. |
Note: Efficacy can vary depending on the tissue, antibody, and detection system used. Empirical optimization is always recommended.
Detailed Protocols for DCBLD2 Immunohistochemistry
This section provides a comprehensive protocol for paraffin-embedded tissues.
I. Reagents and Buffers
-
Deparaffinization Solutions: Xylene or a xylene substitute, graded alcohols (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol (B129727) or PBS.
-
Protein Blocking Solution (Choose one):
-
Primary Antibody: Anti-DCBLD2 antibody (e.g., Rabbit Polyclonal), diluted in the chosen protein blocking solution. A starting dilution of 1:500 is recommended, but should be optimized.[7]
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG (or appropriate for the primary antibody), diluted in the chosen protein blocking solution.
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
II. Experimental Workflow
The following diagram illustrates the key steps in the DCBLD2 IHC protocol.
III. Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides with wash buffer (2 x 5 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature.
-
Rinse with wash buffer (2 x 5 minutes).
-
-
Protein Blocking:
-
Apply the chosen Protein Blocking Solution to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted anti-DCBLD2 primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Apply the diluted HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply to the tissue section and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and xylene.
-
Apply a coverslip with a permanent mounting medium.
-
Logical Framework for Troubleshooting Non-Specific Binding
When encountering high background, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and address the source of non-specific staining.
DCBLD2 Signaling Pathway Overview
Understanding the signaling context of DCBLD2 can aid in interpreting staining patterns and designing experiments. DCBLD2 acts as a scaffold protein at the cell membrane, influencing several key cancer-related pathways.
By implementing these detailed protocols and troubleshooting guides, researchers can enhance the specificity and reliability of DCBLD2 immunohistochemistry, leading to more accurate and impactful results in their scientific and drug development endeavors.
References
- 1. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 2. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Blocking | Proteintech Group [ptglab.co.jp]
- 5. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 6. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 7. omnimabs.com [omnimabs.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Anti-DCBLD2/ESDN Antibody (FA19-1) and its Isotype Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a humanized monoclonal antibody that specifically targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN). DCBLD2 is a type I transmembrane protein implicated in crucial cellular processes such as angiogenesis, cell migration, and epithelial-mesenchymal transition (EMT).[1][2][3][4] Its expression is often upregulated in various cancers, correlating with poor prognosis and metastasis.[1][2][3][4] The FA19-1 antibody, a humanized IgG1 kappa, serves as a valuable tool for investigating the role of DCBLD2 in both normal physiology and disease states.
To ensure the specificity of experimental results obtained with the FA19-1 antibody, it is imperative to use a corresponding isotype control. The appropriate isotype control for FA19-1 is a Human IgG1 kappa antibody.[5][6] This control antibody lacks specificity to any known antigen in the experimental system but possesses the same immunoglobulin class, subclass, and light chain as FA19-1. The use of an isotype control is essential to differentiate specific antigen-driven signals from non-specific background staining that can arise from Fc receptor binding or other protein-protein interactions.
This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of the Anti-DCBLD2/ESDN Antibody (FA19-1) and its corresponding Human IgG1 kappa isotype control.
Product Information
| Feature | Anti-DCBLD2/ESDN Antibody (FA19-1) | Human IgG1 kappa, Isotype Control |
| Target | DCBLD2/ESDN | Not applicable (no specific target) |
| Host Species | Humanized | Human |
| Clonality | Monoclonal | Monoclonal or Polyclonal |
| Clone | FA19-1 | Various clones available |
| Isotype | Human IgG1, kappa | Human IgG1, kappa |
| Expression System | CHO cells | CHO cells or other mammalian systems |
| Applications | ELISA, Flow Cytometry, Functional Assays | ELISA, Flow Cytometry, Functional Assays |
Data Presentation
It is important to note that the following data are illustrative examples. Researchers should generate their own data based on their specific experimental conditions and cell systems.
Table 1: Example Flow Cytometry Data
| Cell Line | Antibody | Concentration (µg/mL) | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| A549 (High DCBLD2) | Anti-DCBLD2 (FA19-1) | 1.0 | 85.2 | 15,432 |
| A549 (High DCBLD2) | Human IgG1 Isotype | 1.0 | 2.1 | 876 |
| HBE (Low DCBLD2) | Anti-DCBLD2 (FA19-1) | 1.0 | 4.5 | 1,205 |
| HBE (Low DCBLD2) | Human IgG1 Isotype | 1.0 | 1.8 | 850 |
Table 2: Example ELISA Data (Direct ELISA)
| Antigen Coating | Antibody | Concentration (µg/mL) | OD450 |
| Recombinant Human DCBLD2 | Anti-DCBLD2 (FA19-1) | 0.5 | 2.85 |
| Recombinant Human DCBLD2 | Human IgG1 Isotype | 0.5 | 0.12 |
| BSA | Anti-DCBLD2 (FA19-1) | 0.5 | 0.15 |
| BSA | Human IgG1 Isotype | 0.5 | 0.11 |
Signaling Pathways and Experimental Workflows
DCBLD2 Signaling Pathway
DCBLD2 is a key player in several signaling cascades that regulate cell proliferation, migration, and angiogenesis. It has been shown to interact with and modulate the activity of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR.[2]
Caption: DCBLD2 in key signaling pathways.
Experimental Workflow: Isotype Control in Flow Cytometry
The following diagram illustrates the workflow for using an isotype control in a typical flow cytometry experiment.
Caption: Workflow for flow cytometry with isotype control.
Logical Relationship: Importance of Isotype Control
This diagram explains the logical basis for using an isotype control to validate antibody specificity.
Caption: Logic of using an isotype control.
Experimental Protocols
Note: The following are general protocols and should be optimized for your specific experimental conditions.
Protocol 1: Flow Cytometry
This protocol outlines the steps for cell surface staining of DCBLD2.
Materials:
-
Cells of interest
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Human IgG1 kappa, Isotype Control
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Secondary antibody (if FA19-1 is not directly conjugated), e.g., Alexa Fluor 488-conjugated anti-human IgG
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
To one set of tubes, add the Anti-DCBLD2 (FA19-1) antibody at the predetermined optimal concentration.
-
To a parallel set of tubes, add the Human IgG1 Isotype Control at the same concentration as the primary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at its optimal dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., PI) just before analysis.
-
Analyze the samples on a flow cytometer.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) - Direct
This protocol is for detecting immobilized DCBLD2 protein.
Materials:
-
Recombinant Human DCBLD2 protein
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Human IgG1 kappa, Isotype Control
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well ELISA plate
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant DCBLD2 protein (1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Anti-DCBLD2 (FA19-1) or Human IgG1 Isotype Control to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody at the optimal dilution. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a plate reader.
Protocol 3: Functional Assay - Cell Migration (Boyden Chamber Assay)
This protocol can be used to assess the effect of the FA19-1 antibody on DCBLD2-mediated cell migration.
Materials:
-
Cells of interest
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Human IgG1 kappa, Isotype Control
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Crystal Violet staining solution
Procedure:
-
Pre-treat cells with Anti-DCBLD2 (FA19-1) or Human IgG1 Isotype Control at the desired concentration for 1-2 hours.
-
Harvest and resuspend the pre-treated cells in serum-free medium.
-
Add medium with a chemoattractant to the lower chamber of the Boyden chamber plate.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and quantify the absorbance, or count the migrated cells under a microscope.
Conclusion
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a powerful tool for investigating the multifaceted roles of DCBLD2. For reliable and reproducible results, the use of a Human IgG1 kappa isotype control is non-negotiable. The protocols and guidelines presented in this document provide a framework for the effective application of this antibody and its corresponding control in various experimental settings. Researchers are encouraged to optimize these protocols for their specific systems to achieve the most accurate and meaningful data.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of DCBLD2 upregulation with tumor progression and poor survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FA19-1 Biosimilar(Anti-DCBLD2 / ESDN Reference Antibody) Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Anti-DCBLD2/ESDN (FA19-1) Antibody Conjugation Options
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential conjugation options for the Anti-DCBLD2/ESDN (FA19-1) monoclonal antibody. The included protocols offer detailed methodologies for various conjugation strategies, enabling its application in a wide range of research and drug development contexts.
Introduction to Anti-DCBLD2/ESDN (FA19-1) Antibody
The Anti-DCBLD2/ESDN (FA19-1) antibody targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-Derived Neuropilin-like protein (ESDN). DCBLD2 is a type I transmembrane protein involved in various cellular processes, including cell growth, migration, and angiogenesis.[1][2][3] Its role in signaling pathways such as PI3K-Akt, Rap1, and Ras makes it a protein of significant interest in cancer research and other diseases.[4][5] The FA19-1 clone is a specific monoclonal antibody that recognizes DCBLD2/ESDN, and its utility can be greatly expanded through conjugation to various labels. While specific performance data for the FA19-1 clone is not publicly available, this document provides general protocols and expected outcomes based on common antibody conjugation techniques.
Available Conjugation Options & Applications
The Anti-DCBLD2/ESDN (FA19-1) antibody, once conjugated, can be utilized in a multitude of immunoassays. The choice of conjugate depends on the desired application.[6] Commercially available Anti-DCBLD2/ESDN antibodies have been validated for use in ELISA, Flow Cytometry, Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC), and Western Blotting (WB).[1][7][8][9]
Table 1: Summary of Potential Conjugation Options and Their Applications
| Conjugate Type | Common Labels | Primary Applications |
| Fluorophores | FITC, Alexa Fluor® dyes (e.g., 488, 594, 647), Phycoerythrin (PE), Allophycocyanin (APC) | Flow Cytometry, Immunofluorescence (IF), Immunohistochemistry (IHC)[6][10][11] |
| Enzymes | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | ELISA, Western Blotting (WB), Immunohistochemistry (IHC)[6][12][13] |
| Biotin (B1667282) | Biotin (various forms) | ELISA, Western Blotting (WB), Immunohistochemistry (IHC), Affinity Purification[14][15] |
Quantitative Data (Representative)
The following tables provide representative data that one might expect to generate when characterizing a conjugated antibody. Note: This data is illustrative and would need to be determined empirically for the specific Anti-DCBLD2/ESDN (FA19-1) clone.
Table 2: Representative Degree of Labeling (DOL) for Fluorophore Conjugation
| Fluorophore | Molar Ratio (Dye:Antibody) | Representative Degree of Labeling (DOL) |
| FITC | 10:1 | 3 - 5 |
| Alexa Fluor® 488 | 15:1 | 4 - 7 |
| Alexa Fluor® 647 | 15:1 | 3 - 6 |
Table 3: Representative Performance in Key Applications
| Application | Conjugate | Recommended Dilution/Concentration |
| Flow Cytometry | Alexa Fluor® 488 | 1-5 µg/mL |
| ELISA (Direct) | HRP | 1:1000 - 1:10,000 |
| Immunohistochemistry | Biotin (with Streptavidin-HRP) | 1:200 - 1:2000 |
Experimental Protocols
Protocol 1: Fluorescent Dye Conjugation (Amine Reactive Dyes)
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor® or FITC) to the Anti-DCBLD2/ESDN (FA19-1) antibody.[16][17][18]
Materials:
-
Anti-DCBLD2/ESDN (FA19-1) antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor® NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification resin (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[19]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-2 mg/mL with Conjugation Buffer.
-
Slowly add the calculated amount of dissolved dye to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[18]
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the dye.
-
Calculate the antibody concentration and the Degree of Labeling (DOL).[18]
-
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Biotinylation of Antibody
This protocol outlines the biotinylation of the Anti-DCBLD2/ESDN (FA19-1) antibody using an NHS-ester activated biotin.[14][15]
Materials:
-
Anti-DCBLD2/ESDN (FA19-1) antibody
-
NHS-Biotin
-
Anhydrous DMSO
-
Biotinylation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
PBS, pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Biotinylation Buffer.
-
Biotin Preparation: Dissolve NHS-Biotin in DMSO to 10 mg/mL.
-
Conjugation Reaction:
-
Add a 20-fold molar excess of dissolved NHS-Biotin to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess biotin by dialysis against PBS.[15]
-
Storage: Store the biotinylated antibody at 4°C.
Protocol 3: Horseradish Peroxidase (HRP) Conjugation
This protocol describes the conjugation of HRP to the antibody using the periodate (B1199274) method, which targets the carbohydrate moieties of HRP.[6]
Materials:
-
Anti-DCBLD2/ESDN (FA19-1) antibody
-
Horseradish Peroxidase (HRP)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethylene (B1197577) glycol
-
Carbonate-bicarbonate buffer, pH 9.5
-
PBS, pH 7.4
Procedure:
-
HRP Activation:
-
Dissolve HRP in distilled water.
-
Add freshly prepared sodium periodate solution and stir for 20 minutes at room temperature. This oxidizes the carbohydrate groups on HRP to create aldehyde groups.
-
Stop the reaction by adding ethylene glycol.
-
Dialyze the activated HRP against carbonate-bicarbonate buffer.
-
-
Conjugation:
-
Mix the activated HRP with the antibody (dialyzed against carbonate-bicarbonate buffer) at a molar ratio of approximately 2:1 (HRP:antibody).
-
Incubate for 2-3 hours at room temperature.
-
-
Reduction: Add sodium borohydride to reduce the Schiff bases formed between the antibody and HRP, creating a stable covalent bond. Incubate for 2 hours at 4°C.
-
Purification: Purify the conjugate by dialysis against PBS.
-
Storage: Store the HRP-conjugated antibody at 4°C in a stabilizing buffer containing a preservative.
Visualizations
Signaling Pathways Involving DCBLD2
Experimental Workflow: Antibody-Fluorophore Conjugation
Logical Relationship: ELISA Detection Methods
References
- 1. biocompare.com [biocompare.com]
- 2. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. DCBLD2/ESDN Antibodies: Novus Biologicals [novusbio.com]
- 8. novusbio.com [novusbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. jg-biotech.com [jg-biotech.com]
- 14. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 17. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 18. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 19. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Functional Assays Using Anti-DCBLD2/ESDN Antibody (FA19-1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein implicated in a variety of cellular processes critical to cancer progression. Upregulated in numerous malignancies, DCBLD2 plays a significant role in promoting tumor cell migration, invasion, and angiogenesis. These functions are mediated through its interaction with key signaling pathways, including the PI3K/Akt and Wnt/β-catenin cascades. The Anti-DCBLD2/ESDN Antibody (FA19-1) is a monoclonal antibody designed to target DCBLD2, offering a valuable tool for investigating its function and for the development of potential anti-cancer therapeutics. Notably, the FA19-1 antibody has been shown to inhibit tumor metastasis in lung adenocarcinoma (LUAD), highlighting its potential in functional applications.[1]
This document provides detailed application notes and protocols for utilizing the Anti-DCBLD2/ESDN Antibody (FA19-1) in key functional assays to probe the role of DCBLD2 in cancer biology.
Key Applications
The Anti-DCBLD2/ESDN Antibody (FA19-1) is suitable for a range of functional assays, including:
-
Inhibition of Cancer Cell Migration: To assess the role of DCBLD2 in the directed movement of cancer cells.
-
Inhibition of Angiogenesis: To investigate the involvement of DCBLD2 in the formation of new blood vessels.
-
In Vivo Models of Metastasis: To evaluate the therapeutic potential of blocking DCBLD2 function in a preclinical setting.
Signaling Pathways Involving DCBLD2
DCBLD2 is a key player in multiple signaling cascades that drive cancer progression. Understanding these pathways is crucial for interpreting the results of functional assays using the FA19-1 antibody.
1. PI3K/Akt Signaling Pathway: DCBLD2 has been shown to interact with receptor tyrosine kinases (RTKs) and promote the activation of the PI3K/Akt pathway. This pathway is central to cell survival, proliferation, and migration. By blocking DCBLD2, the FA19-1 antibody is expected to attenuate PI3K/Akt signaling, leading to reduced cell motility and survival.
2. Wnt/β-catenin Signaling Pathway: DCBLD2 has been demonstrated to stabilize β-catenin by inactivating GSK3β, a key component of the β-catenin destruction complex.[2] This leads to the nuclear translocation of β-catenin and the transcription of genes involved in epithelial-mesenchymal transition (EMT) and metastasis.[2] The FA19-1 antibody, by targeting DCBLD2, can disrupt this process and inhibit metastasis.
Experimental Protocols
The following protocols are provided as a guide for using the Anti-DCBLD2/ESDN Antibody (FA19-1) in functional assays. Optimal conditions, including antibody concentration and incubation times, should be determined empirically for each specific cell line and experimental setup.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cancer cells towards a chemoattractant, and the ability of the FA19-1 antibody to inhibit this migration.
Experimental Workflow:
Materials:
-
Cancer cell line with known DCBLD2 expression (e.g., A549, HCT116)
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Isotype control antibody (e.g., Human IgG1)
-
Boyden chamber inserts (8 µm pore size) and 24-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium containing 0.1% BSA.
-
Count cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Antibody Treatment:
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of Anti-DCBLD2/ESDN Antibody (FA19-1) (e.g., 1, 5, 10 µg/mL) or an equivalent concentration of the isotype control antibody for 1 hour at 37°C. A no-antibody control should also be included.
-
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Wash the membrane with PBS and stain with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope.
-
Data Presentation:
The results can be presented as the percentage of migration inhibition compared to the isotype control.
| Treatment Group | Antibody Conc. (µg/mL) | Mean Migrated Cells/Field (± SD) | % Inhibition of Migration |
| No Antibody Control | 0 | 250 (± 25) | 0% |
| Isotype Control | 10 | 245 (± 22) | 2% |
| Anti-DCBLD2 (FA19-1) | 1 | 180 (± 18) | 28.6% |
| Anti-DCBLD2 (FA19-1) | 5 | 115 (± 15) | 53.1% |
| Anti-DCBLD2 (FA19-1) | 10 | 60 (± 8) | 75.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis, and the inhibitory effect of the FA19-1 antibody.
Experimental Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Isotype control antibody (e.g., Human IgG1)
-
Matrigel® Basement Membrane Matrix
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well plates
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Plate Preparation:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell and Antibody Preparation:
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
In separate tubes, add varying concentrations of Anti-DCBLD2/ESDN Antibody (FA19-1) (e.g., 1, 5, 10 µg/mL) or an equivalent concentration of the isotype control antibody to the HUVEC suspension. A no-antibody control should also be included.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the treated HUVEC suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
-
Imaging and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
If desired, stain the cells with Calcein AM for visualization.
-
Capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
Quantitative data from studies on DCBLD2 downregulation in HUVECs demonstrate a significant inhibition of angiogenesis.[3] Similar results are expected with the application of the FA19-1 antibody.
| Treatment Group | Antibody Conc. (µg/mL) | Mean Total Tube Length (µm) (± SD) | Mean Number of Branch Points (± SD) | % Inhibition of Tube Formation |
| No Antibody Control | 0 | 12,500 (± 1,100) | 85 (± 9) | 0% |
| Isotype Control | 10 | 12,350 (± 1,250) | 83 (± 10) | 1.2% |
| Anti-DCBLD2 (FA19-1) | 1 | 8,750 (± 950) | 58 (± 7) | 30.0% |
| Anti-DCBLD2 (FA19-1) | 5 | 5,200 (± 680) | 35 (± 5) | 58.4% |
| Anti-DCBLD2 (FA19-1) | 10 | 2,500 (± 450) | 15 (± 4) | 80.0% |
Note: The data presented in this table is based on expected outcomes from DCBLD2 inhibition and is for illustrative purposes. Actual results may vary.
Conclusion
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a powerful tool for elucidating the role of DCBLD2 in cancer progression. The protocols outlined in this document provide a framework for conducting functional assays to investigate the inhibitory effects of this antibody on cancer cell migration and angiogenesis. The provided data tables, based on the known functions of DCBLD2, illustrate the expected outcomes of these experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to further explore the therapeutic potential of targeting DCBLD2 in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-staining DCBLD2 with Cellular Markers via Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein implicated in various cellular processes, including angiogenesis, cell migration, and tumor progression. Its expression is often upregulated in several cancers, correlating with poor prognosis. Understanding the subcellular localization and interaction partners of DCBLD2 is crucial for elucidating its biological functions and for the development of targeted therapies. Immunofluorescence (IF) co-staining is a powerful technique to visualize the spatial relationship between DCBLD2 and other cellular markers, providing insights into its role in signaling pathways and cellular structures.
These application notes provide detailed protocols for the immunofluorescent co-staining of DCBLD2 with key markers involved in cell adhesion, angiogenesis, and epithelial-mesenchymal transition (EMT).
Key Co-staining Markers for DCBLD2
Several proteins have been identified as interacting with or being functionally related to DCBLD2. Co-staining DCBLD2 with these markers can provide valuable information about its function in different cellular contexts.
-
Integrin β1 (ITGB1): A key component of focal adhesions, ITGB1 interacts with DCBLD2 to regulate cell migration and adhesion. Co-localization is prominent at the cell membrane.[1][2]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical receptor tyrosine kinase in angiogenesis, DCBLD2 modulates VEGFR2 signaling. Their co-localization is observed in endothelial cells.
-
E-cadherin: An epithelial marker, its expression is often inversely correlated with DCBLD2, particularly during EMT.
-
Vimentin: A mesenchymal marker, its expression is often positively correlated with DCBLD2, especially in metastatic cancer cells.
-
CD31 (PECAM-1): An endothelial cell marker, co-staining with DCBLD2 is useful for studying its role in angiogenesis.
Quantitative Co-localization Analysis Summary
Quantitative analysis of co-localization provides objective measurements of the degree of spatial overlap between DCBLD2 and its co-staining partner. The Pearson's Correlation Coefficient (PCC) is a common metric, ranging from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
| Marker Pair | Cell Line/Tissue | Cellular Compartment | Pearson's Correlation Coefficient (PCC) | Reference |
| DCBLD2 & ITGB1 | HCT116 (Colorectal Cancer) | Cell Membrane / Focal Adhesions | Data not explicitly provided, but strong co-localization reported | [1][2] |
| DCBLD2 & VEGFR2 | HUVEC (Endothelial Cells) | Cytoplasm / Vesicles | Quantitative data suggests increased co-localization with endosomes upon DCBLD2 loss | [3] |
| DCBLD2 & E-cadherin | A549 (Lung Cancer) | Cell Membrane | Inverse correlation often observed, specific PCC not available | |
| DCBLD2 & Vimentin | A549 (Lung Cancer) | Cytoskeleton | Positive correlation often observed, specific PCC not available | |
| DCBLD2 & CD31 | Tumor Vasculature | Endothelial Cells | Co-expression observed, specific PCC not available |
Note: Specific Pearson's Correlation Coefficients from published literature for DCBLD2 co-staining are limited. Researchers are encouraged to perform their own quantitative analysis.
Experimental Workflow
The following diagram outlines the general workflow for immunofluorescence co-staining.
References
Troubleshooting & Optimization
high background staining with Anti-DCBLD2/ESDN (FA19-1)
Welcome to the technical support center for the Anti-DCBLD2/ESDN (FA19-1) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly high background staining, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Anti-DCBLD2/ESDN (FA19-1) antibody and what are its common applications?
The Anti-DCBLD2/ESDN (FA19-1) is a humanized monoclonal antibody that targets the DCBLD2/ESDN protein.[1] DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth Muscle Cell-Derived Neuropilin-Like Protein), is a transmembrane protein involved in various cellular processes, including cell signaling, adhesion, and migration.[2][3] This antibody is typically used in research applications such as ELISA, Flow Cytometry, Immunohistochemistry (IHC), and Western Blotting (WB).[4][5]
Q2: I am observing high background staining in my IHC/ICC experiment. What are the potential causes?
High background staining can obscure your specific signal and make data interpretation difficult.[6] Common causes include:
-
Primary antibody concentration is too high: This is a frequent cause of non-specific binding.[7]
-
Insufficient blocking: Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies.[6][7]
-
Endogenous enzyme activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system.[8][9]
-
Secondary antibody cross-reactivity: The secondary antibody may be binding non-specifically to endogenous immunoglobulins in the tissue.[6][9]
-
Inadequate washing: Insufficient washing may not remove all unbound antibodies.
-
Tissue drying: Allowing the tissue section to dry out at any stage can cause non-specific antibody binding.[7][8]
Q3: How can I troubleshoot high background in my Western Blot?
Similar to IHC, high background in Western Blots can be caused by several factors:
-
Antibody concentration too high: Both primary and secondary antibody concentrations should be optimized.[10][11]
-
Insufficient blocking: The blocking step is crucial to prevent non-specific binding to the membrane.[11][12]
-
Inadequate washing: Extensive washing is necessary to remove unbound antibodies.[10]
-
Membrane was allowed to dry out: This can lead to irreversible, non-specific binding.[12]
-
Overexposure of the blot: Excessively long exposure times can increase the background signal.[11]
Troubleshooting Guides
High Background Staining in Immunohistochemistry (IHC)
This guide provides a systematic approach to troubleshooting high background when using the Anti-DCBLD2/ESDN (FA19-1) antibody in IHC experiments.
Troubleshooting Workflow for High Background in IHC
Caption: A step-by-step workflow for troubleshooting high background in IHC.
Troubleshooting Table for High Background in IHC
| Potential Cause | Recommended Solution | Experimental Details |
| Primary Antibody Concentration Too High [7] | Perform a titration of the Anti-DCBLD2/ESDN (FA19-1) antibody. | Test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) while keeping all other parameters constant. Start with the concentration recommended on the datasheet and dilute from there. |
| Insufficient Blocking [6][7] | Increase blocking time and/or change blocking agent. | Increase the incubation time with the blocking buffer (e.g., from 1 hour to 2 hours at room temperature). Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody. |
| Secondary Antibody Non-specific Binding [9][13] | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. | Stain a tissue section with only the secondary antibody. If staining is observed, consider using a secondary antibody that has been pre-adsorbed against the species of your sample tissue. |
| Endogenous Peroxidase Activity [9][13] | Quench endogenous peroxidase activity. | Before the primary antibody incubation, treat the tissue sections with a 3% hydrogen peroxide (H₂O₂;) solution for 10-15 minutes. |
| Inadequate Washing | Increase the number and duration of wash steps. | Increase the number of washes after primary and secondary antibody incubations (e.g., from 3 washes of 5 minutes to 4-5 washes of 5-10 minutes each). Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Tissue Drying [7][8] | Keep sections hydrated throughout the staining procedure. | Use a humidity chamber during incubations to prevent the sections from drying out. Ensure sufficient buffer is used to cover the entire tissue section at each step. |
High Background Staining in Western Blotting (WB)
This guide provides solutions for high background issues when using Anti-DCBLD2/ESDN (FA19-1) in Western Blotting.
Troubleshooting Table for High Background in WB
| Potential Cause | Recommended Solution | Experimental Details |
| Antibody Concentration Too High [10][11] | Optimize the concentration of both primary and secondary antibodies. | Perform a dot blot or use strip blots to test a range of dilutions for both the Anti-DCBLD2/ESDN (FA19-1) antibody and the secondary antibody to find the optimal signal-to-noise ratio. |
| Insufficient Blocking [11][12] | Increase blocking time and/or concentration of blocking agent. | Increase the blocking incubation to 2 hours at room temperature or overnight at 4°C. The concentration of the blocking agent (e.g., non-fat dry milk or BSA) can be increased (e.g., from 3% to 5%). For phospho-specific antibodies, BSA is generally recommended over milk. |
| Inadequate Washing [10] | Increase the number and duration of washes. | Wash the membrane 3-5 times for 10-15 minutes each with TBST after both primary and secondary antibody incubations. Ensure vigorous agitation during washes. |
| Membrane Drying [12] | Do not allow the membrane to dry out after transfer. | Keep the membrane moist in buffer at all times. If the membrane dries, it can lead to high, splotchy background. |
| Overexposure [11] | Reduce the exposure time. | If using chemiluminescence, reduce the exposure time when imaging. If the signal is too strong, consider further diluting the secondary antibody. |
| Non-specific Secondary Antibody Binding [12] | Run a secondary antibody-only control. | Incubate a blot with only the secondary antibody to check for non-specific binding. If this is an issue, consider a different secondary antibody. |
DCBLD2 Signaling Pathway
DCBLD2 is known to be involved in several key signaling pathways that are often implicated in cancer progression. Understanding these pathways can provide context for your experimental results.
DCBLD2-Associated Signaling Pathways
Caption: Overview of signaling pathways associated with DCBLD2/ESDN.
DCBLD2 has been shown to be involved in pathways that are crucial for tumor progression. For instance, it is associated with the PI3K-Akt, Ras, and Rap1 signaling pathways.[2][14] These pathways are known to regulate cell proliferation, survival, and migration. Furthermore, DCBLD2 has been linked to the activation of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[14][15] It can also play a role in angiogenesis, partly through its interaction with VEGF signaling.[3]
Experimental Protocols
Below are generalized protocols for IHC and WB. Note that these are starting points, and optimization will be required for your specific experimental conditions.
General Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Transfer slides to 100% ethanol (B145695) two times for 3 minutes each.
-
Transfer slides to 95% ethanol for 3 minutes.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (if using HRP-conjugate):
-
Incubate sections in 3% H₂O₂ in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS or TBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.[6]
-
-
Primary Antibody Incubation:
-
Dilute the Anti-DCBLD2/ESDN (FA19-1) antibody to its optimal concentration in an antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate with an appropriate detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
General Western Blot (WB) Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1-2 hours at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the Anti-DCBLD2/ESDN (FA19-1) antibody in the blocking buffer to its optimal concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a digital imager or film.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omnimabs.com [omnimabs.com]
- 5. DCBLD2/ESDN Antibodies: Novus Biologicals [novusbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. arp1.com [arp1.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. bma.ch [bma.ch]
- 14. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Non-Specific Bands in Western Blot with Anti-DCBLD2 Antibody
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands when using an Anti-DCBLD2 antibody in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What are non-specific bands in a Western blot?
Non-specific bands are unexpected bands that appear on a Western blot in addition to the band of the target protein (in this case, DCBLD2). These bands can result from the primary or secondary antibody binding to other proteins in the sample that are not the intended target.
Q2: Why am I seeing non-specific bands with my Anti-DCBLD2 antibody?
Non-specific bands are a common issue in Western blotting and can arise from several factors, not necessarily specific to the Anti-DCBLD2 antibody itself. Common causes include suboptimal antibody concentration, insufficient blocking, inadequate washing, issues with sample preparation, or the use of polyclonal antibodies which can sometimes bind to multiple proteins.
Q3: Could the Anti-DCBLD2 antibody itself be the problem?
While less common if the antibody is validated for Western blotting, it's possible that the antibody has low specificity. Polyclonal antibodies, by nature, may recognize multiple epitopes and could contribute to non-specific binding. If you suspect this is the case, consider trying a different lot of the antibody or a monoclonal antibody specific to DCBLD2.
Q4: What is the expected molecular weight of DCBLD2?
The observed molecular weight of DCBLD2 can vary. Some datasheets report an observed molecular weight of around 93 kDa and 127 kDa. Post-translational modifications such as glycosylation can cause the protein to migrate at a different rate than its predicted molecular weight.
Troubleshooting Guide: Non-Specific Bands
This guide provides a systematic approach to troubleshooting non-specific bands in your Western blot experiments with the Anti-DCBLD2 antibody.
Problem: Multiple or non-specific bands are observed.
Below is a flowchart to guide you through the troubleshooting process. Start with "High Background/Non-Specific Bands" and follow the arrows based on your experimental conditions.
Caption: Troubleshooting workflow for non-specific bands.
**Potential Causes and Solutions
Technical Support Center: Optimizing Signal-to-Noise Ratio for DCBLD2 Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their DCBLD2 flow cytometry experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during DCBLD2 flow cytometry, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Weak or No DCBLD2 Signal
Question: I am not detecting a positive signal for DCBLD2 in my cell line, which is reported to express it. What could be the issue?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low DCBLD2 Expression | Confirm DCBLD2 expression levels in your specific cell type through literature search or other methods like Western Blot or qPCR.[1][2] For cells with low antigen expression, consider using a brighter fluorochrome-conjugated antibody.[2] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. It is crucial to perform an antibody titration to determine the optimal staining concentration for your specific cell type and experimental conditions. |
| Incorrect Antibody Clone or Validation | Ensure the anti-DCBLD2 antibody you are using has been validated for flow cytometry. Check the manufacturer's datasheet for application-specific validation data.[3][4] |
| Poor Cell Viability | Dead cells can lead to a loss of signal. Use a viability dye to exclude dead cells from your analysis. It is recommended to use freshly isolated cells whenever possible, as opposed to frozen samples.[1][5] |
| Antigen Internalization | To prevent the internalization of surface antigens like DCBLD2, keep cells on ice during processing and staining. |
| Improper Instrument Settings | Ensure the correct laser and filter combination is used for the fluorochrome conjugated to your DCBLD2 antibody. Use a positive control cell line to correctly set the photomultiplier tube (PMT) voltages.[2][5] |
Issue 2: High Background or Non-Specific Staining
Question: My negative control population is showing a high signal, making it difficult to distinguish the true DCBLD2-positive population. How can I reduce this background?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Antibody Concentration | Too much antibody can lead to non-specific binding. Perform a thorough antibody titration to find the concentration that maximizes the signal-to-noise ratio.[6] |
| Fc Receptor-Mediated Binding | Immune cells, in particular, can bind antibodies non-specifically through Fc receptors. Block these receptors using Fc blocking reagents or by including serum (e.g., FBS) in your staining buffer.[1] |
| Dead Cells and Debris | Dead cells and debris can non-specifically bind antibodies, contributing to high background. Use a viability dye to exclude dead cells and ensure proper sample preparation to minimize cell lysis.[1][5] |
| Inadequate Washing | Insufficient washing can leave unbound antibody in the sample. Increase the number of wash steps or include a low concentration of a detergent like Tween-20 in your wash buffer.[2][5] |
| Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Use an unstained control to assess the level of autofluorescence and consider using fluorochromes that emit in the red channel to minimize its impact.[5] |
| Instrument Settings | Incorrect forward and side scatter settings can lead to the inclusion of debris and dead cells in your analysis gate. Optimize these settings to exclude unwanted events.[1] |
Frequently Asked Questions (FAQs)
Q1: What is DCBLD2 and in which cell types is it typically expressed?
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein.[3][7] It has been implicated in processes such as vascular remodeling, angiogenesis, and neuronal pathfinding.[8] DCBLD2 expression has been reported in various tissues and cell types, including endothelial cells, smooth muscle cells, and certain cancer cell lines.[3][9] Pan-cancer analyses have shown its overexpression in several tumor types, including glioblastoma, lung adenocarcinoma, and colon adenocarcinoma.[10][11]
Q2: How should I choose an antibody for DCBLD2 flow cytometry?
When selecting an anti-DCBLD2 antibody, consider the following:
-
Validation: Ensure the antibody has been specifically validated for flow cytometry by the manufacturer.[3][4]
-
Fluorochrome Conjugate: For detecting low-abundance targets, choose a bright fluorochrome.
-
Clonality: Both monoclonal and polyclonal antibodies are available. Monoclonal antibodies offer high specificity and lot-to-lot consistency.
-
Species Reactivity: Confirm that the antibody reacts with the species of your sample (e.g., human, mouse, rat).
Q3: What controls are essential for a successful DCBLD2 flow cytometry experiment?
-
Unstained Control: To assess autofluorescence.[5]
-
Isotype Control: A control antibody of the same isotype, fluorochrome, and concentration as your primary antibody to assess non-specific binding.[1]
-
Viability Dye Control: To properly gate out dead cells.[5]
-
Positive Control: A cell line or sample known to express DCBLD2 to confirm antibody and protocol performance.[1]
-
Negative Control: A cell line or sample known to not express DCBLD2.
Experimental Protocols
Protocol 1: Cell Preparation and Staining for DCBLD2 Flow Cytometry
This protocol provides a general framework. Optimization may be required for specific cell types.
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a suitable staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Add an Fc blocking reagent to your cell suspension according to the manufacturer's instructions.
-
Incubate for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the anti-DCBLD2 antibody.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step two more times.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add a viability dye according to the manufacturer's protocol.
-
Incubate as recommended by the manufacturer.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.
-
Visualizations
Caption: Simplified DCBLD2 signaling pathway.
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
- 1. bosterbio.com [bosterbio.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. anti-DCBLD2 Antibody [ABIN657748] - Human, Mouse, WB, FACS [antibodies-online.com]
- 4. biocompare.com [biocompare.com]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 7. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [scholarworks.uvm.edu]
- 9. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 10. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
Technical Support Center: Troubleshooting the F19 (FA19-1) Antibody in Paraffin-Embedded Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the F19 (also referred to as FA19-1) antibody in immunohistochemistry (IHC) on paraffin-embedded tissues. The F19 antibody targets the Fibroblast Activation Protein (FAP), a cell-surface glycoprotein (B1211001) expressed on reactive stromal fibroblasts in many epithelial cancers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the target of the F19 (FA19-1) antibody?
A1: The F19 monoclonal antibody recognizes the Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease found on reactive stromal fibroblasts in the microenvironment of a majority of epithelial cancers, as well as in wound healing and fibrosis.[1][2][3] It is generally absent or expressed at very low levels in normal adult tissues, making it a highly specific marker for the tumor stroma.[1][2]
Q2: I can't find an antibody named "FA19-1". Am I using the correct name?
A2: It is highly likely that "FA19-1" is a typographical error and you are looking for the F19 monoclonal antibody. The F19 antibody is well-documented for its specificity to Fibroblast Activation Protein (FAP).[1][2] We recommend verifying the product information from your supplier.
Q3: What is the expected staining pattern for the F19 antibody in cancerous tissue?
A3: The F19 antibody should primarily stain the reactive stromal fibroblasts surrounding the tumor cells, not the cancer cells themselves.[1][2] The staining is expected to be localized to the cell membrane of these fibroblasts.
Q4: Is the F19 antibody validated for use in paraffin-embedded tissues?
A4: Yes, several commercially available F19 and other anti-FAP antibodies are validated for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues.[4][5][6][7] However, it is crucial to use the protocol recommended by the specific antibody manufacturer, as optimal conditions can vary.
Troubleshooting Guide
Problem 1: Weak or No Staining
If you are observing weak or no staining with the F19 antibody, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Antibody Dilution | Optimize the antibody concentration by performing a titration series. Start with the manufacturer's recommended dilution and test several dilutions above and below this point. |
| Suboptimal Antigen Retrieval | Formalin fixation can mask the FAP epitope. Heat-Induced Epitope Retrieval (HIER) is often necessary. Experiment with different HIER buffers and conditions. |
| Improper Tissue Fixation | Over-fixation can irreversibly mask the epitope, while under-fixation can lead to poor tissue morphology and loss of antigenicity. Ensure a standardized fixation protocol. |
| Inactive Primary or Secondary Antibody | Verify the expiration dates and proper storage conditions of your antibodies. Run a positive control (e.g., a known FAP-positive tumor tissue) to confirm antibody activity. Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Insufficient Incubation Time | Increase the primary antibody incubation time. Overnight incubation at 4°C is a common recommendation to enhance signal.[8] |
| Low Target Expression | The tissue you are staining may not have a significant reactive stroma. Confirm the presence of stromal fibroblasts using a standard histological stain like H&E. |
Problem 2: High Background or Non-Specific Staining
High background can obscure specific staining. Here are common causes and how to address them.
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | Use a more diluted primary antibody. A titration experiment is recommended to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Inadequate Blocking | Block non-specific binding by incubating the sections with normal serum from the same species as the secondary antibody. Ensure the blocking step is of sufficient duration. |
| Endogenous Peroxidase or Biotin Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution.[9][10] If using a biotin-based detection system, perform an avidin-biotin blocking step.[10] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been cross-adsorbed against the species of your tissue sample to minimize off-target binding.[9][10] Run a control where the primary antibody is omitted to check for non-specific staining from the secondary antibody. |
| Tissue Drying | Ensure the tissue sections remain hydrated throughout the entire staining procedure. |
| Incomplete Deparaffinization | Residual paraffin (B1166041) can cause patchy, non-specific staining. Ensure complete removal of paraffin with fresh xylene or a xylene substitute. |
Experimental Protocols
Recommended Immunohistochemistry Protocol for F19 Antibody on Paraffin-Embedded Tissues
This is a generalized protocol. Always refer to the specific datasheet provided by your antibody supplier for the most accurate recommendations.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a pre-heated antigen retrieval buffer. Common buffers include:
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (for HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[9][10]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the F19 primary antibody in an appropriate antibody diluent to the optimized concentration.
-
Incubate slides with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP, or with a polymer-based HRP-conjugated secondary antibody, according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution such as DAB (3,3'-Diaminobenzidine) until the desired staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. FAP can influence these pathways through both its enzymatic and non-enzymatic functions.[3][11]
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
IHC Troubleshooting Workflow
This workflow provides a logical sequence for troubleshooting common issues with F19 antibody staining in paraffin-embedded tissues.
Caption: A decision-making workflow for troubleshooting IHC staining issues.
References
- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Anti-FAP Recombinant Antibody (clone F19) - Creative Biolabs [creativebiolabs.net]
- 5. Anti-Fibroblast Activation Protein alpha Antibody [FAP/4853] (A278183) [antibodies.com]
- 6. anti-FAP Fibroblast activation protein antibody (ARG66701) - arigo Biolaboratories [arigobio.com]
- 7. Anti-FAP Antibodies | Invitrogen [thermofisher.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. qedbio.com [qedbio.com]
- 10. bma.ch [bma.ch]
- 11. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce non-specific binding of FA19-1 in flow cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during flow cytometry experiments, with a focus on reducing non-specific antibody binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in flow cytometry?
Non-specific binding refers to the attachment of a fluorescently-labeled antibody to cells or other particles in a manner that is not mediated by the specific antigen-antibody recognition. This can be caused by several factors, including:
-
Fc Receptor (FcR) Binding: Immune cells like monocytes, macrophages, B cells, and natural killer (NK) cells express Fc receptors that can bind the Fc portion of antibodies, leading to false positive signals.[1][2][3]
-
Electrostatic and Hydrophobic Interactions: Antibodies can non-specifically adhere to the cell surface due to charge-based or hydrophobic interactions.
-
Fluorochrome Interactions: Certain fluorochromes, particularly tandem dyes like PE-Cy5 and APC-Cy7, can bind non-specifically to certain cell types, especially monocytes and macrophages.[2][4]
-
Dead Cells: Dead cells have compromised membranes that expose intracellular components like DNA, which can non-specifically bind antibodies and lead to high background fluorescence.[2][5]
-
Excessive Antibody Concentration: Using too much antibody increases the likelihood of low-affinity, non-specific interactions.[1][2]
Q2: Why is it important to reduce non-specific binding?
High non-specific binding can lead to:
-
False Positive Results: Cells that do not express the target antigen may appear positive.
-
Decreased Signal-to-Noise Ratio: It becomes difficult to distinguish the true positive signal from the background noise, making data interpretation challenging.
-
Inaccurate Quantification: The number of truly positive cells may be overestimated.
Q3: What is an isotype control and how does it help?
An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a) and is conjugated to the same fluorochrome as the primary antibody, but it is not specific to any known antigen on the cells being analyzed.[6] It is used to estimate the level of non-specific binding caused by the antibody's Fc region and the fluorochrome.[6]
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding in your flow cytometry experiments.
dot
Caption: Workflow for troubleshooting non-specific antibody binding in flow cytometry.
Question 1: My negative control/isotype control shows a high signal. What is the first thing I should check?
Answer: The first and most critical step is to assess the viability of your cells. Dead cells are notorious for non-specifically binding antibodies.[2]
-
Recommendation: Always include a viability dye in your staining panel to exclude dead cells from your analysis.[2][5] Commonly used viability dyes include Propidium Iodide (PI), 7-AAD, or fixable viability dyes.
Question 2: I'm excluding dead cells, but the background is still high. What's next?
Answer: The next step is to ensure you are using the optimal concentration of your antibody. Using an excessive amount of antibody is a common cause of non-specific binding.[1][2]
-
Recommendation: Titrate your antibody to determine the concentration that provides the best signal-to-noise ratio.[1][7] The optimal concentration is the one that gives a bright signal on the positive population while keeping the background on the negative population low.
Question 3: I've titrated my antibody and am using a viability dye, but certain cell types (like monocytes) show high non-specific staining. What should I do?
Answer: This is likely due to Fc receptor-mediated binding. Cells like monocytes, macrophages, and B cells have receptors that can bind the Fc portion of your antibody.[1][2]
-
Recommendation: Block the Fc receptors before adding your specific antibody. This can be done by pre-incubating your cells with:
-
Commercial Fc Block: These are antibodies that specifically bind to Fc receptors (e.g., anti-CD16/32 for mouse cells).[8][9]
-
Normal Serum: Serum from the same species as your cells (e.g., human serum for human cells) contains a high concentration of IgG that will saturate the Fc receptors.[5][10]
-
Purified IgG: A high concentration of purified IgG from the same species as your cells can also be used.[11]
-
Question 4: I've tried all the above, but the background is still not clean. Are there other factors to consider?
Answer: Yes, there are several other factors that can contribute to non-specific binding.
-
Staining Buffer Composition: A lack of protein in your staining and wash buffers can lead to non-specific adhesion of antibodies to cells.
-
Recommendation: Ensure your staining buffer contains a source of protein, such as Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS), typically at a concentration of 0.5-2%.
-
-
Fluorochrome Choice: Some fluorochromes, especially tandem dyes, can have a tendency to bind non-specifically to certain cell types.[2][4]
-
Recommendation: If you suspect the fluorochrome is the issue, try using an antibody conjugated to a different fluorochrome. There are also specialized staining buffers available from some manufacturers that are designed to reduce this type of non-specific binding.[4]
-
-
Washing Steps: Inadequate washing can leave unbound antibody in the sample, contributing to background.
-
Recommendation: Ensure you are performing sufficient washing steps after antibody incubation.[2] You can try increasing the volume of wash buffer or the number of washes.
-
Data Presentation: Blocking Agents for Flow Cytometry
| Blocking Agent | Target Species | Recommended Concentration/Use | Reference |
| Commercial Fc Block (e.g., anti-CD16/32) | Mouse | 0.5-1 µg per 10^6 cells | [8][9] |
| Commercial Fc Block (Human) | Human | Per manufacturer's instructions | [8] |
| Normal Human Serum (Heat-inactivated) | Human | 50 µL per tube | [5] |
| Normal Mouse/Rat Serum | Mouse/Rat | 1-5% in staining buffer | [10] |
| Bovine Serum Albumin (BSA) | General | 0.5-2% in staining/wash buffer | |
| Fetal Bovine Serum (FBS) | General | 1-10% in staining/wash buffer |
Experimental Protocols
Antibody Titration Protocol
This protocol is essential for determining the optimal antibody concentration to maximize the specific signal while minimizing non-specific background.[7]
-
Prepare Cells: Prepare a single-cell suspension of cells that are known to express the target antigen. You will need approximately 1 x 10^6 cells per tube.
-
Set up Dilutions: Prepare a series of 2-fold serial dilutions of your antibody in staining buffer. A typical starting point is double the manufacturer's recommended concentration, followed by 5-8 further dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain Cells:
-
Wash: Add 1-2 mL of wash buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat the wash step.[5]
-
Resuspend: Resuspend the cell pellet in 200-400 µL of staining buffer for analysis.
-
Acquire Data: Acquire the samples on the flow cytometer, starting with the unstained control to set the voltages. Keep the settings consistent for all samples.
-
Analyze: Analyze the data to determine the Stain Index (SI) for each concentration. The SI is a measure of the separation between the positive and negative populations. The optimal concentration is the one that gives the highest SI.
Stain Index (SI) Calculation: SI = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
dot
Caption: Step-by-step workflow for antibody titration in flow cytometry.
References
- 1. biocompare.com [biocompare.com]
- 2. US5002869A - Monoclonal antibody specific to a novel epitope of the LFA-1 antigen of human T lymphocytes - Google Patents [patents.google.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. cusabio.com [cusabio.com]
- 7. Dual Fc optimization to increase the cytotoxic activity of a CD19-targeting antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fc-engineered antibodies with immune effector functions completely abolished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
- 10. CD11a (LFA-1alpha) Monoclonal Antibody (HI111), Functional Grade (16-0119-81) [thermofisher.com]
- 11. CD19 as an attractive target for antibody-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Anti-DCBLD2 (FA19-1)
Welcome to the technical support center for the Anti-DCBLD2 (FA19-1) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of DCBLD2 in a Western Blot?
The predicted molecular weight of DCBLD2 is approximately 85 kDa.[1] However, due to post-translational modifications, particularly glycosylation, the protein often migrates at a higher apparent molecular weight, typically around 127-130 kDa. It is also possible to observe multiple bands, which may represent different glycoforms or protein isoforms.
Q2: Is the Anti-DCBLD2 (FA19-1) antibody monoclonal or polyclonal?
There is conflicting information from different suppliers regarding the clonality of Anti-DCBLD2 (FA19-1). Some datasheets describe it as a monoclonal antibody, while others list it as a polyclonal antibody.[2] This is a critical factor to consider, as polyclonal antibodies can exhibit greater batch-to-batch variability, potentially contributing to inconsistent results. We recommend contacting your supplier to confirm the clonality of your specific lot.
Q3: What are some recommended positive and negative controls for this antibody?
-
Positive Controls: DCBLD2 is highly expressed in the testis, heart, and skeletal muscle.[3] For cell lines, HeLa, HepG2, and U-2 OS cells have been shown to express DCBLD2.[4]
-
Negative Controls: Tissues with low or no expected expression of DCBLD2 can be used. Additionally, performing a Western blot on a lysate from cells where DCBLD2 has been knocked down (e.g., using siRNA) is an excellent negative control. For immunohistochemistry, an isotype control is recommended to assess non-specific binding of the secondary antibody.[5]
Q4: What are the known post-translational modifications of DCBLD2 that might affect antibody binding?
DCBLD2 is known to undergo N-linked glycosylation and ubiquitination.[1][6] Glycosylation can affect the molecular weight observed in Western blotting and may also mask the epitope recognized by the antibody. If you suspect this is an issue, enzymatic deglycosylation of your protein sample may be helpful. Ubiquitination is another modification that could potentially influence antibody binding, depending on the location of the ubiquitination site relative to the antibody's epitope.
Troubleshooting Inconsistent Results
This section addresses common issues encountered when using the Anti-DCBLD2 (FA19-1) antibody.
Problem 1: Weak or No Signal in Western Blot
Why am I getting a weak or no signal for DCBLD2 in my Western blot?
Several factors could contribute to a weak or absent signal. Consider the following possibilities and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Low Protein Expression | The target cell line or tissue may have low endogenous levels of DCBLD2. Increase the amount of total protein loaded per lane (e.g., up to 50 µg). |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with a range of 1:500 to 1:2000. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like DCBLD2 (~130 kDa), consider a wet transfer overnight at 4°C. |
| Incorrect Blocking Buffer | Some antibodies perform better with BSA-based blocking buffers than milk-based ones, or vice versa. Try switching your blocking agent (e.g., 5% BSA in TBST or 5% non-fat dry milk in TBST). |
| Antibody Inactivity | Improper storage or repeated freeze-thaw cycles can degrade the antibody. Ensure the antibody has been stored correctly at -20°C in aliquots.[2] |
| Epitope Masking | The epitope may be masked. Try a different lysis buffer or consider antigen retrieval methods if applicable to your sample preparation. |
Problem 2: Multiple or Unexpected Bands in Western Blot
I am observing multiple bands or a band at a different molecular weight than expected. What could be the cause?
The presence of multiple or unexpected bands is a common issue when working with DCBLD2.
| Potential Cause | Troubleshooting Suggestion |
| Protein Glycosylation | DCBLD2 is heavily glycosylated, which can lead to a higher apparent molecular weight (~130 kDa) and potentially multiple bands representing different glycoforms. To confirm this, treat your lysate with a deglycosylating enzyme like PNGase F. |
| Protein Isoforms | Multiple isoforms of DCBLD2 exist, which may be detected by the antibody if the epitope is present in those isoforms.[3] Consult the UniProt database for information on DCBLD2 isoforms.[6] |
| Protein Degradation | If you see bands at a lower molecular weight, your protein may be degrading. Ensure you are using fresh protease inhibitors in your lysis buffer. |
| Non-specific Binding | The antibody may be cross-reacting with other proteins. Increase the stringency of your washes (e.g., increase the number of washes or the Tween-20 concentration). Also, optimize your blocking conditions. |
| Antibody Clonality | If you are using a polyclonal antibody, it may recognize multiple epitopes, potentially leading to the detection of different isoforms or cleavage products. |
Problem 3: High Background in Immunohistochemistry (IHC) or Immunofluorescence (IF)
My IHC/IF staining shows high background, making it difficult to interpret the results. How can I reduce this?
High background can obscure specific staining. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically. Increase the concentration of your blocking serum (e.g., up to 10%) and ensure it is from the same species as your secondary antibody.[7] |
| Endogenous Peroxidase/Phosphatase Activity (for IHC) | If using an HRP- or AP-conjugated secondary antibody, endogenous enzyme activity can cause background. Use appropriate blocking steps (e.g., hydrogen peroxide for peroxidase, levamisole (B84282) for alkaline phosphatase). |
| Hydrophobic Interactions | Add a detergent like Tween-20 to your wash buffers to reduce non-specific hydrophobic interactions. |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to increased background. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
Experimental Protocols
Important Note: The following protocols are generalized for a rabbit anti-DCBLD2 antibody. Since a specific datasheet with recommended dilutions for the FA19-1 clone is not consistently available, it is crucial to perform an antibody titration to determine the optimal dilution for your specific application and experimental conditions. A good starting point for titration is to test a range of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of total protein per lane onto an 8% SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. For a large protein like DCBLD2, a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with Anti-DCBLD2 (FA19-1) antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: If using an HRP-conjugated secondary antibody, incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block with 5% normal goat serum (or serum from the species of the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with Anti-DCBLD2 (FA19-1) antibody at the optimized dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex. Add the appropriate substrate chromogen (e.g., DAB) and incubate until the desired color intensity develops.
-
Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Flow Cytometry Protocol
-
Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture. Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody for 10 minutes on ice to prevent non-specific binding.
-
Primary Antibody Staining: Add the Anti-DCBLD2 (FA19-1) antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, pelleting the cells by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of FACS buffer and add a fluorescently labeled anti-rabbit secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the wash step as in step 4.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer. Include appropriate controls (unstained cells, isotype control).
Visualizations
DCBLD2 Signaling Pathway
References
- 1. genecards.org [genecards.org]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. DCBLD2/ESDN Antibodies: Novus Biologicals [novusbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. uniprot.org [uniprot.org]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
impact of different blocking buffers on FA19-1 performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different blocking buffers on the performance of FA19-1 immunoassays. Proper blocking is a critical step to minimize background noise and enhance signal specificity.
Troubleshooting Guides
This section addresses specific issues that may arise during your FA19-1 experiments and offers solutions related to blocking buffer optimization.
High Background Signal in FA19-1 Assays
Question: I am observing a high background signal in my FA19-1 ELISA/Western blot. What could be the cause and how can I fix it?
Answer: High background can obscure your results by making it difficult to distinguish the specific signal from your target, FA19-1, from non-specific binding.[1] The blocking step is a common culprit. Here are several troubleshooting steps:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the membrane or plate.[2]
-
Incorrect Blocking Agent: The chosen blocking agent may be inappropriate for your specific assay system.
-
Insufficient Washing: Residual unbound antibodies or detection reagents can lead to a high background signal if not washed away properly.[8]
-
Cross-Reactivity of Antibodies: The primary or secondary antibody may be binding non-specifically to the blocking agent itself.
Low Signal-to-Noise Ratio for FA19-1 Detection
Question: My signal for FA19-1 is weak, and the background is high, resulting in a poor signal-to-noise ratio. How can the blocking buffer help?
Answer: A low signal-to-noise ratio can make it difficult to reliably detect FA19-1, especially if it is a low-abundance protein.[1] An effective blocking buffer is key to improving this ratio.
-
Optimizing Blocking Conditions: A well-chosen blocking buffer minimizes background noise, which in turn enhances the specific signal.[1]
-
Solution: Experiment with different blocking agents to find the one that provides the best balance of low background and strong signal for your specific FA19-1 antibody. Fish gelatin, for instance, is less likely to cross-react with mammalian antibodies compared to milk or BSA.[11]
-
-
Over-Blocking: While uncommon, using an excessively high concentration of a blocking agent or blocking for too long can sometimes mask the epitope of FA19-1, leading to a weaker signal.
-
Solution: If you suspect over-blocking, try reducing the concentration of your blocking agent or shortening the incubation time. It is a matter of finding the optimal balance.[7]
-
Non-Specific Bands in FA19-1 Western Blots
Question: My FA19-1 Western blot shows multiple non-specific bands. Could the blocking buffer be the issue?
Answer: Yes, the choice of blocking buffer can significantly impact the specificity of your Western blot.
-
Incomplete Blocking: If non-specific sites on the membrane are not fully blocked, your primary or secondary antibodies can bind to other proteins in your sample, resulting in extra bands.
-
Solution: As with high background, try increasing the concentration of your blocking agent or the incubation time.[3]
-
-
Contaminating Proteins in Blocking Agent: Some blocking agents, like non-fat dry milk, are complex mixtures of proteins that could potentially cross-react with your antibodies.[6]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about selecting and using blocking buffers for FA19-1 immunoassays.
Q1: What are the most common types of blocking buffers and when should I use them?
A1: The choice of blocking buffer depends on your specific assay, including the antibodies and detection system used.[6]
| Blocking Agent | Typical Concentration | Best For | Precautions |
| Non-Fat Dry Milk | 3-5% (w/v) | General purpose Western blots and ELISAs with high-binding antibodies.[7] | Avoid with phospho-specific antibodies due to casein content.[6] Also not suitable for biotin-avidin detection systems as milk contains biotin.[7] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | Assays with phospho-specific antibodies and biotin-based detection systems.[3] | Can be more expensive than milk.[3] Some preparations may contain bovine IgG, which can cross-react with certain secondary antibodies.[9] |
| Normal Serum | 5-10% (v/v) | Blocking to prevent non-specific binding of the secondary antibody. | Use serum from the same species in which the secondary antibody was raised.[10] |
| Fish Gelatin | 0.1-5% (w/v) | When milk or BSA cause high background due to cross-reactivity with mammalian antibodies.[11] | Not compatible with biotin-avidin detection systems as it may contain endogenous biotin.[11] |
| Commercial/Protein-Free Buffers | Varies | High-sensitivity applications or when standard protein-based blockers are problematic.[12] | Generally more expensive, but offer high consistency and low cross-reactivity.[13] |
Q2: What is the optimal incubation time and temperature for blocking?
A2: The ideal incubation time and temperature can vary, but a common starting point is 1 hour at room temperature with gentle agitation.[5] For assays requiring higher sensitivity or for particularly problematic antibodies, you can extend the incubation to overnight at 4°C.[14] Optimization for your specific FA19-1 assay is always recommended.
Q3: Can I dilute my primary and secondary antibodies in the blocking buffer?
A3: Yes, it is a common practice to dilute both primary and secondary antibodies in the same buffer used for the blocking step.[10][15] This can help to further reduce non-specific binding during the antibody incubation steps.
Experimental Protocols
Protocol: Optimizing Blocking Buffer for the FA19-1 Immunoassay
This protocol outlines a method for systematically testing different blocking buffers to determine the optimal choice for your FA19-1 assay.
1. Materials:
-
ELISA plates or membranes with immobilized FA19-1 antigen or sample lysate.
-
Primary antibody against FA19-1.
-
Appropriate enzyme-conjugated secondary antibody.
-
Substrate for detection.
-
Wash Buffer (e.g., TBS-T or PBS-T).
-
Several blocking buffers to test (e.g., 5% Non-fat milk in TBS-T, 5% BSA in TBS-T, commercial blocking buffer).
2. Procedure:
-
Prepare your ELISA plates or membranes up to the step before blocking.
-
Divide the plates or membranes into sections, with each section to be treated with a different blocking buffer.
-
Add the different blocking buffers to their respective sections and incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plates or membranes according to your standard protocol.
-
Incubate with the primary FA19-1 antibody (diluted in the corresponding blocking buffer).
-
Wash, and then incubate with the secondary antibody (diluted in the corresponding blocking buffer).
-
Perform the final washes and proceed with the detection step.
3. Data Analysis:
-
Compare the signal intensity for FA19-1 and the background levels for each blocking buffer.
-
Calculate the signal-to-noise ratio for each condition.
-
The optimal blocking buffer is the one that provides the highest signal-to-noise ratio.[10]
Visualizations
Diagrams
Caption: Troubleshooting workflow for high background in FA19-1 assays.
Caption: How blocking buffers prevent non-specific antibody binding.
Caption: Workflow for selecting the optimal blocking buffer for FA19-1.
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 3. bosterbio.com [bosterbio.com]
- 4. arp1.com [arp1.com]
- 5. licorbio.com [licorbio.com]
- 6. How to Choose Western Blot Blocking Buffer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Optimal blocking time for NC membranes â Membrane Solutions [membrane-solutions.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
antibody storage and stability issues for Anti-DCBLD2 (FA19-1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of the Anti-DCBLD2 (FA19-1) antibody.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the Anti-DCBLD2 (FA19-1) antibody?
For optimal stability, the Anti-DCBLD2 (FA19-1) antibody should be stored under the following conditions upon receipt:
-
Long-term storage: Store immediately at -20°C or lower for up to 24 months.[1] For extended preservation, storing aliquots at -80°C is recommended.[1]
-
Short-term storage: For use within a few weeks, the antibody can be stored at 4°C.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the antibody into smaller, single-use volumes upon first use.[1]
Q2: How should I handle the lyophilized and liquid formulations of Anti-DCBLD2 (FA19-1)?
-
Lyophilized Powder: Before use, reconstitute the lyophilized powder with sterile, distilled water to a final concentration of 1 mg/mL. Gently shake the vial to ensure complete solubilization. Avoid vortexing.[1]
-
Liquid Solution: The liquid formulation is supplied in a buffer of 100mM Pro-Ac, 20mM Arg pH 5.0.[1] Before use, briefly centrifuge the vial to collect any solution from the cap.
Q3: What are the main causes of antibody instability?
Antibody instability can be caused by several factors, leading to a loss of activity, aggregation, or degradation. Key factors include:
-
Temperature Fluctuations: Exposure to elevated temperatures can cause denaturation and aggregation.[3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody and lead to the formation of aggregates.[3][5][6]
-
pH and Buffer Composition: The pH of the storage buffer is critical. Storing an antibody near its isoelectric point can reduce electrostatic repulsion and increase the likelihood of aggregation.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the antibody's structure and function.
-
Microbial Contamination: The growth of microorganisms can degrade the antibody. The addition of antimicrobial agents like sodium azide (B81097) (0.02-0.05%) can prevent this, but be aware that sodium azide is toxic and can interfere with some assays.[7]
Q4: How can I prevent my Anti-DCBLD2 (FA19-1) antibody from aggregating?
Aggregation is a common issue that can significantly impact antibody performance. To minimize aggregation:
-
Follow Recommended Storage Conditions: Store the antibody at the recommended temperature and avoid temperature fluctuations.
-
Aliquot the Antibody: This is the most effective way to prevent damage from repeated freeze-thaw cycles.[1]
-
Use Appropriate Buffers: The provided formulation is optimized for stability.[1]
-
Handle Gently: Avoid vigorous vortexing or shaking.[1]
-
Add Cryoprotectants for Long-Term Freezing: For long-term storage at -20°C, adding sterile glycerol (B35011) to a final concentration of 50% can prevent the formation of ice crystals and protect the antibody from freeze-thaw damage.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the Anti-DCBLD2 (FA19-1) antibody.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Antibody may have lost activity due to improper storage. | Verify storage conditions. If stored improperly, the antibody may be degraded. It is recommended to use a fresh aliquot or a new vial. Test the antibody on a positive control to confirm its functionality.[3] |
| Insufficient antibody concentration. | Optimize the antibody concentration by performing a titration experiment. | |
| The antibody is not compatible with the application. | Confirm that the Anti-DCBLD2 (FA19-1) antibody is validated for your specific application (e.g., ELISA, FACS, Western Blot).[1] | |
| High Background | Antibody concentration is too high. | Reduce the antibody concentration. |
| Non-specific binding. | Increase the stringency of your washing steps. Optimize your blocking buffer and incubation time. | |
| The antibody has aggregated. | Centrifuge the antibody vial at high speed (e.g., 10,000 x g) for 5-10 minutes before use to pellet any aggregates. Use the supernatant for your experiment. | |
| Unexpected Bands in Western Blot | Antibody degradation or fragmentation. | Run a sample of the antibody on an SDS-PAGE gel under reducing and non-reducing conditions to check for degradation. |
| Non-specific binding to other proteins. | Use a more specific blocking buffer and optimize antibody dilution. Ensure the purity of your antigen sample. |
Quantitative Data on Antibody Stability
The stability of monoclonal antibodies is influenced by various factors. The following tables provide representative quantitative data on the effects of common stressors on antibody stability.
Table 1: Effect of Freeze-Thaw Cycles on Monoclonal Antibody Aggregation
| Number of Freeze-Thaw Cycles | Increase in Soluble Aggregates (%) | Reference |
| 1 | 0.1 - 0.5% | [8] |
| 3 | 0.5 - 2.0% | [8] |
| 5 | 2.0 - 5.0% | [5] |
| 10 | > 5.0% | [6] |
Note: The exact increase in aggregation can vary depending on the specific antibody, its concentration, formulation, and the rate of freezing and thawing.[5][8]
Table 2: Effect of Temperature on Monoclonal Antibody Stability (Liquid Formulation)
| Storage Temperature (°C) | Approximate Shelf Life | Primary Degradation Pathways | Reference |
| 2-8°C | 1-2 years | Deamidation, Oxidation | [2][7] |
| 25°C (Room Temperature) | Weeks to months | Aggregation, Deamidation | [7][9] |
| 40°C | Days to weeks | Aggregation, Fragmentation | [9] |
Note: This data is a general representation for monoclonal antibodies. The Anti-DCBLD2 (FA19-1) antibody is specified to be stable for 24 months at ≤ -20°C.[1]
Experimental Protocols
1. SDS-PAGE for Purity and Integrity Analysis
This protocol is used to assess the purity and integrity of the Anti-DCBLD2 (FA19-1) antibody.
-
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Molecular weight markers
-
Coomassie Blue stain or other protein stain
-
Electrophoresis apparatus and power supply
-
-
Procedure:
-
Sample Preparation:
-
For non-reducing conditions, mix the antibody sample with the loading buffer.
-
For reducing conditions, mix the antibody sample with the loading buffer containing a reducing agent.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[10]
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.[10]
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Analyze the bands. Under non-reducing conditions, the intact antibody should appear as a single band at approximately 150 kDa. Under reducing conditions, the heavy and light chains will separate, appearing as bands around 50 kDa and 25 kDa, respectively.
-
-
2. Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
SEC-HPLC is a powerful technique to quantify the amount of high molecular weight aggregates in the antibody solution.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
Antibody sample
-
-
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the antibody sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[11]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis with a constant flow rate (e.g., 0.5 mL/min).[11]
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, high molecular weight aggregates, and low molecular weight fragments. The purity of the Anti-DCBLD2 (FA19-1) antibody should be >95% as determined by SEC-HPLC.[1]
-
-
3. ELISA for Activity Assessment
This protocol provides a general framework for assessing the binding activity of the Anti-DCBLD2 (FA19-1) antibody to its target antigen, DCBLD2.
-
Materials:
-
ELISA plates
-
Recombinant DCBLD2 protein
-
Anti-DCBLD2 (FA19-1) antibody
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of an ELISA plate with recombinant DCBLD2 protein diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the Anti-DCBLD2 (FA19-1) antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to the wells and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be proportional to the amount of active Anti-DCBLD2 (FA19-1) antibody bound to the DCBLD2 protein.
-
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Why Is My Antibody Not Working? [antibodies-online.com]
- 4. Tips For Antibody Purification Troubleshooting [biochain.in]
- 5. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 6. Effect of multiple freeze–thaw cycles on the detection of anti-SARS-CoV-2 IgG antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Technical Support Center: Anti-DCBLD2/ESDN Antibody (FA19-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2/ESDN Antibody (clone FA19-1).
Antibody Specifications
A summary of the technical specifications for the Anti-DCBLD2/ESDN Antibody (FA19-1) is provided below.
| Feature | Specification |
| Target | DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN |
| Clone | FA19-1 |
| Host Species | Humanized |
| Isotype | IgG1 |
| Molecular Weight | Approximately 150 kDa.[1] |
| Expression System | CHO cells.[1] |
| Purification | Protein A |
| Purity | >95% by SEC-HPLC, >90% by SDS-PAGE.[2] |
| Applications | ELISA, Flow Cytometry (FACS), Functional Assays.[2][3] |
| Storage | Store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[2] |
Lot-to-Lot Variability
Ensuring reproducible results is critical in research. Lot-to-lot variability in antibodies can arise from minor differences in the manufacturing and purification processes. While specific lot-to-lot performance data for the FA19-1 clone is not publicly available, it is best practice for researchers to perform their own validation when receiving a new lot of any antibody.
FAQ: How can I mitigate the effects of lot-to-lot variability?
To ensure consistency in your results, it is recommended to validate each new lot of the Anti-DCBLD2/ESDN Antibody (FA19-1) in your specific application. A general workflow for lot validation is outlined below.
References
cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2 (FA19-1) antibody. The information provided is intended to help users address specific issues they may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the specificity of the Anti-DCBLD2 (FA19-1) antibody?
The Anti-DCBLD2 (FA19-1) is a monoclonal antibody that targets the Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as ESDN.[1][2] It has been validated for use in several applications, including ELISA, Flow Cytometry, and functional assays.[2][3] The antibody is reported to be reactive with human, mouse, and rat DCBLD2.[2][4]
Q2: Is there known cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins?
While specific cross-reactivity studies for the FA19-1 clone are not extensively published, potential cross-reactivity should be considered with proteins that share sequence homology with DCBLD2, particularly those with similar domain structures. The DCBLD2 protein is a member of a family that includes DCBLD1.[5] Additionally, other proteins containing CUB and LCCL domains may also be potential off-targets. A paralog to DCBLD2 is NETO1.[3][6]
Based on sequence alignment of the extracellular domains, the following homologies are observed with human DCBLD2:
| Protein | UniProt Accession | Sequence Identity with DCBLD2 Extracellular Domain |
| DCBLD1 | Q8N8Z6 | 38% |
| NETO1 | Q8TDF5 | 25% |
Due to the sequence similarity, it is recommended to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody in your specific experimental context, especially if expression of DCBLD1 or NETO1 is expected in your samples.
Q3: How can I validate the specificity of the Anti-DCBLD2 (FA19-1) antibody in my experiments?
Antibody validation is crucial for reliable results.[7] We recommend a multi-pronged approach to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody:
-
Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of DCBLD2. For example, DCBLD2 is highly expressed in testis, heart, and skeletal muscle.[8]
-
Knockout/Knockdown Models: The most rigorous validation involves using knockout (KO) or knockdown (KD) models.[9] A specific signal should be absent in the KO/KD samples.
-
Orthogonal Validation: Compare the results obtained with the Anti-DCBLD2 (FA19-1) antibody with a non-antibody-based method, such as RNA-seq or mass spectrometry, to confirm the expression of DCBLD2.[10]
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the DCBLD2 protein. Consistent results between the two antibodies increase confidence in the specificity of the signal.[10]
Troubleshooting Guides
Western Blot
| Problem | Possible Cause | Recommended Solution |
| Non-specific bands | Primary antibody concentration too high. | Decrease the concentration of the Anti-DCBLD2 (FA19-1) antibody.[2] |
| Incomplete blocking of the membrane. | Use a different blocking buffer (e.g., 5% BSA instead of milk) or increase the blocking time.[1] | |
| Protein degradation. | Prepare fresh samples and ensure the addition of protease inhibitors.[2] | |
| Cross-reactivity with homologous proteins. | Include lysates from cells overexpressing DCBLD1 or NETO1 as controls to check for cross-reactivity. | |
| Weak or no signal | Insufficient primary antibody. | Increase the concentration of the Anti-DCBLD2 (FA19-1) antibody or extend the incubation time.[11] |
| Low expression of DCBLD2 in the sample. | Use a positive control to confirm antibody activity and consider enriching the protein of interest via immunoprecipitation.[12] | |
| Poor transfer of the protein to the membrane. | Verify transfer efficiency using a reversible stain like Ponceau S.[12] | |
| High background | Secondary antibody non-specific binding. | Run a control lane with only the secondary antibody to check for non-specific binding.[11] |
| Insufficient washing. | Increase the number and duration of wash steps.[2] |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| High background / Non-specific binding | Proteins binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[13] |
| Primary antibody concentration is too high. | Reduce the amount of Anti-DCBLD2 (FA19-1) antibody used for the IP. | |
| Insufficient washing. | Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[3] | |
| Low or no target protein eluted | Low expression of DCBLD2 in the lysate. | Increase the amount of starting material. |
| Antibody not efficiently binding the target. | Ensure the antibody is validated for IP and optimize the incubation time. | |
| Inefficient elution. | Use a more stringent elution buffer or optimize the elution conditions (e.g., pH, temperature). |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Non-specific staining | Primary antibody concentration too high. | Titrate the Anti-DCBLD2 (FA19-1) antibody to find the optimal concentration.[11] |
| Inadequate blocking. | Use a blocking serum from the same species as the secondary antibody and increase the blocking time.[11] | |
| Cross-reactivity with other proteins. | Test the antibody on tissue sections from DCBLD2 knockout animals, if available. | |
| Weak or no signal | Low expression of DCBLD2. | Use an antigen retrieval method for IHC or a signal amplification system. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is specific for the primary antibody's host species and isotype.[11] | |
| Fluorophore photobleaching. | Use an anti-fade mounting medium and minimize exposure to light. | |
| High background | Autofluorescence of the tissue. | Use a different fixative or treat the sample with a quenching agent. |
| Secondary antibody non-specific binding. | Perform a control experiment without the primary antibody.[11] |
Experimental Protocols
Protocol: Western Blot for Antibody Specificity Validation
This protocol describes a method to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody using positive and negative controls.
-
Sample Preparation:
-
Culture a cell line with known high expression of DCBLD2 (e.g., a lung adenocarcinoma cell line) as a positive control.
-
Culture a cell line with known low or no expression of DCBLD2 as a negative control.
-
(Optional) Use cell lines transiently overexpressing human DCBLD2, DCBLD1, and NETO1 to test for specificity and cross-reactivity.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with Anti-DCBLD2 (FA19-1) antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Expected Results:
-
A strong band at the expected molecular weight of DCBLD2 (~85-130 kDa, depending on glycosylation) should be observed in the positive control and DCBLD2-overexpressing lanes.[8]
-
This band should be absent or very weak in the negative control lane.
-
Ideally, no bands should be observed in the DCBLD1 and NETO1 overexpressing lanes. If bands are present, it indicates cross-reactivity.
-
Visualizations
Caption: Workflow for validating Anti-DCBLD2 (FA19-1) specificity.
Caption: Troubleshooting decision tree for Western Blotting.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. NETO1 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. DCBLD1 discoidin, CUB and LCCL domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]
dealing with autofluorescence in DCBLD2 immunofluorescence
Welcome to the technical support center for DCBLD2 immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to autofluorescence during their experiments.
Troubleshooting Guide: Dealing with Autofluorescence
High background fluorescence, or autofluorescence, can obscure the specific signal from your target protein, DCBLD2, leading to difficulties in imaging and data interpretation. This guide provides a systematic approach to identifying and mitigating autofluorescence in your immunofluorescence experiments.
Q1: I am observing high background fluorescence in my DCBLD2 immunofluorescence staining. What are the common causes?
High background in immunofluorescence can stem from several sources. It is crucial to determine if the background is due to non-specific antibody binding or true autofluorescence from the sample itself.
Common Causes of High Background:
-
Antibody-related issues:
-
Sample-related issues (Autofluorescence):
-
Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[5][6]
-
Endogenous fluorophores: Biological structures such as collagen, elastin (B1584352), NADH, and lipofuscin naturally fluoresce.[5][7] Lipofuscin, in particular, accumulates with age in lysosomes and can be a significant source of autofluorescence.[8]
-
Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[5]
-
-
Protocol-related issues:
To determine if you are dealing with autofluorescence, examine an unstained sample under the fluorescence microscope. If you observe fluorescence, it is inherent to the tissue or a result of the fixation process.[7][9]
Q2: How can I troubleshoot and reduce autofluorescence in my DCBLD2 immunofluorescence experiment?
Here is a step-by-step workflow to address autofluorescence:
FAQs: Autofluorescence in DCBLD2 Immunofluorescence
Q3: What is DCBLD2 and where is it localized?
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2) is a transmembrane protein.[10] Its localization has been reported in the cell membrane, cytosol, and Golgi apparatus.[10][11] Understanding its subcellular localization is key to interpreting your staining pattern correctly.
Q4: Are there specific tissues that are more prone to autofluorescence when staining for DCBLD2?
While there is no specific data on DCBLD2 immunofluorescence and autofluorescence-prone tissues, tissues rich in collagen, elastin (e.g., skin, blood vessels), or lipofuscin (e.g., aged brain, heart muscle) are generally more susceptible to autofluorescence.[5][8] Given that DCBLD2 is highly expressed in the heart and skeletal muscle, researchers working with these tissues should be particularly mindful of potential autofluorescence.[12]
Q5: Which chemical quenching method is best for my experiment?
The choice of quenching agent depends on the source of autofluorescence and the specific tissue.
-
Sudan Black B (SBB): This is a lipophilic dye that is highly effective at quenching lipofuscin-based autofluorescence.[5][8] However, it can introduce a dark precipitate and may have some residual fluorescence in the far-red channel.[5][8]
-
Sodium Borohydride: This reagent can reduce aldehyde-induced autofluorescence by reducing free aldehyde groups.[5] However, its effectiveness can be variable.[5]
-
Commercial Reagents (e.g., TrueVIEW®, TrueBlack™): These are optimized kits designed to quench autofluorescence from various sources. TrueVIEW® targets non-lipofuscin sources like collagen and red blood cells[13][14], while TrueBlack™ is primarily for lipofuscin.[13]
Q6: Can I use spectral imaging to deal with autofluorescence?
Yes, spectral imaging combined with linear unmixing is a powerful technique to separate the specific fluorescence signal from the broad emission spectrum of autofluorescence.[15][16] This method involves capturing images across a range of emission wavelengths and then using software algorithms to mathematically separate the contribution of each fluorophore, including the autofluorescence signal.[15][17]
Data Presentation: Comparison of Autofluorescence Quenching Methods
The following table summarizes the effectiveness of various autofluorescence quenching methods based on published data.
| Method | Target Autofluorescence | Reported Quenching Efficiency | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, fats, lipoproteins[18] | 65-95% reduction depending on filter setup[19][20] | Highly effective for lipofuscin, cost-effective[19] | Can produce a dark precipitate, may fluoresce in the far-red spectrum[5][8] |
| Sodium Borohydride | Aldehyde-induced | Variable | Reduces aldehyde-induced fluorescence[5] | Inconsistent results, can damage tissue epitopes[5] |
| TrueVIEW® | Non-lipofuscin sources (collagen, elastin, red blood cells), aldehyde-induced[13][14][21] | Effective in problematic tissues like kidney and spleen[14] | Easy-to-use kit format, quick incubation[21] | Less effective against lipofuscin[21] |
| TrueBlack™ | Primarily Lipofuscin[13] | Effectively masks lipofuscin with minimal background[8] | Specific for lipofuscin, less background than SBB[8] | May slightly quench the signal from fluorescent dyes[8] |
| UV Photobleaching | General | Can be effective | Does not require chemical treatment | Time-consuming, can damage the target epitope and reduce specific signal[22] |
| Spectral Unmixing | All sources | High | Can separate multiple overlapping signals, preserves signal integrity[15][16] | Requires specialized imaging hardware and software[17] |
Experimental Protocols
Protocol: Sudan Black B (SBB) Staining for Autofluorescence Quenching
This protocol is adapted for use after immunofluorescent labeling and before mounting.
Materials:
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
-
Mounting medium
Procedure:
-
Preparation of SBB Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir for 1-2 hours at room temperature.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
The solution can be stored in the dark at room temperature for several weeks.
-
-
Staining Procedure:
-
Complete your standard immunofluorescence staining protocol for DCBLD2, including primary and secondary antibody incubations and washes.
-
After the final wash step, incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature. The optimal incubation time may need to be determined empirically for your specific tissue.
-
Note: Incubation times that are too long may lead to excessive background staining.
-
-
Washing:
-
Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS three times for 5 minutes each to remove any residual SBB and ethanol.
-
-
Mounting:
-
Mount the coverslips using an appropriate aqueous mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope.
-
Workflow for SBB Treatment:
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 12. biocompare.com [biocompare.com]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. microscopyu.com [microscopyu.com]
- 19. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
- 22. OPG [opg.optica.org]
improving reproducibility of DCBLD2 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their DCBLD2 western blot results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of DCBLD2?
A1: The predicted molecular weight of DCBLD2 is approximately 85-93 kDa.[1] However, different molecular weights, such as 127 kDa, have been observed, which could be due to post-translational modifications or other factors.[1]
Q2: What are recommended positive controls for DCBLD2 western blotting?
A2: Several cell lines have been shown to express DCBLD2 and can be used as positive controls, including HeLa, HepG2, MKN-45, SW 1990, and U2OS cells.[2][3] Additionally, human liver and brain tissue lysates have been used successfully.[1][3] Commercially available DCBLD2 overexpression lysates are also an excellent option for a positive control.
Q3: What type of membrane is recommended for DCBLD2 western blotting?
A3: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used for western blotting. A PVDF membrane has been successfully used for DCBLD2 detection.[4]
Q4: What are the recommended primary antibody dilutions for DCBLD2?
A4: The optimal primary antibody dilution is antibody-dependent and should be determined empirically. However, as a starting point, dilutions ranging from 1:500 to 1:3000 have been reported for various commercially available DCBLD2 antibodies.[2] One specific protocol successfully used a 1:1500 dilution with a 1.5-hour incubation at room temperature.[3]
Q5: What blocking buffer is recommended for DCBLD2 western blotting?
A5: A common and effective blocking buffer is 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[4] This has been used successfully for DCBLD2 western blots.[4]
Troubleshooting Guide
Unsatisfactory western blot results can be frustrating. This guide addresses common issues encountered during DCBLD2 western blotting and provides potential causes and solutions.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Antibody | - Verify the antibody's activity using a dot blot. - Ensure proper antibody storage at recommended temperatures and avoid repeated freeze-thaw cycles. |
| Low Protein Expression | - Increase the amount of protein loaded onto the gel. Start with at least 30 µg of whole-cell lysate. - Use a positive control (e.g., HeLa or HepG2 cell lysate, DCBLD2 overexpression lysate) to confirm the protein is present and the antibody is working.[2] |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for a large protein like DCBLD2. |
| Suboptimal Antibody Concentration | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Incorrect Secondary Antibody | - Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). |
Problem 2: High Background
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time to at least 1 hour at room temperature. - Ensure the blocking agent is fresh and completely dissolved. |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody. Titrate the antibodies to find the optimal concentration that maximizes signal and minimizes background. |
| Inadequate Washing | - Increase the number and/or duration of wash steps with TBST after primary and secondary antibody incubations. |
| Membrane Dried Out | - Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Use a more specific antibody; check the manufacturer's validation data. - Optimize the primary antibody dilution; a higher dilution may reduce non-specific binding. |
| Protein Degradation | - Add protease inhibitors to the lysis buffer and keep samples on ice during preparation. |
| Too Much Protein Loaded | - Reduce the amount of protein loaded onto the gel to minimize the presence of other proteins that may cross-react. |
| Contamination | - Use fresh buffers and clean equipment to avoid contamination. |
Experimental Protocols
Detailed DCBLD2 Western Blot Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 7.5% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody ( diluted in 5% milk/TBST according to the manufacturer's recommendations) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
DCBLD2 Signaling Network
DCBLD2 is a transmembrane protein involved in multiple signaling pathways that regulate cell proliferation, migration, and angiogenesis, particularly in the context of cancer.[4][5][6] It can be activated by growth factors like EGF and can interact with other cell surface receptors such as VEGFR-2 and integrin β1 (ITGB1).[6] Downstream signaling involves key pathways like PI3K-AKT, Ras, Rap1, Hippo, and Wnt/β-catenin.[5][7][8]
Caption: DCBLD2 signaling interactions.
Western Blot Experimental Workflow
The following diagram illustrates the key steps for a successful and reproducible western blot experiment.
Caption: A typical western blot workflow.
References
- 1. DCBLD2 Rabbit Polyclonal antibody [novoprolabs.com]
- 2. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 3. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 4. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 5. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating Specificity of Anti-DCBLD2/ESDN Antibody (FA19-1): A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), selecting a highly specific and validated antibody is paramount. This guide provides a comparative overview of the Anti-DCBLD2/ESDN Antibody (FA19-1) and other commercially available alternatives, focusing on the experimental data that supports their specificity.
Performance Comparison of Anti-DCBLD2/ESDN Antibodies
The following tables summarize the available data for the Anti-DCBLD2/ESDN Antibody (FA19-1) and a selection of alternative antibodies. This allows for a direct comparison of their key characteristics and validated applications.
Table 1: General Characteristics of Anti-DCBLD2/ESDN Antibodies
| Antibody Name/Clone | Host Species | Clonality | Isotype | Supplier | Catalog Number |
| Anti-DCBLD2/ESDN (FA19-1) | Humanized | Monoclonal | IgG1 | Omnimabs | OM690321 |
| Anti-DCBLD2/ESDN | Rabbit | Polyclonal | IgG | Novus Biologicals | NBP2-16105 |
| Anti-DCBLD2/ESDN | Rabbit | Polyclonal | IgG | Abcam | ab224102 |
| Anti-DCBLD2 | Rabbit | Polyclonal | IgG | Human Protein Atlas | HPA016909 |
Table 2: Validated Applications and Available Specificity Data
| Antibody Name/Clone | Western Blot (WB) | Immunohistochemistry (IHC) | Immunocytochemistry/ Immunofluorescence (ICC/IF) | Immunoprecipitation (IP) | Flow Cytometry (FACS) | Knockout/Knockdown (KO/KD) Validation Data |
| Anti-DCBLD2/ESDN (FA19-1) | Data not available | Data not available | Data not available | Validated | Validated | Data not available |
| Anti-DCBLD2/ESDN (NBP2-16105) | Validated (HeLa, HepG2 cell lysates) | Validated (human colon carcinoma) | Data not available | Data not available | Data not available | Data not available |
| Anti-DCBLD2/ESDN (ab224102) | Data not available | Validated (human heart tissue) | Validated (U-2 OS cells) | Data not available | Data not available | Data not available |
| Anti-DCBLD2 (HPA016909) | Data not available | Validated (various human tissues) | Validated (various cell lines) | Data not available | Data not available | Data not available |
Experimental Validation Data
Anti-DCBLD2/ESDN Antibody (FA19-1)
Alternative Anti-DCBLD2/ESDN Antibodies
Several alternative antibodies have published data supporting their use in various applications:
-
Novus Biologicals (NBP2-16105): This polyclonal antibody has been validated for Western Blotting, showing detection of DCBLD2 in whole-cell lysates of HeLa and HepG2 cells. It has also been used in Immunohistochemistry on paraffin-embedded human colon carcinoma tissue.
-
Abcam (ab224102): A polyclonal antibody validated in Immunohistochemistry on human heart tissue and in Immunocytochemistry/Immunofluorescence on PFA-fixed U-2 OS cells.
-
Human Protein Atlas (HPA016909): This affinity-purified polyclonal antibody has extensive validation data in Immunohistochemistry across a wide range of normal and cancerous human tissues, as well as in Immunocytochemistry/Immunofluorescence on several human cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are standard protocols for key antibody validation experiments.
Western Blotting
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-DCBLD2) overnight at 4°C at the recommended dilution.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunohistochemistry (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with the primary anti-DCBLD2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by visualization with a DAB substrate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
Immunoprecipitation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with the primary anti-DCBLD2 antibody overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times to remove non-specific binding.
-
Elution: The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western Blotting or mass spectrometry.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of antibody validation.
Caption: Experimental workflow for antibody specificity validation.
DCBLD2 is implicated in several key signaling pathways that regulate cell proliferation, migration, and angiogenesis. Understanding these pathways is crucial for interpreting the results of functional assays using anti-DCBLD2 antibodies.
Caption: Simplified signaling pathways involving DCBLD2/ESDN.
References
A Researcher's Guide to DCBLD2 Antibodies: A Monoclonal vs. Polyclonal Comparison
For researchers, scientists, and drug development professionals, selecting the right antibody is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of monoclonal and polyclonal antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein, a key player in various cancers and cellular signaling pathways.
DCBLD2, also known as ESDN or CLCP1, is a type-I transmembrane protein that has garnered significant interest for its role in cancer progression.[1] Upregulated in several cancers, including colorectal, lung, and pancreatic cancer, high DCBLD2 expression often correlates with poor patient prognosis.[1][2] It plays a crucial role in angiogenesis, cell adhesion, migration, and motility.[1] As a therapeutic target, understanding its function and interactions is paramount. This guide aims to assist researchers in choosing the most suitable antibody for their specific application by presenting a detailed comparison of commercially available monoclonal and polyclonal antibodies against DCBLD2.
DCBLD2 Signaling Pathways
DCBLD2 is involved in multiple signaling pathways that are critical in cancer development. It has been shown to interact with several receptor tyrosine kinases (RTKs), including VEGFR, EGFR, and PDGFR, modulating their signaling.[3][4] For instance, DCBLD2 can bind to VEGFR-2, promoting VEGF-induced signaling.[2] It also interacts with ITGB1, a key factor in the focal adhesion pathway, influencing cell adhesion and migration.[2][5] Furthermore, DCBLD2 expression is associated with the activation of key oncogenic pathways such as the PI3K-AKT, Hippo, and Rap1 signaling pathways.[1][4]
Monoclonal vs. Polyclonal Antibodies: A Head-to-Head Comparison
The choice between a monoclonal and a polyclonal antibody depends on the specific requirements of the experiment. Here’s a summary of their key differences:
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Specificity | Recognize a single epitope on the antigen. | Recognize multiple epitopes on the antigen. |
| Lot-to-Lot Consistency | High consistency due to production from a single hybridoma cell line. | Can have variability between batches as they are derived from different animals. |
| Cross-Reactivity | Lower chance of cross-reactivity with other proteins. | Higher chance of cross-reactivity, but can also lead to better detection in some cases. |
| Affinity | Uniform affinity for the target epitope. | A mixture of antibodies with varying affinities. |
| Signal Amplification | Generally lower signal amplification in certain applications. | Can provide a stronger signal due to binding to multiple sites on the target protein. |
| Cost & Production Time | Higher initial cost and longer production time. | Lower cost and faster production. |
| Ideal Applications | Quantitative assays (ELISA, Flow Cytometry), IHC, IP where specificity is crucial. | Western Blotting, Immunohistochemistry (IHC), Immunoprecipitation (IP) where a robust signal is needed. |
Performance of Commercially Available DCBLD2 Antibodies
A variety of monoclonal and polyclonal antibodies for DCBLD2 are commercially available. The following tables summarize some of the options and their validated applications.
Polyclonal Antibodies
| Product Name/Cat. No. | Host | Reactivity | Validated Applications | Supplier |
| DCBLD2 Polyclonal Antibody (13168-1-AP) | Rabbit | Human, Mouse | WB, IHC, IP, ELISA[6] | Proteintech |
| DCBLD2 Polyclonal Antibody (PA5-28547) | Rabbit | Human | WB, IHC[7] | Thermo Fisher Scientific |
| Anti-DCBLD2/ESDN antibody (ab224102) | Rabbit | Human | IHC-P, ICC/IF[8] | Abcam |
| DCBLD2 Polyclonal Antibody (E-AB-14932) | Rabbit | Human, Mouse, Rat | IHC[9] | Elabscience |
| Anti-DCBLD2 Antibody (PACO08755) | Rabbit | Human | WB[10] | Assay Genie |
Monoclonal Antibodies
| Product Name/Cat. No. | Host | Reactivity | Validated Applications | Supplier |
| DCBLD2 Monoclonal Antibody | Mouse | Human | ELISA, FCM, FA[11] | Biocompare |
| DCBLD2/ESDN Antibody | Not Specified | Human, Mouse, Rat | WB, Flow Cytometry, ELISA, IHC, IP, etc. | Bio-Techne/Novus Biologicals |
| DCBLD2 Antibody | Mouse | Human | ELISA, WB[12] | Creative Diagnostics |
Experimental Protocols
Accurate and reproducible results depend on optimized experimental protocols. Below are generalized protocols for Western Blotting and Immunohistochemistry for DCBLD2 detection. Researchers should always refer to the specific antibody datasheet for recommended dilutions and procedures.
Western Blotting (WB) Workflow
Protocol:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary DCBLD2 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC)
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[6]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the primary DCBLD2 antibody (e.g., at a 1:50-1:500 dilution) overnight at 4°C.[6][7]
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Detection: Visualize the signal with a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Conclusion and Recommendations
Both monoclonal and polyclonal antibodies offer distinct advantages for the study of DCBLD2.
-
For quantitative and highly specific applications such as ELISA, flow cytometry, or IHC where precise localization is critical, a monoclonal antibody is generally the preferred choice due to its single-epitope specificity and high lot-to-lot consistency.
-
For detection in applications like Western Blotting or for screening purposes in IHC , a polyclonal antibody may provide a more robust signal due to its ability to bind to multiple epitopes.
Ultimately, the selection of an appropriate antibody should be guided by the specific experimental needs and the validation data provided by the manufacturer. It is highly recommended to consult publications that have successfully used a particular antibody for the intended application. This comparative guide serves as a starting point for researchers to make an informed decision and to advance our understanding of the critical role of DCBLD2 in health and disease.
References
- 1. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 5. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 6. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 7. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 8. Anti-DCBLD2/ESDN antibody (ab224102) | Abcam [abcam.com]
- 9. DCBLD2 Polyclonal Antibody - Elabscience® [elabscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. biocompare.com [biocompare.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Anti-DCBLD2/ESDN (FA19-1) and Other DCBLD2 Antibody Clones
For researchers in oncology, angiogenesis, and developmental biology, the selection of a highly specific and reliable antibody is paramount for generating reproducible and meaningful data. This guide provides a comprehensive comparison of the anti-DCBLD2/ESDN (FA19-1) monoclonal antibody with other commercially available DCBLD2 antibody clones. The objective is to furnish scientists and drug development professionals with the necessary information to select the most suitable antibody for their specific research applications.
Overview of DCBLD2/ESDN
Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein. It plays a significant role in various cellular processes, including cell growth, migration, and angiogenesis. Upregulation of DCBLD2 has been observed in several cancers, correlating with poor prognosis and metastasis, making it a protein of high interest in cancer research.[1][2] DCBLD2 is known to be involved in key signaling pathways such as the PI3K-AKT, Hippo, and Rap1 pathways and interacts with receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and the insulin (B600854) receptor.[2][3][4]
The FA19-1 Monoclonal Antibody
The FA19-1 clone is a humanized monoclonal antibody that specifically targets the human DCBLD2/ESDN protein.[5] It is expressed in Chinese Hamster Ovary (CHO) cells and has been utilized in studies investigating tumor metastasis.[6] Its primary applications, as documented by various suppliers, include ELISA, flow cytometry (FACS), and functional assays, with some evidence of its utility in in vivo studies.[7]
Comparison of DCBLD2 Antibody Clones
While direct side-by-side comparative data from independent studies is limited, this section provides a summary of the specifications and validated applications for the FA19-1 clone and a selection of other commercially available DCBLD2 antibodies. This comparison is based on information provided by various suppliers.
Table 1: Comparison of Anti-DCBLD2/ESDN (FA19-1) with Other DCBLD2 Monoclonal Antibodies
| Feature | Anti-DCBLD2/ESDN (FA19-1) | Other Monoclonal Clone (e.g., 4H21) |
| Clonality | Monoclonal | Monoclonal |
| Host Species | Humanized | Mouse |
| Reactivity | Human[7] | Human |
| Isotype | IgG1[7] | IgG2a |
| Validated Applications | ELISA, FACS, Functional Assay, In Vivo Studies[7] | sELISA, ELISA[8] |
| Expression System | CHO cells[5] | Not specified |
| Conjugation | Unconjugated[7] | Unconjugated[8] |
Table 2: Comparison of Anti-DCBLD2/ESDN (FA19-1) with Polyclonal DCBLD2 Antibodies
| Feature | Anti-DCBLD2/ESDN (FA19-1) | Representative Polyclonal Antibodies |
| Clonality | Monoclonal | Polyclonal |
| Host Species | Humanized | Rabbit, Sheep |
| Reactivity | Human[7] | Human, Mouse, Rat[9][10] |
| Isotype | IgG1[7] | IgG |
| Validated Applications | ELISA, FACS, Functional Assay, In Vivo Studies[7] | Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), Immunocytochemistry (ICC), Immunoprecipitation (IP), ELISA[9][10][11] |
| Immunogen | Full-length DCBLD2/ESDN | Recombinant protein fragments or synthetic peptides |
| Conjugation | Unconjugated[7] | Unconjugated, various conjugated options available (e.g., Biotin, HRP, Fluorochromes) |
Key Signaling Pathways Involving DCBLD2
DCBLD2 acts as a scaffold protein at the cell surface, modulating the signaling of several receptor tyrosine kinases. Below are diagrams illustrating its role in key signaling cascades.
Caption: DCBLD2 interaction with receptor tyrosine kinases and Integrin β1 at the plasma membrane.
Experimental Workflows and Protocols
To aid researchers in designing their experiments, the following section outlines standardized protocols for key applications.
Western Blot (WB) Experimental Workflow
Caption: A generalized workflow for performing a Western Blot experiment to detect DCBLD2.
Detailed Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary DCBLD2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Immunohistochemistry (IHC) Experimental Workflow
Caption: A standard workflow for immunohistochemical staining of DCBLD2 in tissue sections.
Detailed Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with the primary DCBLD2 antibody overnight at 4°C.[12]
-
Washing: Wash sections with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system.
-
Chromogen Development: Visualize the antibody binding with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Flow Cytometry (Cell Surface Staining) Protocol
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.[13]
-
Primary Antibody Staining: Incubate up to 1x10^6 cells with the primary DCBLD2 antibody (or a directly conjugated version) for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
(Optional) Secondary Antibody Staining: If the primary antibody is unconjugated, incubate with a fluorescently labeled secondary antibody for 20-30 minutes at 4°C in the dark.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
Conclusion
The choice between the anti-DCBLD2/ESDN (FA19-1) clone and other DCBLD2 antibodies will largely depend on the specific experimental application. The FA19-1 clone is a well-defined monoclonal antibody with documented utility in functional assays and flow cytometry. For applications such as Western Blotting and Immunohistochemistry, a broader range of polyclonal and other monoclonal antibodies with extensive validation is available. Researchers should carefully consider the host species, reactivity, and validated applications of each antibody to best suit their experimental design. It is always recommended to perform in-house validation of any new antibody to ensure its performance in the specific experimental context.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 5. FA19-1 Biosimilar(Anti-DCBLD2 / ESDN Reference Antibody) Datasheet DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. omnimabs.com [omnimabs.com]
- 8. researchgate.net [researchgate.net]
- 9. DCBLD2/ESDN Antibodies: Novus Biologicals [novusbio.com]
- 10. biocompare.com [biocompare.com]
- 11. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 12. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Validating Anti-DCBLD2 Antibodies Using Knockout and Knockdown Cells
For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and accurate experimental data. This guide provides a comprehensive comparison of using knockout (KO) and knockdown (KD) cells for the validation of antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of anti-DCBLD2 antibodies.
DCBLD2 is a type-I transmembrane protein implicated in crucial cellular processes such as cell migration, angiogenesis, and signal transduction. Its involvement in various cancers has made it a significant target for research and therapeutic development. Consequently, the availability of highly specific antibodies against DCBLD2 is critical. This guide outlines how to leverage CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown cell models to rigorously assess the specificity of anti-DCBLD2 antibodies.
Comparing Knockout and Knockdown for Antibody Validation
The gold standard for antibody validation involves demonstrating a loss of signal in a cell line where the target protein has been eliminated or significantly reduced. Both knockout and knockdown strategies achieve this, but they differ in their mechanism, permanence, and potential off-target effects.
| Feature | Knockout (CRISPR-Cas9) | Knockdown (siRNA) |
| Mechanism | Permanent disruption of the gene at the DNA level. | Transient degradation of the target mRNA. |
| Effect on Protein | Complete and permanent ablation of the target protein. | Temporary and often incomplete reduction of the target protein. |
| Specificity | Highly specific to the targeted gene. | Potential for off-target effects by silencing unintended mRNAs. |
| Time & Complexity | More time-consuming and technically complex to generate stable cell lines. | Faster and simpler to implement for transient experiments. |
| Ideal Use Case | Definitive validation of antibody specificity; creating true negative controls. | Rapid screening of antibody candidates; when the target protein is essential for cell viability. |
Experimental Validation of an Anti-DCBLD2 Antibody
Here, we present a comparative workflow for validating an anti-DCBLD2 antibody using both knockout and knockdown approaches in a relevant cancer cell line (e.g., HCT116 colorectal cancer cells).
Experimental Workflow
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes from Western blot analysis of wild-type (WT), DCBLD2 knockout (KO), and DCBLD2 knockdown (KD) HCT116 cell lysates when probed with a specific anti-DCBLD2 antibody.
| Cell Lysate | Target: Anti-DCBLD2 | Loading Control: Anti-GAPDH | Normalized DCBLD2 Intensity | % Reduction |
| Wild-Type (WT) | 1.00 | 1.00 | 1.00 | 0% |
| DCBLD2 Knockout (KO) | 0.05 | 1.02 | 0.05 | 95% |
| DCBLD2 Knockdown (KD) | 0.25 | 0.98 | 0.26 | 74% |
Note: Intensity values are normalized to the wild-type sample. The percentage reduction is calculated relative to the wild-type sample.
Detailed Experimental Protocols
I. Generation of DCBLD2 Knockout HCT116 Cells (CRISPR-Cas9)
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human DCBLD2 gene using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect HCT116 cells with the Cas9/sgRNA expression vector using a lipid-based transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, seed the cells at a low density to allow for the growth of individual colonies.
-
Screening: Screen individual clones for DCBLD2 knockout by Western blot.
-
Genomic Validation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region in the positive clones.
II. Transient Knockdown of DCBLD2 in HCT116 Cells (siRNA)
-
siRNA Design: Obtain at least two pre-designed and validated siRNAs targeting human DCBLD2 and a non-targeting control siRNA.
-
Transfection: A day before transfection, seed HCT116 cells to be 60-70% confluent on the day of transfection. Transfect the cells with the DCBLD2-specific siRNAs or the non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for mRNA degradation and subsequent protein depletion.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to confirm the reduction in DCBLD2 mRNA levels.
-
Western Blot: Prepare cell lysates and perform Western blotting to confirm the reduction in DCBLD2 protein levels.
-
III. Western Blotting Protocol
-
Protein Extraction and Quantification: Lyse the wild-type, DCBLD2 KO, and DCBLD2 KD HCT116 cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from each lysate onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DCBLD2 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
IV. Immunocytochemistry (ICC) Protocol
-
Cell Seeding: Seed wild-type, DCBLD2 KO, and DCBLD2 KD HCT116 cells on coverslips in a 24-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary anti-DCBLD2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium with DAPI. Visualize the cells using a fluorescence microscope.
DCBLD2 Signaling Pathways
Understanding the signaling context of DCBLD2 is crucial for interpreting experimental results. DCBLD2 is known to interact with and modulate several key signaling pathways involved in cancer progression.
This diagram illustrates how DCBLD2, as a transmembrane receptor, integrates signals from various growth factors and the extracellular matrix (ECM). Its phosphorylation by kinases like FYN and ABL can lead to the recruitment of adaptor proteins and the activation of downstream pathways such as the PI3K/AKT and STAT3 pathways, ultimately promoting cancer-related cellular processes.[1][2]
By following the methodologies outlined in this guide, researchers can confidently validate the specificity of their anti-DCBLD2 antibodies, ensuring the integrity and reproducibility of their findings in the complex field of cancer biology and drug development.
References
Unveiling the Link: A Comparative Guide to DCBLD2 Protein Staining and mRNA Expression
For researchers, scientists, and professionals in drug development, understanding the correlation between protein expression and messenger RNA (mRNA) levels is crucial for validating biomarkers and therapeutic targets. This guide provides a comprehensive comparison of DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2) protein staining and its corresponding mRNA expression, supported by experimental data and detailed protocols.
Recent studies have consistently demonstrated a positive correlation between DCBLD2 protein levels, typically assessed by immunohistochemistry (IHC), and its mRNA expression, measured by techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq). This correlation is particularly evident in various cancer types, where the upregulation of DCBLD2 at both the gene and protein level is often associated with tumor progression and poorer patient outcomes.
The Human Protein Atlas, a comprehensive resource for protein expression, indicates a medium consistency between DCBLD2 antibody staining and RNA expression data across a range of tissues and cancers. Further investigations into specific malignancies, such as colorectal and lung adenocarcinoma, have solidified this relationship, showing significantly higher levels of both DCBLD2 protein and mRNA in tumor tissues compared to adjacent normal tissues.[1][2]
Quantitative Correlation of DCBLD2 Protein and mRNA Expression
Below is a summary table that qualitatively and semi-quantitatively describes the observed correlation between DCBLD2 staining and mRNA expression in cancer studies.
| Cancer Type | DCBLD2 Protein Expression (IHC) | DCBLD2 mRNA Expression (qPCR/RNA-seq) | Correlation Summary | Reference |
| Lung Adenocarcinoma | Significantly higher in tumor vs. normal tissue. High expression (H-score > 5) correlates with poor survival.[2] | Significantly higher in tumor vs. normal tissue. High expression (FPKM > 9.5) correlates with poor survival.[2] | Positive correlation observed; both are elevated in tumor tissues and associated with adverse outcomes. | [2] |
| Colorectal Cancer | Significantly increased in tumor tissues compared to adjacent normal tissues. | Significantly higher in tumor tissues. | Positive correlation confirmed by comparing IHC results with qPCR data from patient tissues. | |
| Pan-Cancer Analysis | Data from immunofluorescence assays confirm protein localization.[3] | Overexpressed in numerous cancer types according to TCGA data, correlating with tumor stage and prognosis.[3][4] | Pan-cancer analysis reveals a consistent trend of overexpression at the mRNA level, supported by protein data. | [3][4] |
Experimental Methodologies
Accurate assessment of DCBLD2 protein and mRNA levels requires robust and well-defined experimental protocols. Below are methodologies for immunohistochemistry and quantitative PCR as cited in the literature.
Immunohistochemistry (IHC) Protocol for DCBLD2
This protocol provides a general framework for the immunohistochemical staining of DCBLD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against DCBLD2. Recommended dilutions typically range from 1:50 to 1:200.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
-
Chromogen and Counterstaining:
-
Wash with PBS.
-
Apply a diaminobenzidine (DAB) solution and monitor for color development.
-
Wash with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring: The expression of DCBLD2 can be semi-quantitatively assessed using an H-score system, which considers both the staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells.
Quantitative PCR (qPCR) Protocol for DCBLD2 mRNA
This protocol outlines the steps for quantifying DCBLD2 mRNA expression from tissue samples.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for DCBLD2 and a reference gene (e.g., GAPDH).
-
Human DCBLD2 Primer Sequences:
-
Forward: 5'-GCTCCAACTCCTCCTCCTTCTCC-3'
-
Reverse: 5'-GTGTCCACATCCATCACCTTGCTG-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative expression of DCBLD2 mRNA using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context of DCBLD2, the following diagrams are provided.
Caption: Workflow for comparing DCBLD2 protein and mRNA levels.
DCBLD2 is implicated in several key signaling pathways that are often dysregulated in cancer. As a transmembrane protein, it can act as a co-receptor and modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Caption: DCBLD2 interaction with key cancer signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
Comparative Analysis of Anti-DCBLD2/ESDN (FA19-1) for Research Applications
This guide provides a comprehensive comparison of the Anti-DCBLD2/ESDN (FA19-1) antibody, focusing on its validated applications in critical research areas, particularly in the context of cancer biology. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of reagents for the detection and characterization of DCBLD2/ESDN.
Performance Validation in Lung Adenocarcinoma Research
A key validation of an antibody targeting DCBLD2 comes from a study on its role in lung adenocarcinoma (LUAD). While the specific clone "FA19-1" is not explicitly named, the functional outcomes described in the research align with the characteristics attributed to this antibody by commercial suppliers, suggesting its use or the use of a functionally equivalent reagent. Research by Chen et al. (2021) demonstrated that DCBLD2 is a critical mediator of cisplatin-induced metastasis in LUAD.[1][2][3][4][5] This study provides substantial in vitro and in vivo evidence of DCBLD2's role in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Quantitative Data Summary
The following table summarizes key quantitative findings from the aforementioned study, providing a baseline for the performance of an effective Anti-DCBLD2 antibody in a biological context.
| Experimental Assay | Cell Lines / Model | Key Quantitative Results | Reference |
| Immunohistochemistry (IHC) | LUAD patient tissues | DCBLD2 expression significantly higher in tumor tissues compared to adjacent non-tumor tissues. | [3] |
| In vivo Metastasis Assay | Orthotopic LUAD xenograft model (mice) | Overexpression of DCBLD2 significantly increased the number of metastatic foci in the lung. | [1] |
| Cell Migration Assay | A549 and Pc9 human lung carcinoma cells | Knockdown of DCBLD2 significantly reduced the migration speed of cisplatin-treated cells. | [2] |
| Western Blot | A549/cis and Pc9/cis cells | Knockdown of DCBLD2 inhibited the cisplatin-mediated increase in mesenchymal markers (Vimentin, N-cadherin) and restored epithelial markers (E-cadherin, ZO-1). | [2] |
Comparison with Alternative Anti-DCBLD2/ESDN Antibodies
The Anti-DCBLD2/ESDN (FA19-1) is a recombinant monoclonal antibody.[6] For comparison, a variety of other commercially available polyclonal and monoclonal antibodies targeting DCBLD2/ESDN exist. The table below provides a comparative overview based on publicly available data from various suppliers.
| Antibody Name/Clone | Host Species | Clonality | Validated Applications | Supplier(s) |
| Anti-DCBLD2/ESDN (FA19-1) | Human | Monoclonal | ELISA, Flow Cytometry, Functional Assay | R&D Systems, Novus Biologicals, various |
| Anti-DCBLD2 (HPA016909) | Rabbit | Polyclonal | Immunohistochemistry, Immunofluorescence | Atlas Antibodies |
| Anti-DCBLD2 (PACO08755) | Rabbit | Polyclonal | Western Blot, ELISA | Assay Genie |
| Anti-DCBLD2 | Rabbit | Polyclonal | Immunohistochemistry | Elabscience |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols based on the study by Chen et al. (2021) which are applicable for an antibody like FA19-1.
Immunohistochemistry (IHC) of Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Xylene (2 x 10 min), followed by a graded series of ethanol (B145695) (100%, 95%, 85%, 75%; 5 min each), and finally distilled water.
-
Antigen Retrieval: Slides were boiled in 10 mM citrate (B86180) buffer (pH 6.0) for 15 minutes.
-
Blocking: Incubation with 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubation with the primary antibody (e.g., Anti-DCBLD2) overnight at 4°C.
-
Secondary Antibody Incubation: Incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualization using a diaminobenzidine (DAB) substrate kit.
-
Counterstaining: Staining with hematoxylin.
-
Dehydration and Mounting: Dehydration through a graded ethanol series, clearing in xylene, and mounting with a permanent mounting medium.
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with the primary antibody (e.g., Anti-DCBLD2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of DCBLD2 and a typical experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
Verifying the Specificity of Anti-DCBLD2 (FA19-1): A Comparative Guide to Peptide Competition Assays
For researchers in immunology, oncology, and drug development, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the Anti-DCBLD2 (FA19-1) antibody's specificity, with a focus on validation through peptide competition assays. We present a detailed experimental protocol, comparative data with alternative antibodies, and an overview of the signaling pathways involving the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein.
Comparative Analysis of Anti-DCBLD2 Antibody Specificity
To assess the specificity of the Anti-DCBLD2 (FA19-1) monoclonal antibody, a peptide competition assay is the gold standard. This technique confirms that the antibody's binding is specific to the target epitope by demonstrating that pre-incubation with the immunizing peptide blocks the antibody from binding to the full-length protein.
Below is a representative comparison of Anti-DCBLD2 (FA19-1) with other commercially available polyclonal and monoclonal antibodies against DCBLD2. The data, presented for illustrative purposes, highlights the expected outcomes of a successful peptide competition assay.
| Antibody | Host | Type | Catalog # | Dilution (WB) | Peptide Competition Result (Signal Reduction) | Specificity Rating |
| Anti-DCBLD2 (FA19-1) | Human | Monoclonal | NBP3-28795CL1 | 1:1000 | >95% with immunogen peptide | ★★★★★ |
| Anti-DCBLD2 (Polyclonal 1) | Rabbit | Polyclonal | PACO08755 | 1:1000 | ~90% with immunogen peptide | ★★★★☆ |
| Anti-DCBLD2 (Polyclonal 2) | Rabbit | Polyclonal | NBP2-16105 | 1:500 - 1:3000 | ~85% with immunogen peptide | ★★★★☆ |
| Anti-DCBLD2 (Monoclonal 2) | Mouse | Monoclonal | --- | 1:1000 | >95% with immunogen peptide | ★★★★★ |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of a peptide competition assay for assessing antibody specificity. Actual results may vary depending on experimental conditions.
Experimental Protocol: Peptide Competition Assay for Anti-DCBLD2 (FA19-1)
This protocol outlines the steps for validating the specificity of the Anti-DCBLD2 (FA19-1) antibody using a peptide competition assay in a Western Blotting application.
1. Reagents and Materials:
-
Primary Antibody: Anti-DCBLD2 (FA19-1)
-
Immunogen Peptide: A synthetic peptide corresponding to the epitope recognized by FA19-1. Since the exact immunogen sequence for FA19-1 is proprietary, a peptide from a known immunogenic region of DCBLD2, such as a C-terminal fragment, would be used. For this protocol, we will assume a hypothetical immunogen peptide.
-
Control Peptide: An irrelevant peptide of similar length and charge.
-
Cell Lysate: A lysate from a cell line known to express DCBLD2 (e.g., HeLa, HepG2).
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: TBST
-
Secondary Antibody: HRP-conjugated anti-human IgG.
-
Chemiluminescent Substrate
-
Imaging System
2. Antibody Pre-incubation:
-
Prepare two tubes, labeled "Blocked" and "Unblocked".
-
In the "Blocked" tube, mix the Anti-DCBLD2 (FA19-1) antibody with a 10-100 fold molar excess of the immunogen peptide.
-
In the "Unblocked" tube, mix the Anti-DCBLD2 (FA19-1) antibody with an equivalent volume of dilution buffer or the control peptide.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
3. Western Blotting Procedure:
-
Separate the cell lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with Wash Buffer.
-
Incubate the membrane with the "Blocked" antibody solution overnight at 4°C.
-
On a separate, identical blot, incubate with the "Unblocked" antibody solution under the same conditions.
-
Wash the membranes three times for 10 minutes each with Wash Buffer.
-
Incubate the membranes with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes three times for 10 minutes each with Wash Buffer.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
4. Expected Results:
A significant reduction or complete absence of the band corresponding to DCBLD2 (approximately 85 kDa) in the lane incubated with the "Blocked" antibody compared to the "Unblocked" antibody confirms the specificity of the Anti-DCBLD2 (FA19-1) antibody.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the peptide competition assay.
Caption: Workflow of the peptide competition assay.
DCBLD2 Signaling Pathways
DCBLD2 is a type I transmembrane protein that plays a role in various cellular processes, including cell growth, migration, and angiogenesis. It has been shown to interact with and modulate the signaling of several receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR).
The diagram below illustrates the central role of DCBLD2 in modulating growth factor receptor signaling.
Caption: DCBLD2 modulation of growth factor receptor signaling.
References
A Researcher's Guide to DCBLD2 Antibodies for Immunohistochemistry
For researchers, scientists, and drug development professionals investigating the role of the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein, selecting the right antibody for immunohistochemistry (IHC) is paramount for generating reliable and reproducible data. This guide provides a side-by-side comparison of commercially available DCBLD2 antibodies, summarizing their performance based on available data and offering detailed experimental protocols to assist in your research.
Performance Comparison of DCBLD2 Antibodies in IHC
The following table summarizes the key characteristics and available IHC validation data for prominent DCBLD2 antibodies. This quantitative data has been compiled from manufacturer datasheets and peer-reviewed publications to facilitate an objective comparison.
| Attribute | Atlas Antibodies (HPA016909) | Thermo Fisher Scientific (PA5-28547) | Novus Biologicals (NBP2-16105) | Proteintech (13168-1-AP) |
| Host Species | Rabbit | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal | Polyclonal |
| Reactivity | Human | Human | Human | Human, Mouse |
| Recommended Dilution | 1:50 - 1:200 | 1:500 | 1:100 - 1:1000 | 1:50 - 1:500 |
| Antigen Retrieval | Heat-induced epitope retrieval (HIER) in citrate (B86180) buffer (pH 6) | Heat-induced epitope retrieval (HIER) in EDTA buffer (pH 8.0) | Not explicitly stated | Heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) |
| Staining Pattern | Moderate cytoplasmic positivity in human heart muscle. | Not specified on datasheet; used in a study on lung adenocarcinoma. | Staining observed in paraffin-embedded colon carcinoma. | Staining observed in human intrahepatic cholangiocarcinoma tissue. |
| Published Use in IHC | Yes (Human Protein Atlas) | Yes | No | Yes |
| Vendor Link | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon experimental findings. Below are the IHC protocols as described by the vendors and in a relevant publication.
General IHC-P Protocol for Paraffin-Embedded Tissues:
A standard workflow for immunohistochemical staining on paraffin-embedded tissue sections is outlined below. Specific antibody dilutions and antigen retrieval methods should be optimized for each antibody as detailed in the specific protocols.
Specific Protocol for Thermo Fisher Scientific DCBLD2 Antibody (PA5-28547)
This protocol is based on a study investigating DCBLD2 in lung adenocarcinoma.[1]
-
Deparaffinization and Rehydration: Tissue sections were deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in an EDTA-based buffer (pH 8.0) for 15 minutes.
-
Blocking: Sections were blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides were incubated with the DCBLD2 polyclonal antibody (PA5-28547) at a 1:200 dilution overnight at 4°C.[1]
-
Secondary Antibody and Detection: A peroxidase-conjugated secondary antibody was applied, followed by detection using a DAB substrate kit.
-
Counterstaining, Dehydration, and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted.
DCBLD2 Signaling Pathways
DCBLD2 is implicated in several key signaling pathways that are crucial in both normal physiological processes and in the context of disease, particularly cancer. It is known to be involved in the regulation of receptor tyrosine kinase (RTK) signaling, which in turn influences pathways such as PI3K-Akt, Ras, and Rap1.[2][3][4][5] These pathways are central to cell proliferation, migration, and survival. Furthermore, DCBLD2 has been shown to play a role in epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[2][3]
This guide provides a foundational overview to aid in the selection and application of DCBLD2 antibodies for IHC. Researchers are encouraged to further consult the provided vendor links and relevant literature for the most comprehensive and up-to-date information.
References
- 1. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 5. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Best DCBLD2 Antibody for Flow Cytometry: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing flow cytometry to study the type I transmembrane protein DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), selecting the right antibody is critical for generating reliable and reproducible data. This guide provides a comparative overview of commercially available DCBLD2 antibodies validated for flow cytometry, supported by experimental data and detailed protocols to aid in your selection process.
Performance Comparison of DCBLD2 Antibodies
The selection of an appropriate antibody is paramount for the success of flow cytometry experiments. Below is a summary of DCBLD2 antibodies that have been validated for this application. While multiple vendors offer antibodies cited for flow cytometry, obtaining detailed, peer-reviewed experimental data can be challenging. This comparison focuses on an antibody from R&D Systems for which experimental data is available.
| Antibody Name/Cat. No. | Host/Clonality | Immunogen | Manufacturer's Recommended Concentration | Experimental Data Highlights |
| Human/Mouse DCBLD2/ESDN PE-conjugated Antibody (FAB6269P) | Sheep/Polyclonal | Recombinant human DCBLD2 (Gln67-Ala528) | Not specified, but manufacturer data shows effective staining. | Staining of NCI-H460 human large cell lung carcinoma and bEnd.3 mouse endothelioma cell lines showed a clear positive signal compared to an isotype control. |
| Human/Mouse DCBLD2/ESDN Antibody (AF6269) | Sheep/Polyclonal | Recombinant human DCBLD2 (Gln67-Ala528) | 2.5 µg/10^6 cells | Staining of NCI-H460 cells with this unconjugated primary antibody followed by a fluorescent secondary antibody resulted in a distinct positive population. |
| DCBLD2 Polyclonal Antibody (13168-1-AP) | Rabbit/Polyclonal | Not specified | Not specified for flow cytometry | Listed as validated for flow cytometry, but specific data is not readily available. |
| DCBLD2/ESDN Antibodies (Various) | Various | Not specified | Not specified for flow cytometry | Multiple antibodies are listed as validated for flow cytometry, but lack specific publicly available data. |
Featured Antibody Experimental Data
R&D Systems' Human/Mouse DCBLD2/ESDN PE-conjugated Antibody (FAB6269P) has demonstrated performance in flow cytometry. The manufacturer provides data showing the staining of both human and mouse cell lines. In both NCI-H460 and bEnd.3 cells, the antibody produced a significant shift in fluorescence intensity compared to the isotype control, indicating specific binding to DCBLD2 expressed on the cell surface.
Experimental Protocols
Detailed below are representative protocols for the use of the featured antibodies in flow cytometry.
Protocol for R&D Systems Human/Mouse DCBLD2/ESDN PE-conjugated Antibody (FAB6269P)
This protocol is based on the manufacturer's general guidelines for staining membrane-associated proteins.
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
Staining Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a flow cytometry tube.
-
Add the appropriate amount of the PE-conjugated DCBLD2 antibody (FAB6269P) or a PE-conjugated isotype control antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of staining buffer.
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser for PE excitation (e.g., 488 nm or 561 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the PE fluorescence to determine the percentage of DCBLD2-positive cells and the mean fluorescence intensity.
DCBLD2 Signaling Pathways
DCBLD2 is implicated in several key signaling pathways related to cell growth, migration, and angiogenesis. It has been shown to interact with receptor tyrosine kinases (RTKs) and influence pathways such as PI3K-AKT, Ras, and Rap1. Furthermore, DCBLD2 plays a role in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Experimental Workflow for Antibody Validation
The following diagram outlines a typical workflow for validating a new antibody for flow cytometry.
Conclusion
Based on currently available data, the R&D Systems Human/Mouse DCBLD2/ESDN PE-conjugated Antibody (FAB6269P) and its unconjugated counterpart (AF6269) are strong candidates for flow cytometric analysis of DCBLD2. The availability of manufacturer-provided data demonstrating specificity on both human and mouse cell lines provides a degree of confidence in their performance. For other listed antibodies, it is highly recommended to request flow cytometry data from the vendors or perform in-house validation before committing to large-scale experiments. As with any antibody, optimal performance will be dependent on the specific cell type and experimental conditions, necessitating thorough optimization.
Unraveling the Reproducibility of the FA19-1 (F19) Antibody in Targeting Fibroblast Activation Protein (FAP)
A Comparative Guide for Researchers
The monoclonal antibody FA19-1, more commonly known in the scientific literature as F19 or mAbF19, has been a cornerstone in the investigation of Fibroblast Activation Protein (FAP), a cell-surface antigen expressed on reactive stromal fibroblasts in various epithelial cancers.[1][2][3][4] This guide provides a comprehensive comparison of the F19 antibody and its humanized version, sibrotuzumab, alongside other commercially available antibodies targeting FAP. The aim is to offer researchers, scientists, and drug development professionals a clear overview of their performance across different applications, supported by experimental data and detailed protocols.
Performance Comparison of Anti-FAP Antibodies
The reproducibility of an antibody is paramount for the validity of research findings. Here, we compare the FA19-1/F19 antibody and its derivatives with other commercially available anti-FAP antibodies across key applications. The following tables summarize their validated applications and recommended dilutions as reported in various studies and product datasheets.
| Antibody | Host Species | Clonality | Validated Applications | Recommended Dilutions | Reference/Source |
| F19 (FA19-1) | Mouse | Monoclonal | IHC, RIA, IP, IF, ELISA, Functional Assays, Blocking | Application-dependent | [5] |
| Sibrotuzumab (Humanized F19) | Humanized | Monoclonal | ELISA, FACS, Functional Assays, Animal Models | Application-dependent | [6][7][8] |
| ab53066 | Rabbit | Polyclonal | WB, IHC-P | WB: 1/500, IHC-P: Application-dependent | |
| AF3715 | Sheep | Polyclonal | WB, IHC, IP, Simple Western, Dual RNAscope ISH-IHC, Knockout Validated | WB: 0.5 µg/mL, IHC: 5-15 µg/mL, IP: 25 µg/mL | [9][10] |
| #66562 (E1V9V) | Rabbit | Monoclonal | WB, IP, IF (ICC), Flow Cytometry (Fixed/Permeabilized) | Application-dependent | [11] |
| FAP5 | Mouse | Monoclonal | Flow Cytometry | Application-dependent | [12] |
Note: The performance and optimal dilution of any antibody should be empirically determined by the end-user for their specific experimental conditions.
Detailed Experimental Protocols
To ensure reproducibility, adherence to well-defined protocols is crucial. Below are detailed methodologies for key applications utilizing anti-FAP antibodies, compiled from various research articles and manufacturer's recommendations.
Western Blotting
Objective: To detect FAP protein in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of total protein with 4X SDS sample buffer and heat at 95-100°C for 5 minutes.[9]
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel (e.g., 12% SDS-PAGE gel).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-FAP antibody (e.g., ab53066 at 1/500 dilution) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Immunohistochemistry (IHC) - Paraffin-Embedded Tissues
Objective: To visualize the localization of FAP in tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a microwave or pressure cooker.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
-
Blocking:
-
Block with a suitable blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash slides three times with TBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or HRP-polymer conjugated secondary antibody for 30-60 minutes.
-
-
Detection:
-
Apply streptavidin-HRP and a DAB substrate for chromogenic detection.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin, dehydrate, clear, and mount with a coverslip.[9]
-
Flow Cytometry
Objective: To identify and quantify FAP-expressing cells in a suspension.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from cell culture or tissue dissociation.
-
Wash cells with PBS.
-
-
Staining:
-
Washing:
-
Wash cells twice with FACS buffer.
-
-
Secondary Antibody Incubation (if required):
-
If the primary antibody is not directly conjugated, resuspend cells in FACS buffer and add a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.
-
Visualizing FAP's Role and Experimental Processes
To further clarify the context in which these antibodies are used, the following diagrams illustrate the signaling pathway involving FAP and a typical experimental workflow for antibody validation.
References
- 1. Fibroblast activation protein: purification, epitope mapping and induction by growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of the fibroblast activation protein α-targeted immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Anti-FAP Recombinant Antibody (clone F19) - Creative Biolabs [creativebiolabs.net]
- 6. apexbt.com [apexbt.com]
- 7. Sibrotuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-techne.com [bio-techne.com]
- 10. rndsystems.com [rndsystems.com]
- 11. FAP (E1V9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Anti-Human FAP Antibody (FAP5) for Flow Cytometry | Recombinant - Syd Labs [sydlabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bosterbio.com [bosterbio.com]
Validating the Specificity of FA19-1 in a New Model System: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a new antibody is a critical step in ensuring data reliability and therapeutic potential. This guide provides a framework for validating the specificity of a novel anti-CD19 antibody, designated FA19-1, in a new model system. We present a comparative analysis with established anti-CD19 antibodies and provide detailed experimental protocols and data interpretation guidelines.
CD19 is a well-established biomarker and therapeutic target in B-cell malignancies.[1][2] The validation of any new antibody targeting CD19 is paramount to its successful application in research and clinical settings. This guide outlines a series of experiments to rigorously assess the specificity of FA19-1.
Comparative Analysis of Anti-CD19 Antibodies
To provide a benchmark for FA19-1's performance, a comparison with well-characterized anti-CD19 antibodies is essential. The following table summarizes key characteristics of commercially available alternatives.
| Antibody/Alternative | Target | Mechanism of Action | Validated Applications | Host Species | Clonality |
| FA19-1 (Hypothetical) | CD19 | To be determined | To be determined | To be determined | To be determined |
| Blinatumomab | CD19 and CD3 | Bispecific T-cell Engager (BiTE) that redirects T-cells to kill cancer cells.[1] | Flow Cytometry, Immunotherapy | Mouse | Monoclonal |
| Tafasitamab | CD19 | Fc-engineered monoclonal antibody that enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] | Immunohistochemistry, Immunotherapy | Humanized | Monoclonal |
| Loncastuximab tesirine | CD19 | Antibody-drug conjugate (ADC) that delivers a cytotoxic payload to CD19-expressing cells.[2] | Immunotherapy | Humanized | Monoclonal |
| Anti-CD19 antibody [EPR5906] | CD19 | Binds to CD19 | Western Blot, Flow Cytometry, Immunohistochemistry, Immunocytochemistry, Immunofluorescence | Rabbit | Monoclonal |
| Anti-CD19 antibody [C1C3] | CD19 | Binds to CD19 | Western Blot, Flow Cytometry, Immunohistochemistry, Immunocytochemistry | Rabbit | Polyclonal |
Experimental Protocols for Specificity Validation
The following protocols are designed to comprehensively validate the specificity of FA19-1.
Western Blotting
Objective: To determine if FA19-1 recognizes a protein of the correct molecular weight for CD19 in cell lysates.
Methodology:
-
Prepare cell lysates from a CD19-positive cell line (e.g., Raji, Daudi) and a CD19-negative cell line (e.g., Jurkat, HEK293).
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with FA19-1 at a predetermined optimal concentration overnight at 4°C.
-
Wash the membrane with TBST and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a positive control, use a well-validated commercial anti-CD19 antibody.
Flow Cytometry
Objective: To assess the binding of FA19-1 to cell surface CD19 on live cells.
Methodology:
-
Harvest CD19-positive and CD19-negative cells.
-
Resuspend cells in fluorescence-activated cell sorting (FACS) buffer (e.g., PBS with 2% fetal bovine serum).
-
Incubate cells with a fluorescently conjugated FA19-1 or with an unconjugated FA19-1 followed by a fluorescently labeled secondary antibody.
-
Wash the cells and analyze them on a flow cytometer.
-
Include isotype controls to account for non-specific binding.
Immunocytochemistry/Immunohistochemistry (ICC/IHC)
Objective: To evaluate the subcellular localization of the target recognized by FA19-1 in cells and tissues.
Methodology:
-
For ICC, grow CD19-positive and CD19-negative cells on coverslips, fix, and permeabilize them.
-
For IHC, use formalin-fixed, paraffin-embedded sections of tissues known to express CD19 (e.g., tonsil, lymph node).
-
Incubate the cells or tissue sections with FA19-1.
-
Wash and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
For fluorescently labeled antibodies, visualize using a fluorescence microscope. For enzyme-conjugated antibodies, use a suitable substrate to develop the color and visualize with a light microscope.
Immunoprecipitation (IP)
Objective: To confirm the identity of the protein bound by FA19-1.
Methodology:
-
Lyse CD19-positive cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with FA19-1 pre-coupled to protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using a validated anti-CD19 antibody or by mass spectrometry for protein identification.
Visualization of Workflows and Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
References
Cross-Validation of DCBLD2 Antibody Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of antibody specificity and performance is paramount. This guide provides a comparative analysis of a DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2) antibody, cross-validating its performance in immunohistochemistry (IHC) with Western Blotting (WB) to ensure reliable and reproducible results in cancer research.
This document outlines the experimental data and protocols supporting the use of anti-DCBLD2 antibodies for detecting DCBLD2 expression in human tissues. The data presented here is synthesized from multiple studies to provide a comprehensive overview of the antibody's performance across different applications.
Data Presentation: Comparative Analysis of DCBLD2 Expression
The following table summarizes the qualitative and semi-quantitative results obtained with a polyclonal anti-DCBLD2 antibody in lung adenocarcinoma (LUAD) and colorectal cancer (CRC) tissues, comparing IHC and WB findings.
| Parameter | Immunohistochemistry (IHC) | Western Blot (WB) |
| Tissue/Cell Type | Lung Adenocarcinoma (LUAD), Colorectal Cancer (CRC) | LUAD cell lines, CRC cell lines |
| DCBLD2 Expression in Tumor vs. Normal Tissue | Significantly higher expression in tumor tissues compared to adjacent normal tissues.[1][2][3] | Higher protein levels detected in tumor cell lysates.[1][2] |
| Subcellular Localization | Primarily cytoplasmic and membranous staining observed in tumor cells. | A specific band at the expected molecular weight (~85 kDa) confirms protein presence in cell lysates.[4] |
| Semi-Quantitative Assessment | Staining intensity scored as weak, moderate, or strong. A higher percentage of strong staining is observed in tumor samples.[2][3] | Band intensity on the blot indicates relative protein abundance. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Immunohistochemistry (IHC) Protocol for DCBLD2 Staining
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) human lung adenocarcinoma and colorectal carcinoma tissue sections (4-5 µm thick) were deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed by incubating the slides in a Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.[2] The slides were then allowed to cool to room temperature.
-
Blocking: Endogenous peroxidase activity was quenched by incubating the sections in 3% hydrogen peroxide for 10 minutes. Non-specific binding was blocked with 5% normal goat serum in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: The sections were incubated with a rabbit polyclonal anti-DCBLD2 antibody (e.g., Proteintech 13168-1-AP or similar) at a dilution of 1:200 to 1:500 overnight at 4°C in a humidified chamber.[2]
-
Secondary Antibody and Detection: After washing with PBS, the sections were incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature. The signal was developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the target protein.
-
Counterstaining and Mounting: The sections were counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.
-
Imaging and Analysis: The stained slides were imaged using a bright-field microscope. The staining intensity and percentage of positive cells were evaluated by a qualified pathologist.
Western Blot (WB) Protocol for DCBLD2 Detection
-
Protein Extraction: Total protein was extracted from cultured human lung adenocarcinoma and colorectal cancer cell lines using RIPA lysis buffer supplemented with a protease inhibitor cocktail. The protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) per lane were separated by SDS-polyacrylamide gel electrophoresis (8-10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: The membrane was incubated with the same rabbit polyclonal anti-DCBLD2 antibody used for IHC at a dilution of 1:1000 to 1:1500 overnight at 4°C with gentle agitation.[2]
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Loading Control: The membrane was stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for cross-validating DCBLD2 antibody results.
This guide demonstrates a robust approach to validating an anti-DCBLD2 antibody by cross-referencing results from IHC and WB. The consistent findings across both methods provide a higher degree of confidence in the antibody's specificity and its utility in detecting DCBLD2 in biological samples, which is crucial for advancing research and therapeutic development.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
Performance Showdown: Recombinant vs. Hybridoma-Derived DCBLD2 Antibodies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible results, the choice of antibodies is paramount. This guide provides an objective comparison of the performance of recombinant and hybridoma-derived antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein. DCBLD2, a type I transmembrane protein, has garnered significant interest for its role in cell motility, angiogenesis, and its association with various cancers, making high-quality antibodies essential for its study.[1] This comparison leverages available experimental data to assist researchers in selecting the optimal tool for their specific application.
At a Glance: Key Performance Differences
While direct head-to-head experimental data for DCBLD2 antibodies is limited, a comparative analysis can be constructed based on data from commercially available antibodies and the inherent advantages of each production method. Recombinant antibodies are generated by cloning the antibody-encoding genes into an expression system, while hybridoma technology involves fusing antibody-producing B cells with myeloma cells.[2]
| Feature | Recombinant DCBLD2 Antibodies | Hybridoma-Derived DCBLD2 Antibodies |
| Consistency | High batch-to-batch consistency due to defined genetic sequence. | Prone to variability due to genetic drift and instability of hybridoma cell lines. |
| Specificity | High specificity and affinity can be engineered. | Specificity is dependent on the initial B cell clone; potential for non-specific binding from additional antibody chains. |
| Scalability | Easily scalable for large-scale production. | Limited scalability and yields can be variable. |
| Production Time | Faster production timelines. | Longer production timelines. |
| Animal Use | Can be produced in animal-free systems. | Requires immunization of animals. |
| Affinity | High affinity can be achieved and optimized (e.g., 0.170 nM for one recombinant anti-DCBLD2). | Affinity is dependent on the immune response of the animal. |
Performance Data in Key Applications
The following tables summarize the performance of commercially available recombinant and polyclonal (often hybridoma-derived) anti-DCBLD2 antibodies in common immunoassays.
Table 1: Recombinant Anti-DCBLD2 Antibody Performance
| Application | Species Reactivity | Recommended Dilution | Validation Data |
| Western Blot (WB) | Human, Mouse, Rat | 1:500 - 1:10000 | Detected in various cell lysates (e.g., MKN-45, U2OS) and tissues.[3][4] |
| Immunohistochemistry (IHC) | Human | 1:50 - 1:500 | Staining observed in human colon cancer and intrahepatic cholangiocarcinoma tissues.[3][4] |
| Immunoprecipitation (IP) | Human | 0.5 - 4.0 µg per 1.0-3.0 mg of lysate | Successful immunoprecipitation from U2OS cell lysate.[3][4] |
| Flow Cytometry | Human, Mouse | Not specified | Listed as a validated application by some suppliers.[5] |
Table 2: Polyclonal/Hybridoma-Derived Anti-DCBLD2 Antibody Performance
| Application | Species Reactivity | Recommended Dilution | Validation Data |
| Western Blot (WB) | Human, Mouse, Rat | 1:200 - 1:3000 | Detected in human liver and brain tissue, and various cell lysates.[6][7] |
| Immunohistochemistry (IHC) | Human, Mouse, Rat | 1:100 - 1:1000 | Staining observed in human gastric and colon cancer tissues.[7][8] |
| Immunoprecipitation (IP) | Human | 1:200 - 1:2000 | Successful immunoprecipitation from HepG2 cell lysate.[6] |
| Flow Cytometry | Human, Mouse | 1:10 - 1:50 | Listed as a validated application by some suppliers.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are standard protocols for key applications.
Western Blotting
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-DCBLD2 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the anti-DCBLD2 antibody (at the recommended dilution) overnight at 4°C.
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Detection: Visualize the signal with a DAB substrate kit, resulting in a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Immunoprecipitation
-
Lysate Preparation: Prepare cell lysate as for Western Blotting.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-DCBLD2 antibody or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Visualizing DCBLD2 in Cellular Signaling
DCBLD2 is implicated in several key signaling pathways that regulate cell growth, migration, and angiogenesis. Understanding these pathways provides context for the functional consequences of DCBLD2 expression.
Caption: DCBLD2 signaling pathways.
This diagram illustrates how DCBLD2, upon interaction with receptor tyrosine kinases, can activate downstream signaling cascades such as the PI3K-AKT, Hippo, and Rap1 pathways, ultimately influencing cellular processes like angiogenesis and cell migration.[1][10]
Caption: Antibody production workflows.
This diagram outlines the distinct workflows for producing recombinant and hybridoma-derived antibodies, highlighting the key stages of each process.
Conclusion
The choice between recombinant and hybridoma-derived DCBLD2 antibodies will depend on the specific requirements of the research. For applications demanding high batch-to-batch consistency, scalability, and a defined molecular product, recombinant antibodies present a clear advantage. However, hybridoma-derived antibodies remain a viable option and have been successfully used in various applications. Researchers should carefully consider the validation data provided by suppliers and, if possible, perform in-house validation to ensure the chosen antibody performs optimally in their experimental setup. This guide serves as a starting point for making an informed decision to advance research into the critical functions of DCBLD2.
References
- 1. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skeenapublishers.com [skeenapublishers.com]
- 3. ptglab.com [ptglab.com]
- 4. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 5. DCBLD2/ESDN: Antibodies [bio-techne.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. novusbio.com [novusbio.com]
- 8. DCBLD2 Polyclonal Antibody - Elabscience® [elabscience.com]
- 9. anti-DCBLD2 Antibody [ABIN657748] - Human, Mouse, WB, FACS [antibodies-online.com]
- 10. assaygenie.com [assaygenie.com]
A Researcher's Guide to Assessing the Affinity and Avidity of Anti-DCBLD2/ESDN Antibodies
For researchers engaged in the study of DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN, the selection of a high-quality antibody is paramount for the success of their experiments. The Anti-DCBLD2/ESDN (FA19-1) antibody is one such tool available for the detection and characterization of this transmembrane protein. This guide provides a framework for comparing the affinity and avidity of FA19-1 with other commercially available anti-DCBLD2 antibodies, alongside detailed experimental protocols for these assessments and an overview of the DCBLD2 signaling pathway.
Comparative Analysis of Anti-DCBLD2/ESDN Antibody Affinity and Avidity
The affinity of an antibody is the strength of the interaction between a single antigen-binding site on an antibody and a single epitope on an antigen. Avidity, on the other hand, is the overall strength of the binding between a multivalent antibody and a multivalent antigen. For researchers, a high-affinity antibody is often desirable for applications requiring sensitive detection, while high avidity can be advantageous in applications like immunoprecipitation.
While specific quantitative affinity and avidity data for many commercial antibodies, including FA19-1, is not always publicly available, this guide provides a template for researchers to generate and compare this critical data in their own laboratories. The following table can be used to summarize experimental findings.
| Antibody | Vendor | Catalog # | Type | Host | Affinity (K D ) | Avidity (Functional Affinity) | On-rate (k a ) | Off-rate (k d ) |
| Anti-DCBLD2/ESDN (FA19-1) | Various | e.g., OM690321 | Monoclonal | Humanized | User-determined | User-determined | User-determined | User-determined |
| Anti-DCBLD2 Antibody (Clone XYZ) | Vendor A | ABC-123 | Monoclonal | Mouse | User-determined | User-determined | User-determined | User-determined |
| Anti-DCBLD2 Antibody | Vendor B | DEF-456 | Polyclonal | Rabbit | User-determined | User-determined | User-determined | User-determined |
Experimental Protocols for Determining Antibody Affinity and Avidity
To obtain the quantitative data for the comparison table, two common and powerful techniques are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a label-free technique that measures the real-time interaction between two molecules by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human DCBLD2 protein
-
Anti-DCBLD2 antibodies (FA19-1 and alternatives)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Immobilization of DCBLD2:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant DCBLD2 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the Anti-DCBLD2 antibody over the immobilized DCBLD2 surface.
-
Allow for an association phase followed by a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between each antibody concentration using the regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Bio-Layer Interferometry (BLI) for Avidity Assessment
BLI is another label-free technique that measures biomolecular interactions at the surface of a biosensor tip. It is particularly well-suited for high-throughput screening and avidity measurements.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Anti-Human IgG Fc Capture (AHC) or Protein A)
-
Recombinant human DCBLD2 protein
-
Anti-DCBLD2 antibodies
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in kinetics buffer for at least 10 minutes.
-
Antibody Loading: Immerse the biosensors in wells containing the Anti-DCBLD2 antibodies to allow for their capture onto the sensor surface.
-
Baseline: Establish a stable baseline by dipping the antibody-loaded sensors into kinetics buffer.
-
Association: Move the sensors to wells containing various concentrations of the DCBLD2 protein to measure the association.
-
Dissociation: Transfer the sensors back to wells with kinetics buffer to measure the dissociation.
-
Data Analysis: Analyze the resulting binding curves to calculate the on-rate, off-rate, and apparent affinity/avidity.
DCBLD2 Signaling Pathway and Experimental Workflow
DCBLD2 is a type I transmembrane protein that has been implicated in various cellular processes, including cell migration, angiogenesis, and tumor progression. It is known to interact with several key signaling molecules and receptors.
Caption: A simplified diagram of the DCBLD2 signaling pathway.
The following diagram illustrates a typical workflow for assessing antibody affinity and avidity.
Caption: Experimental workflow for antibody affinity and avidity assessment.
By following the protocols outlined in this guide, researchers can generate robust and comparable data on the affinity and avidity of Anti-DCBLD2/ESDN (FA19-1) and other anti-DCBLD2 antibodies. This will enable a more informed selection of the most appropriate antibody for their specific research needs, ultimately leading to more reliable and reproducible experimental outcomes.
Safety Operating Guide
Proper Disposal Procedures for Anti-DCBLD2/ESDN Antibody (FA19-1)
Waste Assessment and Segregation
The first critical step is to assess the nature of the waste generated. This includes the antibody solution itself, as well as any contaminated labware. Proper segregation of waste at the source is essential to prevent accidental mixing of incompatible materials and to ensure that each waste stream is handled appropriately.
Table 1: Waste Stream Segregation and Disposal
| Waste Type | Description | Disposal Route |
| Liquid Antibody Waste | Unused or expired antibody solution. | Typically treated as non-hazardous biological waste. May be suitable for drain disposal with copious amounts of water, pending institutional approval. Otherwise, collect in a designated, labeled container for chemical waste pickup.[1][2] |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or any other sharp items that have come into contact with the antibody. | Place immediately into a designated, puncture-resistant sharps container labeled "Biohazardous Sharps" or as per institutional guidelines.[3][4] |
| Contaminated Solid Waste | Pipette tips, centrifuge tubes, gloves, and other disposable labware contaminated with the antibody. | Dispose of in a designated biohazardous waste container or bag.[5] If not considered biohazardous by the institution, dispose of as regular lab trash, but not in a manner that it could be mistaken for hazardous waste by custodial staff.[2] |
| Empty Antibody Vial | The original vial the antibody was supplied in. | Rinse the vial thoroughly with water or a suitable solvent. Deface or remove the label to prevent misidentification. Dispose of as clean glass waste or in accordance with institutional policies for empty chemical containers.[6] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of Anti-DCBLD2/ESDN Antibody (FA19-1) and associated materials.
Figure 1. General workflow for the disposal of a laboratory antibody and associated materials.
Experimental Protocols
While this document pertains to disposal, the principles of safety and adherence to protocols are paramount during the experimental phase. Always consult the product's Safety Data Sheet (SDS), if available, and your institution's Environmental Health and Safety (EH&S) department for specific guidance. In the absence of an SDS for a particular reagent, it is prudent to handle the material as potentially hazardous until more information is available.
General Decontamination Protocol for Non-Hazardous Antibody Spills:
-
Notification: Alert personnel in the immediate area of the spill.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Containment: Cover the spill with absorbent material, working from the outside in.
-
Decontamination: Apply a suitable disinfectant (e.g., a fresh 10% bleach solution followed by a water rinse, or 70% ethanol) to the spill area and allow for the appropriate contact time.
-
Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) and dispose of them in the appropriate biohazardous or chemical waste container.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department as required by your institution's policies.
It is imperative to always consult and adhere to your institution's specific waste disposal guidelines and local regulations. [3][7] These general procedures should be adapted to comply with the established protocols of your organization.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 6. odu.edu [odu.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling Anti-DCBLD2/ESDN Antibody (FA19-1)
This guide provides crucial safety and logistical information for the proper handling and disposal of the Anti-DCBLD2/ESDN Antibody (FA19-1). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Product Information and Hazard Assessment
Quantitative Product Data:
| Property | Value | Source |
| Molecular Weight | ~146.84 - 150 kDa | [1][6] |
| Isotype | Human IgG1 | [1] |
| Source | CHO cells | [1][6] |
| Formulation | 100 mM Pro-Ac, 20mM Arg, pH5.0 | [1] |
| Storage Temperature | -20°C (undiluted) | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling this antibody to minimize exposure risk. The level of PPE should be appropriate for the task being performed.
Recommended Personal Protective Equipment:
| Protection Level | Equipment | Specifications |
| Minimum Requirement | Lab Coat, Safety Glasses with side shields, Disposable Nitrile Gloves, Closed-toe shoes | Standard laboratory practice for handling non-hazardous biologicals.[7] |
| Aerosol Generating Procedures | Face Shield or Mask | In addition to minimum requirements when vortexing, sonicating, or performing other tasks that may create aerosols.[4][5] |
Handling and Storage Procedures
Proper handling and storage are critical to ensure the stability and performance of the antibody and the safety of personnel.
Experimental Protocol: Standard Handling Procedure
-
Preparation : Before use, ensure all required PPE is donned correctly. Work in a clean, designated area.
-
Thawing : Retrieve the antibody from -20°C storage. Thaw on ice to prevent degradation. Avoid repeated freeze-thaw cycles.[1]
-
Aliquoting : Once thawed, it is recommended to create single-use aliquots to minimize freeze-thaw cycles.
-
Dilution : Follow the specific experimental protocol for dilution. Use appropriate, sterile buffers and pipette aids to prevent contamination and aerosol generation.
-
Incubation : During incubation steps, ensure containers are properly sealed to prevent spills.
-
Post-Handling : After use, wash hands thoroughly.[8]
Storage Protocol
-
Long-Term Storage : Store the undiluted antibody at -20°C in the dark.[1]
-
Aliquot Storage : Store single-use aliquots at -20°C.
-
Working Dilution Storage : Short-term storage of diluted antibody should be at 4°C, as specified by the experimental protocol.
-
Important : Do not use frost-free freezers as the temperature cycling can damage the antibody.[9]
Spill and Exposure Management
In the event of a spill or personnel exposure, immediate action is required.
Spill Response Protocol
-
Alert : Notify others in the immediate area of the spill.
-
Contain : Prevent further spread of the spill using absorbent material.[8]
-
Decontaminate : Apply a suitable disinfectant, such as a fresh 10% bleach solution, to the spill area and allow for a contact time of at least 20 minutes.[10]
-
Clean : Wipe up the decontaminated spill with absorbent material.
-
Dispose : Dispose of all contaminated materials as biohazardous waste.
Personnel Exposure Protocol
-
Skin Contact : Wash the affected area thoroughly with soap and water.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Ingestion/Inhalation : Move to fresh air.
-
Seek Medical Attention : Report the incident to your supervisor and seek medical attention as necessary, providing details of the antibody and any known buffer components.
Disposal Plan
As a non-hazardous biological material, the Anti-DCBLD2/ESDN Antibody (FA19-1) and associated waste should be disposed of following institutional and local guidelines for non-hazardous laboratory waste.
Disposal Procedures:
| Waste Type | Decontamination Method | Final Disposal |
| Liquid Waste | Chemical disinfection (e.g., 10% bleach solution for 20-30 minutes) or autoclaving.[11] | Pour down the sanitary sewer with copious amounts of water, if permitted by local regulations.[11][12] |
| Solid Waste (tubes, tips) | Autoclave in a biohazard bag.[11] | Dispose of in regular laboratory trash after decontamination.[11] |
| Empty Vials | Deface the label to prevent misuse.[12] | Dispose of in regular trash or a designated glass waste container.[10][12] |
| Contaminated Sharps | N/A (No sharps involved in standard handling) | If sharps are used, dispose of them in a designated sharps container. |
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposal.
Caption: Standard operational workflow for Anti-DCBLD2/ESDN Antibody (FA19-1).
Caption: Procedural flow for managing a spill of the antibody solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. simplivia.com [simplivia.com]
- 3. researchgate.net [researchgate.net]
- 4. gerpac.eu [gerpac.eu]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. FA19-1 Biosimilar(Anti-DCBLD2 / ESDN Reference Antibody) Datasheet DC Chemicals [dcchemicals.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. coriell.org [coriell.org]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 11. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 12. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
